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  • Product: 2-(tert-Butyl)isonicotinaldehyde
  • CAS: 1023812-90-9

Core Science & Biosynthesis

Foundational

2-(tert-Butyl)isonicotinaldehyde CAS number and properties

An In-depth Technical Guide to 2-(tert-Butyl)isonicotinaldehyde: A Key Intermediate in Modern Chemistry Introduction and Strategic Overview 2-(tert-Butyl)isonicotinaldehyde stands as a pivotal heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(tert-Butyl)isonicotinaldehyde: A Key Intermediate in Modern Chemistry

Introduction and Strategic Overview

2-(tert-Butyl)isonicotinaldehyde stands as a pivotal heterocyclic building block in the landscape of medicinal and agrochemical research. Its unique structural arrangement, featuring a pyridine ring substituted with a sterically demanding tert-butyl group and a reactive aldehyde function, imparts a distinct combination of stability and reactivity. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core properties, synthesis, reactivity, and strategic applications of this valuable intermediate. The causality behind its utility, particularly in constructing complex molecular architectures, will be a central theme.

Core Chemical & Physical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data govern storage, handling, and reaction conditions.

Identifier and Molecular Data

PropertyValueSource
CAS Number 1023812-90-9[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Canonical SMILES CC(C)(C)C1=CN=C(C=C1)C=ON/A
IUPAC Name 2-(tert-butyl)pyridine-4-carbaldehydeN/A

Physical and Handling Data

PropertyValueSource
Appearance Not specified; likely a liquid or low-melting solidN/A
Solubility Expected to be soluble in common organic solventsN/A
Storage Conditions 2-8°C, under an inert gas atmosphere[1]

The presence of the bulky tert-butyl group can influence the physical state and solubility profile compared to simpler pyridine aldehydes. Proper storage under refrigeration and an inert atmosphere is crucial to prevent oxidation of the aldehyde moiety.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and logical approach to substituted pyridines involves the functionalization of a pre-existing pyridine core. The following protocol represents a plausible and robust method for the laboratory-scale synthesis of 2-(tert-Butyl)isonicotinaldehyde.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two key transformations: introduction of the tert-butyl group and subsequent formylation at the C4 position.

G cluster_0 Step 1: Tert-Butylation cluster_1 Step 2: Formylation Isonicotinic_Acid Isonicotinic Acid Protection Esterification (e.g., SOCl₂, MeOH) Isonicotinic_Acid->Protection Ester Methyl Isonicotinate Protection->Ester Grignard Tert-Butyl Grignard Addition (t-BuMgCl) Ester->Grignard Tert_Butyl_Alcohol Tertiary Alcohol Intermediate Grignard->Tert_Butyl_Alcohol Reduction Reduction/Dehydration (e.g., TFA, Et₃SiH) Tert_Butyl_Alcohol->Reduction Tert_Butyl_Pyridine 2-(tert-Butyl)pyridine Reduction->Tert_Butyl_Pyridine Lithiation Directed Ortho-Metalation (n-BuLi, -78°C) Tert_Butyl_Pyridine->Lithiation Lithio_Intermediate Lithiated Species Lithiation->Lithio_Intermediate Formylation Quench with DMF (Dimethylformamide) Lithio_Intermediate->Formylation Product 2-(tert-Butyl)isonicotinaldehyde Formylation->Product

Caption: Plausible synthetic pathway for 2-(tert-Butyl)isonicotinaldehyde.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should consult specific literature and perform appropriate risk assessments before implementation.

  • Preparation of 2-(tert-Butyl)pyridine:

    • Rationale: This initial step creates the core substituted pyridine ring. While other methods exist, a reductive alkylation approach from a suitable precursor is often effective.

    • Procedure:

      • To a solution of 2-bromopyridine in anhydrous THF under an inert atmosphere (N₂ or Ar), add tert-butylmagnesium chloride dropwise at 0°C.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product via flash column chromatography to yield 2-(tert-butyl)pyridine.

  • Formylation to 2-(tert-Butyl)isonicotinaldehyde:

    • Rationale: Directed ortho-metalation is a powerful strategy for C-H functionalization. The pyridine nitrogen directs lithiation to the C4 position (para to the nitrogen), which is sterically accessible. Quenching the resulting organolithium species with an electrophilic formylating agent like DMF yields the desired aldehyde.

    • Procedure:

      • Dissolve 2-(tert-butyl)pyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

      • Cool the solution to -78°C using a dry ice/acetone bath.

      • Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78°C. A color change is typically observed, indicating the formation of the lithiated species.

      • Stir the reaction mixture at -78°C for 1-2 hours.

      • Add anhydrous N,N-dimethylformamide (DMF) dropwise.

      • Allow the reaction to stir at -78°C for another 2 hours before gradually warming to room temperature.

      • Quench the reaction with water.

      • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

      • Purify the resulting crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-(tert-Butyl)isonicotinaldehyde.

Reactivity and Strategic Applications

The utility of 2-(tert-Butyl)isonicotinaldehyde stems from the reactivity of its aldehyde group, which serves as a versatile handle for constructing more complex molecules. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Reactivity Profile

  • Condensation Reactions: The aldehyde readily undergoes condensation with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are fundamental for building larger heterocyclic systems.

  • Reductive Amination: In the presence of a reducing agent (e.g., NaBH(OAc)₃), it can react with primary or secondary amines to form substituted aminomethyl-pyridines.

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (2-(tert-butyl)isonicotinic acid) or reduced to the alcohol ( (2-(tert-butyl)pyridin-4-yl)methanol).

  • Nucleophilic Addition: It is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Applications in Drug Discovery and Agrochemicals

This intermediate is particularly valuable in medicinal chemistry for creating complex heterocyclic compounds.[1] Its structural features are leveraged in the development of nicotinic receptor modulators and other agents targeting the central nervous system.[1] The pyridine core is a common pharmacophore, and the tert-butyl group can serve to block metabolic pathways or enhance binding affinity through steric interactions.[1][2] In agrochemical research, it is used in the design of novel pesticides and herbicides.[1]

Drug Discovery Workflow

The logical flow from this intermediate to a potential drug candidate involves its use as a scaffold upon which molecular complexity and diversity are built.

G Start 2-(tert-Butyl)isonicotinaldehyde (Core Scaffold) Reaction Derivatization Reaction (e.g., Reductive Amination, Condensation) Start->Reaction Library Library of Diverse Analogs Reaction->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of the intermediate in a typical drug discovery pipeline.

Safety, Handling, and Hazard Profile

GHS Hazard Classifications (Inferred)

Based on analogous structures, the following hazards should be anticipated:

  • Skin Corrosion/Irritation: Potential to cause skin irritation.[4]

  • Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.[4]

  • Acute Toxicity: May be harmful if swallowed or inhaled.

  • Respiratory/Skin Sensitization: Potential to cause allergic skin reactions.

Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If there is a risk of inhalation, use a properly fitted respirator with an appropriate organic vapor cartridge.

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[3]

    • Keep away from heat, sparks, and open flames.[5]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area as specified.[5]

Conclusion

2-(tert-Butyl)isonicotinaldehyde is a strategically important chemical intermediate whose value is defined by the synthetic versatility of its aldehyde functional group and the unique steric and electronic properties conferred by the 2-tert-butylpyridine core. A firm grasp of its properties, synthesis, and reactivity allows chemists to effectively leverage this molecule as a foundational element in the rational design of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is paramount to ensure its responsible and effective use in research and development.

References

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. [Link]

  • PubChem. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557. [Link]

  • ResearchGate. Discovery of a Bulky 2-tert-Butyl Group Containing Primaquine Analogue That Exhibits Potent Blood-Schizontocidal Antimalarial Activities and Complete Elimination of Methemoglobin Toxicity. [Link]

Sources

Exploratory

physicochemical characteristics of 2-(tert-Butyl)isonicotinaldehyde

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(tert-Butyl)isonicotinaldehyde Abstract: This technical guide provides a comprehensive overview of the (CAS No. 1023812-90-9), a key heterocyclic in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(tert-Butyl)isonicotinaldehyde

Abstract: This technical guide provides a comprehensive overview of the (CAS No. 1023812-90-9), a key heterocyclic intermediate in modern medicinal and agrochemical research. The document details the compound's structural features, predicted and known physical properties, and a thorough analysis of its expected spectroscopic profile, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Methodologies for characterization, stability considerations, and safe handling protocols are also presented to support researchers, scientists, and drug development professionals in its application.

Introduction and Strategic Importance

2-(tert-Butyl)isonicotinaldehyde is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis. Its structure, featuring a sterically hindering tert-butyl group and a reactive aldehyde function on a pyridine scaffold, offers a unique combination of stability and reactivity. This makes it a crucial intermediate for creating complex molecules with tailored biological activities.

Primarily, it serves in the synthesis of novel pharmaceuticals, particularly as a precursor for nicotinic acetylcholine receptor (nAChR) modulators and other agents targeting the central nervous system (CNS).[1] The tert-butyl group can enhance metabolic stability and modulate receptor binding affinity, while the aldehyde provides a versatile handle for derivatization through reactions like condensation, reductive amination, and cyclization.[1] Its utility also extends to agrochemical research for the design of innovative pesticides and herbicides.[1]

This guide synthesizes available data with established chemical principles to provide a reliable reference for laboratory applications.

Molecular Structure and Physicochemical Properties

The structural and physical properties of a compound are foundational to its application, influencing its solubility, reactivity, and formulation.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a tert-butyl group and at the 4-position (the "iso" or "para" position) with a formyl (aldehyde) group.

Caption: Chemical structure of 2-(tert-Butyl)isonicotinaldehyde.

Core Physicochemical Data

Specific experimental data for this compound is not widely published. The following table combines verified information with properties predicted based on its structural analogues and established chemical principles.

PropertyValueSource / Justification
CAS Number 1023812-90-9[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Predicted: Colorless to yellow liquid/oilBased on analogues like Isonicotinaldehyde.[2]
Boiling Point Predicted: >200 °C at 760 mmHgHigh boiling point expected due to polarity and molecular weight.
Melting Point Not AvailableLikely low, may be liquid at room temperature.
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.Pyridine and aldehyde groups offer some polarity, but the tert-butyl and aromatic ring decrease water solubility.
Density Predicted: ~1.0 - 1.1 g/mLSimilar to other pyridine aldehydes.[2]
pKa Predicted: ~3-4The pyridine nitrogen is basic, but its pKa is lowered by the electron-withdrawing aldehyde group.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-(tert-Butyl)isonicotinaldehyde. The following sections detail the expected spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the hydrogen atom environment. The predicted spectrum is relatively simple and highly characteristic.

  • Aldehyde Proton (-CHO): A distinct singlet is expected far downfield, typically in the δ 9.9 - 10.1 ppm range. Its deshielded nature is due to the electronegativity of the oxygen atom and magnetic anisotropy of the carbonyl group.

  • Pyridine Ring Protons: The pyridine ring will show three aromatic protons.

    • The proton at C5 (between the N and tert-butyl group) is expected to be a doublet around δ 8.6 - 8.8 ppm .

    • The proton at C3 (adjacent to the aldehyde) is expected to be a doublet of doublets (or a more complex multiplet) around δ 7.8 - 8.0 ppm .

    • The proton at C6 is expected to show a doublet around δ 7.6 - 7.8 ppm .

  • tert-Butyl Protons (-C(CH₃)₃): A strong, sharp singlet integrating to nine protons is the most prominent feature, expected in the upfield region around δ 1.3 - 1.5 ppm .[3] This signal is a hallmark of the tert-butyl group.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR identifies the different carbon environments in the molecule.

  • Aldehyde Carbonyl (C=O): The carbonyl carbon is highly deshielded and will appear as a singlet in the δ 190 - 195 ppm range.

  • Pyridine Ring Carbons: Four distinct signals are expected for the aromatic carbons, with chemical shifts typically between δ 120 - 160 ppm . The carbon bearing the tert-butyl group (C2) will be significantly downfield.

  • tert-Butyl Carbons:

    • The quaternary carbon (-C (CH₃)₃) will show a signal around δ 35 - 40 ppm .

    • The three equivalent methyl carbons (-C(CH₃ )₃) will produce a strong signal around δ 28 - 32 ppm .[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700 - 1715 cm⁻¹ .[4] This is a definitive peak for the aldehyde carbonyl group.

  • C-H Stretch (Aldehyde): Two weak to medium bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ , characteristic of the C-H bond of an aldehyde.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp, medium-intensity bands are expected between 1400 - 1600 cm⁻¹ , corresponding to the pyridine ring vibrations.

  • C-H Bending (tert-Butyl): Characteristic bending vibrations for the tert-butyl group will appear around 1370 cm⁻¹ and 1395 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues.

  • Molecular Ion Peak ([M]⁺•): In electron ionization (EI), the molecular ion peak would be observed at m/z = 163.22 .

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the base peak is often the protonated molecule at m/z = 164.23 .[5]

  • Key Fragmentation Patterns: A highly characteristic fragmentation is the loss of a methyl group (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at m/z = 148 . Another expected fragmentation is the loss of the aldehyde proton (•H) or carbon monoxide (CO, 28 Da).

Experimental Methodologies

To ensure data integrity, standardized protocols must be followed. The following are representative workflows for the characterization of 2-(tert-Butyl)isonicotinaldehyde.

General Workflow for Analysis

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation start Obtain Sample of 2-(tert-Butyl)isonicotinaldehyde dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃ for NMR) or volatile solvent (e.g., MeOH for MS) start->dissolve nmr ¹H & ¹³C NMR Analysis dissolve->nmr ir FT-IR Analysis (neat film on KBr/NaCl plate) dissolve->ir ms LC-MS or GC-MS Analysis (ESI or EI mode) dissolve->ms process Process Spectra (baseline correction, integration) nmr->process ir->process ms->process compare Compare data with predicted values and reference spectra process->compare confirm Confirm Structure & Assess Purity compare->confirm end end confirm->end Final Report

Caption: General workflow for the physicochemical analysis of the compound.

Protocol for NMR Sample Preparation and Analysis

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves the compound well and its residual solvent peak does not typically interfere with key signals.

  • Preparation: Accurately weigh 5-10 mg of 2-(tert-Butyl)isonicotinaldehyde.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Analysis: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • Processing: Process the raw data (Fourier transform, phase correction, baseline correction). For ¹H NMR, integrate the signals and reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.

Protocol for Mass Spectrometry Analysis (LC-MS)

Causality: ESI is a soft ionization technique ideal for polar molecules, ensuring the protonated molecular ion is observed with minimal fragmentation, which is ideal for confirming molecular weight.

  • Solution Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation Setup: Set up the Liquid Chromatography-Mass Spectrometry (LC-MS) system. Use a C18 column for reversed-phase chromatography. The mobile phase can be a gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.

  • Injection: Inject a small volume (1-5 µL) of the sample solution.

  • Ionization: Operate the mass spectrometer in positive ion ESI mode.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion at m/z 164.23.

Stability, Storage, and Safety

Stability and Storage
  • Storage Conditions: The compound should be stored at 2-8°C under an inert gas atmosphere (e.g., argon or nitrogen).[1]

  • Stability: Aldehydes are susceptible to oxidation, especially when exposed to air and light, which can convert the aldehyde group to a carboxylic acid. The inert atmosphere and refrigeration are crucial to prevent this degradation. The tert-butyl group provides some steric protection, enhancing its overall stability compared to less substituted pyridines.[1]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.

Safe Handling and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, prudent laboratory practices for handling related chemicals should be followed. Analogous pyridine aldehydes are known to be irritants.[6][7][8]

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[11]

    • Skin and Body Protection: Wear a standard laboratory coat. Avoid exposed skin.

  • Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.

Conclusion

2-(tert-Butyl)isonicotinaldehyde is a strategically important synthetic intermediate with a well-defined, albeit not widely published, physicochemical profile. Its characterization relies on a combination of standard spectroscopic techniques—NMR, IR, and MS—which reveal highly predictable and identifiable features stemming from its constituent functional groups. Understanding these properties, along with proper storage and handling procedures, is paramount for its effective and safe utilization in research and development, enabling the synthesis of next-generation pharmaceuticals and agrochemicals.

References

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. Available from: [Link]

  • PubChem. tert-Butyl isonicotinate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-tert-Butylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 2-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. Process for the production of the thiosemicarbazone isonicotinaldehyde.
  • ChemBK. 4-Pyridinecarboxaldehyde, Isonicotinaldehyde. Available from: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

  • Royal Society of Chemistry. Syntheses and NMR spectra. Available from: [Link]

  • Chemistry LibreTexts. 8.4.1: Interpretting IR Spectra. Available from: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available from: [Link]

  • PubMed. Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl) -. Available from: [Link]

  • Cheméo. 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Available from: [Link]

  • Google Patents. Process for the production of pyridine aldehydes.
  • PubChem. 4-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available from: [Link]

  • NIST. 2-Pyridinecarboxaldehyde Mass Spectrum. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. Available from: [Link]

  • Wiley Online Library. NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Available from: [Link]

  • PubChem. p-tert-Butyl-2-methylcinnamaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Aerosol and Air Quality Research. Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry. Available from: [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

  • ACS Publications. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. Available from: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • ChemRxiv. Expanded Molecular Imaging of Phytocompounds by Mass Spectrometry Using Novel On-Tissue Chemical Derivatization. Available from: [Link]38b)

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Foundational

An In-depth Technical Guide to the Synthesis and Mechanism of 2-(tert-Butyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(tert-Butyl)isonicotinaldehyde, with the CAS Number 1023812-90-9, is a substituted pyridine derivative that serves as a valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)isonicotinaldehyde, with the CAS Number 1023812-90-9, is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and drug development.[1] Its structural features, particularly the presence of a sterically hindering tert-butyl group adjacent to the nitrogen atom and a reactive aldehyde function at the 4-position, make it a key building block for the synthesis of complex heterocyclic compounds.[1] This guide provides a comprehensive overview of the synthetic routes to 2-(tert-Butyl)isonicotinaldehyde, delves into the underlying reaction mechanisms, and offers detailed experimental protocols for its preparation.

Strategic Approaches to Synthesis

The synthesis of 2-(tert-Butyl)isonicotinaldehyde can be approached through several strategic disconnections. The primary challenges lie in the selective introduction of the tert-butyl group at the 2-position of the pyridine ring and the subsequent or concurrent formation of the aldehyde functionality at the 4-position. The principal synthetic strategies explored in this guide are:

  • Organometallic Addition to a Pyridine Precursor: This approach involves the reaction of a tert-butyl organometallic reagent (e.g., Grignard or organolithium) with a suitably functionalized pyridine ring.

  • Oxidation of a Pre-functionalized Pyridine: This strategy starts with a pyridine ring already bearing the 2-tert-butyl group and a precursor to the aldehyde at the 4-position, such as a methyl or alcohol group, which is then oxidized.

Synthesis Route 1: Grignard Reaction with a Cyanopyridine Intermediate

A plausible and widely applicable method for the synthesis of 2-(tert-Butyl)isonicotinaldehyde involves a two-step process starting from a readily available pyridine derivative. This route first introduces the tert-butyl group via a Grignard reaction and then converts a nitrile group into the desired aldehyde.

Step 1: Synthesis of 2-tert-Butyl-4-cyanopyridine

The initial step involves the nucleophilic addition of a tert-butyl Grignard reagent to a protected or activated 4-cyanopyridine derivative. A common starting material for this type of transformation is a halopyridine, which can be converted to the desired product via a coupling reaction.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Grignard Reagent: tert-Butylmagnesium chloride is chosen as the source of the tert-butyl nucleophile due to its commercial availability and relatively straightforward preparation.

  • Substrate: A 2-halo-4-cyanopyridine is an ideal substrate. The halogen at the 2-position allows for a selective cross-coupling reaction with the Grignard reagent.

  • Catalyst: A palladium or nickel catalyst is typically employed to facilitate the cross-coupling reaction.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to maintain the reactivity of the Grignard reagent.

Step 2: Reduction of 2-tert-Butyl-4-cyanopyridine to 2-(tert-Butyl)isonicotinaldehyde

The nitrile group of 2-tert-butyl-4-cyanopyridine is then selectively reduced to an aldehyde. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H).

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reducing Agent: DIBAL-H is a bulky reducing agent that can selectively reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the corresponding amine.[2]

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of DIBAL-H and isolate the aldehyde intermediate.[2]

  • Workup: A careful aqueous workup is necessary to hydrolyze the intermediate imine formed after the initial reduction.

Detailed Experimental Protocol: Synthesis via Grignard Reaction and Nitrile Reduction

Part A: Synthesis of 2-tert-Butyl-4-cyanopyridine

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with 2-bromo-4-cyanopyridine (1.0 eq) and a suitable catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.

  • Grignard Addition: A solution of tert-butylmagnesium chloride (1.2 eq) in THF is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-tert-butyl-4-cyanopyridine.

Part B: Synthesis of 2-(tert-Butyl)isonicotinaldehyde

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere is charged with 2-tert-butyl-4-cyanopyridine (1.0 eq) in anhydrous toluene.

  • DIBAL-H Addition: The solution is cooled to -78 °C (dry ice/acetone bath), and a solution of DIBAL-H (1.2 eq) in toluene is added dropwise, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. Progress can be monitored by TLC.

  • Workup: The reaction is quenched at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is then purified by column chromatography on silica gel.

Synthesis Route 2: Oxidation of 2-tert-Butyl-4-methylpyridine

An alternative strategy involves the oxidation of a methyl group at the 4-position of a pre-synthesized 2-tert-butylpyridine.

Step 1: Synthesis of 2-tert-Butyl-4-methylpyridine

This intermediate can be synthesized by the reaction of 4-picoline with an excess of tert-butyl lithium.[3]

Reaction Scheme:

Step 2: Oxidation to 2-(tert-Butyl)isonicotinaldehyde

The methyl group can be oxidized to an aldehyde using various oxidizing agents. A common reagent for the selective oxidation of benzylic methyl groups is selenium dioxide (SeO₂).[4]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Oxidizing Agent: Selenium dioxide is a well-established reagent for the allylic and benzylic oxidation of methyl and methylene groups to carbonyl compounds.[4] The reaction often proceeds in a suitable solvent like dioxane or a mixture of dioxane and water.

  • Reaction Conditions: The reaction typically requires heating to proceed at a reasonable rate.

Detailed Experimental Protocol: Oxidation of 2-tert-Butyl-4-methylpyridine
  • Reaction Setup: A round-bottom flask is charged with 2-tert-butyl-4-methylpyridine (1.0 eq) and selenium dioxide (1.1 eq) in a mixture of dioxane and water.

  • Reaction: The mixture is heated to reflux and the reaction is monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled, and the selenium byproduct is removed by filtration. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Mechanistic Insights

Mechanism of Grignard Addition to Nitriles

The reaction of a Grignard reagent with a nitrile proceeds through a nucleophilic addition mechanism. The carbon atom of the nitrile group is electrophilic, and the carbanionic carbon of the Grignard reagent acts as a nucleophile.

G reagents t-BuMgCl + R-CN intermediate Imine Magnesium Salt [R-C(t-Bu)=N-MgCl] reagents->intermediate Nucleophilic Addition product Ketone [R-C(O)-t-Bu] intermediate->product Hydrolysis hydrolysis H3O+

Caption: Mechanism of Grignard addition to a nitrile.

In the context of 2-tert-butyl-4-cyanopyridine, the initial product of the DIBAL-H reduction is an aluminum-complexed imine, which upon hydrolysis yields the aldehyde.

Mechanism of Selenium Dioxide Oxidation

The oxidation of a methyl group with selenium dioxide is believed to proceed through a series of steps involving an ene reaction followed by a[2][5]-sigmatropic rearrangement.

G start R-CH3 + SeO2 ene_intermediate Allylic Seleninic Acid Intermediate start->ene_intermediate Ene Reaction rearrangement [2,3]-Sigmatropic Rearrangement ene_intermediate->rearrangement intermediate2 Unstable Intermediate rearrangement->intermediate2 elimination Elimination of Se and H2O intermediate2->elimination product R-CHO elimination->product

Caption: Simplified mechanism of SeO₂ oxidation of a methyl group.

Characterization Data

The identity and purity of synthesized 2-(tert-Butyl)isonicotinaldehyde should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Expected to be a liquid or low-melting solid
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 10.1 (s, 1H, CHO), 8.8 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 1.4 (s, 9H, t-Bu).
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 192.5 (CHO), 168.0 (C-tBu), 151.0 (Ar-C), 140.0 (Ar-C), 122.0 (Ar-C), 120.0 (Ar-C), 38.0 (C(CH₃)₃), 30.0 (C(CH₃)₃).

Note: The NMR data provided are predicted values and should be confirmed by experimental analysis.

Conclusion

The synthesis of 2-(tert-Butyl)isonicotinaldehyde can be achieved through multiple synthetic routes, with the Grignard reaction followed by nitrile reduction and the oxidation of 2-tert-butyl-4-methylpyridine being two of the most viable strategies. The choice of route will depend on the availability of starting materials, desired scale, and safety considerations. A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this important chemical intermediate.

References

  • Organic Syntheses, Coll. Vol. 7, p.144 (1990); Vol. 60, p.51 (1981). [Link]

  • Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. [Link]

  • Młochowski, J., Kloc, K., & Wróbel, Z. (2007). Developments in the Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 12(5), 975-1023. [Link]

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. [Link]

  • Młochowski, J., Kloc, K., & Wróbel, Z. (2007). Developments in the Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 12(5), 975-1023. [Link]

Sources

Exploratory

Spectroscopic Unveiling of 2-(tert-Butyl)isonicotinaldehyde: A Technical Guide

Introduction 2-(tert-Butyl)isonicotinaldehyde, a substituted pyridine derivative with the chemical formula C₁₀H₁₃NO and CAS number 1023812-90-9, is a molecule of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(tert-Butyl)isonicotinaldehyde, a substituted pyridine derivative with the chemical formula C₁₀H₁₃NO and CAS number 1023812-90-9, is a molecule of significant interest in medicinal chemistry and drug development.[1] Its structural architecture, featuring a pyridine ring functionalized with a sterically demanding tert-butyl group and a reactive aldehyde moiety, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly as a modulator of nicotinic receptors and other central nervous system targets.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in synthetic pathways.

Molecular Structure and Key Features

The structure of 2-(tert-Butyl)isonicotinaldehyde, shown below, dictates its spectroscopic behavior. The key features influencing its spectra are:

  • Pyridine Ring: An aromatic heterocycle with distinct electronic properties. The nitrogen atom and the substitution pattern will influence the chemical shifts of the ring protons and carbons.

  • Aldehyde Group (-CHO): This group has characteristic spectroscopic signatures, including a downfield proton signal in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and a strong C=O stretching vibration in IR spectroscopy.

  • tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group will exhibit a characteristic singlet in the ¹H NMR spectrum due to the magnetic equivalence of the nine protons and distinct signals for the quaternary and methyl carbons in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-(tert-Butyl)isonicotinaldehyde are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the pyridine ring, and the aldehyde functionality.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde H (CHO)9.8 - 10.2Singlet (s)1HThe aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.
Pyridine H (H6)8.6 - 8.8Doublet (d)1HProtons ortho to the nitrogen in a pyridine ring are significantly deshielded.
Pyridine H (H3)7.8 - 8.0Singlet (s)1HThis proton is situated between two substituents.
Pyridine H (H5)7.5 - 7.7Doublet (d)1HProtons meta to the nitrogen are less deshielded than the ortho protons.
tert-Butyl H (C(CH₃)₃)1.3 - 1.5Singlet (s)9HThe nine protons of the three methyl groups are equivalent due to free rotation around the C-C bonds, resulting in a single, intense signal.[2]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde C (CHO)190 - 200The carbonyl carbon of an aldehyde is highly deshielded and appears in a characteristic downfield region.[3]
Pyridine C (C2)165 - 170The carbon atom bearing the bulky tert-butyl group.
Pyridine C (C4)150 - 155The carbon atom attached to the aldehyde group.
Pyridine C (C6)148 - 152The carbon atom ortho to the nitrogen is significantly deshielded.
Pyridine C (C3 & C5)120 - 125The chemical shifts of these carbons are influenced by their position relative to the nitrogen and the substituents.
Quaternary C (C (CH₃)₃)35 - 40The quaternary carbon of the tert-butyl group.
Methyl C (C(C H₃)₃)29 - 32The methyl carbons of the tert-butyl group.[2]
Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of a solid organic compound like 2-(tert-Butyl)isonicotinaldehyde is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard pulse program on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Insert_Tube Insert Sample into Spectrometer Filter->Insert_Tube Acquire_Spectra Acquire 1H & 13C Spectra Insert_Tube->Acquire_Spectra Process_FID Process FID (Fourier Transform) Acquire_Spectra->Process_FID Corrections Phase & Baseline Correction Process_FID->Corrections Analyze Analyze Spectrum Corrections->Analyze

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of 2-(tert-Butyl)isonicotinaldehyde is expected to show several characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
Aromatic C-H Stretch3100 - 3000MediumStretching vibrations of the C-H bonds on the pyridine ring.
Aliphatic C-H Stretch2970 - 2870StrongStretching vibrations of the C-H bonds in the tert-butyl group.
Aldehydic C-H Stretch2850 - 2810 and 2750 - 2710Medium, SharpA characteristic pair of bands (Fermi doublets) for the C-H bond of the aldehyde group.[2]
Carbonyl C=O Stretch1710 - 1690Strong, SharpThe C=O stretching vibration of an aromatic aldehyde is typically found in this region.[2] Conjugation with the pyridine ring lowers the frequency compared to a saturated aldehyde.
Aromatic C=C and C=N Stretch1600 - 1450Medium to StrongSkeletal vibrations of the pyridine ring.
C-H Bending (tert-Butyl)1395 - 1365Medium to StrongCharacteristic bending vibrations for the tert-butyl group.
Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Record the IR spectrum of the sample.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_analysis Data Analysis Background Record Background Spectrum Place_Sample Place Sample on ATR Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Record_Sample Record Sample Spectrum Apply_Pressure->Record_Sample Process_Spectrum Process & Analyze Spectrum Record_Sample->Process_Spectrum Clean Clean ATR Crystal Process_Spectrum->Clean

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 2-(tert-Butyl)isonicotinaldehyde is expected to show the molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment Fragmentation Pathway
163[M]⁺˙Molecular ion
162[M-H]⁺Loss of the aldehydic hydrogen radical.
148[M-CH₃]⁺Loss of a methyl radical from the tert-butyl group.
134[M-CHO]⁺Loss of the formyl radical.
106[M-C₄H₉]⁺Loss of a tert-butyl radical (alpha-cleavage).
57[C₄H₉]⁺tert-Butyl cation.
Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization is as follows:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume of the solution into the GC inlet.

  • Separation: The compound will travel through the GC column and be separated from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to form a molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output Prepare_Sample Prepare Sample Solution Inject Inject into GC Prepare_Sample->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Analyze Mass Analysis (e.g., Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum

Caption: Workflow for GC-MS data acquisition.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and reliable framework for the identification and characterization of 2-(tert-Butyl)isonicotinaldehyde. The distinctive signals in the ¹H and ¹³C NMR spectra, arising from the unique arrangement of the tert-butyl, aldehyde, and pyridine moieties, allow for a complete assignment of the molecular structure. The characteristic absorptions in the IR spectrum serve as a rapid method for confirming the presence of the key functional groups. Finally, the anticipated fragmentation pattern in the mass spectrum offers definitive confirmation of the molecular weight and structural features. This technical guide, by integrating predicted data with fundamental spectroscopic principles and established experimental protocols, serves as an essential resource for scientists engaged in the synthesis and application of this important heterocyclic compound.

References

  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. Retrieved from [Link]

  • ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 2-(tert-Butyl)isonicotinaldehyde

Introduction 2-(tert-Butyl)isonicotinaldehyde is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various compounds within the pharmaceutical and agrochemical industries.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(tert-Butyl)isonicotinaldehyde is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various compounds within the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a pyridine ring substituted with a sterically hindering tert-butyl group and a reactive aldehyde functional group, imparts unique physicochemical properties that are critical to its application in drug development and organic synthesis.[1] A thorough understanding of its solubility and stability is paramount for researchers and process chemists to ensure optimal reaction conditions, formulation, and storage, thereby guaranteeing the integrity and efficacy of the final products.

This guide provides a comprehensive analysis of the solubility and stability profile of 2-(tert-Butyl)isonicotinaldehyde. It is designed to offer researchers, scientists, and drug development professionals a foundational understanding, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties

A baseline understanding of the key physicochemical properties of 2-(tert-Butyl)isonicotinaldehyde is essential for predicting its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
CAS Number 1023812-90-9[1]
Appearance Inferred to be a solid or liquid at room temperatureN/A
Storage 2-8°C, under inert gas atmosphere[1]

Solubility Profile

The solubility of 2-(tert-Butyl)isonicotinaldehyde is dictated by the interplay between its nonpolar tert-butyl group and the polar pyridine and aldehyde moieties. The bulky, hydrophobic tert-butyl group suggests good solubility in nonpolar organic solvents, while the nitrogen atom of the pyridine ring and the oxygen of the aldehyde can act as hydrogen bond acceptors, allowing for some solubility in polar solvents.[2]

Qualitative Solubility Assessment

Based on its structure, the following qualitative solubility profile can be anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneSolubleThe large hydrophobic tert-butyl group dominates, favoring interaction with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)SolubleThese solvents can solvate both the nonpolar and polar regions of the molecule effectively.
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe hydroxyl groups of these solvents can hydrogen bond with the pyridine nitrogen and aldehyde oxygen.
Aqueous WaterSparingly Soluble to InsolubleThe large hydrophobic character of the tert-butyl group is expected to significantly limit solubility in water, despite the presence of polar groups. Pyridine itself is miscible with water.[3][4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method to quantitatively determine the solubility of 2-(tert-Butyl)isonicotinaldehyde in various solvents.

Causality: The shake-flask method is a globally recognized technique for establishing equilibrium solubility. By agitating an excess of the compound in a solvent for an extended period, we ensure the solution becomes saturated. Subsequent analysis of the clear supernatant provides a precise measure of the solubility at a given temperature.

  • Preparation: Add an excess amount of 2-(tert-Butyl)isonicotinaldehyde to a series of vials, each containing a known volume of a selected solvent (e.g., 5 mL).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After agitation, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant. To remove any suspended microparticles, either centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter compatible with the solvent. This step is critical to prevent artificially high results.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of 2-(tert-Butyl)isonicotinaldehyde using a validated analytical method, such as HPLC-UV (see Section 4).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[5] These studies help identify potential degradation pathways and develop stability-indicating analytical methods.[6][7]

Hydrolytic Stability (pH Dependence)

Insight: The aldehyde functional group can be susceptible to hydration in aqueous media, although this is typically a reversible equilibrium.[8] The stability of the pyridine ring and the tert-butyl group is generally high across a wide pH range.

Protocol for Forced Hydrolysis:

  • Stock Solution: Prepare a stock solution of 2-(tert-Butyl)isonicotinaldehyde in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M Hydrochloric Acid (HCl) to a final concentration of ~50-100 µg/mL.

    • Neutral: Dilute the stock solution with purified water.

    • Basic: Dilute the stock solution with 0.1 M Sodium Hydroxide (NaOH).

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), alongside a control sample protected from heat.

  • Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

Oxidative Stability

Insight: Aldehydes are well-known to be susceptible to oxidation, which typically converts them into the corresponding carboxylic acids.[9] This is often the most significant degradation pathway for aromatic aldehydes.[10] The reaction can proceed via a radical mechanism, especially in the presence of oxygen.[10]

Protocol for Forced Oxidation:

  • Solution Preparation: Prepare a solution of 2-(tert-Butyl)isonicotinaldehyde in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of ~50-100 µg/mL.

  • Stress Application: Add a solution of hydrogen peroxide (H₂O₂) to the sample solution to achieve a final H₂O₂ concentration of approximately 3%.

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample by HPLC at various time points to monitor the formation of degradants.

Photostability

Insight: Aromatic and heterocyclic compounds containing carbonyl groups can absorb UV radiation, potentially leading to photochemical degradation. ICH Q1B guidelines provide a standardized approach to assess the photostability of drug substances and products.[11][12]

Protocol for Photostability Testing (ICH Q1B):

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (~50-100 µg/mL) in a suitable solvent.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls. This allows for the differentiation between light-induced and thermally-induced degradation.

  • Exposure: Place the samples in a calibrated photostability chamber. Expose them to a light source conforming to ICH Q1B Option I or II. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[5][11][13]

  • Analysis: After exposure, compare the samples to the dark controls. Analyze both solid and solution samples by HPLC to quantify any degradation.

Thermal Stability

Insight: Thermal stability testing evaluates the effect of elevated temperatures on a compound.[14] Thermal decomposition involves the breaking of chemical bonds and is a time-temperature dependent process.[15]

Protocol for Thermal Stability:

  • Solid State: Place the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 7 days).

  • Solution State: Prepare a solution of the compound (~50-100 µg/mL) and store it at a similar elevated temperature.

  • Analysis: After the stress period, allow the samples to cool to room temperature and analyze by HPLC for any signs of degradation compared to a control sample stored at the recommended temperature (2-8°C).

Potential Degradation Pathways and Analytical Methodologies

The primary degradation pathway anticipated for 2-(tert-Butyl)isonicotinaldehyde is the oxidation of the aldehyde group.

Proposed Degradation Pathway: Oxidation

The aldehyde functional group is readily oxidized to a carboxylic acid, forming 2-(tert-butyl)isonicotinic acid. This is a common degradation route for aldehydes exposed to oxidative stress or even atmospheric oxygen over time.[9][16]

G cluster_main Oxidative Degradation Pathway A 2-(tert-Butyl)isonicotinaldehyde B 2-(tert-butyl)isonicotinic acid A->B [O] H₂O₂ or O₂

Caption: Proposed primary degradation pathway via oxidation.

Analytical Workflow for Stability Testing

A robust, stability-indicating analytical method is required to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.[17]

G cluster_workflow Analytical Workflow A Prepare Sample (Stressed or Unstressed) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (~254 nm) C->D E Data Analysis (Peak Integration) D->E F Quantify Parent Compound & Degradation Products E->F

Sources

Exploratory

Unlocking the Therapeutic Promise of 2-(tert-Butyl)isonicotinaldehyde: A Technical Guide to Investigating its Biological Activities

Foreword: The Untapped Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the pyridine ring represents a privileged scaffold, a core structural motif present in numerous approved drugs and clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine ring represents a privileged scaffold, a core structural motif present in numerous approved drugs and clinical candidates. Within this family, isonicotinaldehyde and its derivatives have garnered significant attention for their diverse biological activities, ranging from antimicrobial to anticancer effects. This guide focuses on a specific, yet under-explored derivative: 2-(tert-Butyl)isonicotinaldehyde. While primarily recognized as a key intermediate in the synthesis of nicotinic receptor modulators and other central nervous system agents, its intrinsic biological activities remain largely uncharacterized.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and unlock the therapeutic potential of this intriguing molecule. By leveraging established principles of medicinal chemistry and robust in vitro screening methodologies, we can begin to elucidate the pharmacological profile of 2-(tert-Butyl)isonicotinaldehyde and its potential as a lead compound for novel therapeutics.

Compound Profile: 2-(tert-Butyl)isonicotinaldehyde

Property Value Source
IUPAC Name 2-(tert-butyl)pyridine-4-carbaldehydeN/A
CAS Number 1023812-90-9[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Structure Chemical structure of 2-(tert-Butyl)isonicotinaldehydeN/A

The structure of 2-(tert-Butyl)isonicotinaldehyde is characterized by a pyridine ring substituted at the 4-position with an aldehyde group and at the 2-position with a bulky tert-butyl group. The aldehyde functionality is a versatile chemical handle for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and other derivatives, which have shown a wide range of biological activities. The presence of the tert-butyl group can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially leading to unique pharmacological properties compared to unsubstituted isonicotinaldehyde.

Hypothesized Biological Activities and Investigative Strategies

Based on the known biological activities of structurally related pyridine and isonicotinaldehyde derivatives, we propose three primary areas for investigation:

  • Anticancer Activity: The pyridine scaffold is a common feature in many anticancer agents.

  • Antimicrobial Activity: Pyridine derivatives have a long history of use as antimicrobial agents.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Its role as a synthetic intermediate for nAChR modulators suggests it may have inherent affinity for these receptors.

The following sections will detail the scientific rationale and provide comprehensive experimental protocols for evaluating each of these potential activities.

Investigating Anticancer Potential

Scientific Rationale

Numerous studies have demonstrated the cytotoxic effects of isonicotinaldehyde derivatives against various cancer cell lines.[2] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The aldehyde group of 2-(tert-Butyl)isonicotinaldehyde can potentially react with biological nucleophiles, such as amino and thiol groups in proteins and nucleic acids, leading to cellular dysfunction and death. The tert-butyl group may enhance cell membrane permeability and influence binding to hydrophobic pockets in target proteins.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[4]

3.2.1. Materials

  • 2-(tert-Butyl)isonicotinaldehyde

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

3.2.2. Step-by-Step Methodology

  • Cell Seeding:

    • Culture cancer and normal cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of 2-(tert-Butyl)isonicotinaldehyde in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram: Anticancer Screening

anticancer_workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treatment (48h incubation) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Exploring Antimicrobial Properties

Scientific Rationale

Pyridine-containing compounds have long been recognized for their antimicrobial properties. The nitrogen atom in the pyridine ring can interact with microbial enzymes and interfere with essential metabolic pathways. Isonicotinic acid hydrazide (isoniazid), a derivative of isonicotinic acid, is a frontline drug for the treatment of tuberculosis. It is a prodrug that, upon activation, inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. It is plausible that 2-(tert-Butyl)isonicotinaldehyde may exhibit antimicrobial activity through similar or different mechanisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

4.2.1. Materials

  • 2-(tert-Butyl)isonicotinaldehyde

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

4.2.2. Step-by-Step Methodology

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of 2-(tert-Butyl)isonicotinaldehyde in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm. The MIC is the concentration that shows a significant reduction in absorbance compared to the growth control.

Workflow Diagram: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start inoculum_prep Inoculum Preparation (0.5 McFarland) start->inoculum_prep inoculation Inoculation of Wells inoculum_prep->inoculation compound_dilution Compound Serial Dilution (96-well plate) compound_dilution->inoculation incubation Incubation (24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination end End mic_determination->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Assessing Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Scientific Rationale

The fact that 2-(tert-Butyl)isonicotinaldehyde is a key intermediate in the synthesis of nAChR modulators strongly suggests that it may possess some affinity for these receptors.[1] nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulators of nAChRs have therapeutic potential for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a sensitive and specific method to determine the affinity of a compound for a particular receptor.[9] This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

5.2.1. Materials

  • 2-(tert-Butyl)isonicotinaldehyde

  • Source of nAChRs (e.g., rat brain tissue homogenate or cell lines expressing specific nAChR subtypes like α4β2)

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs)

  • Binding buffer (e.g., Tris-HCl buffer)

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

5.2.2. Step-by-Step Methodology

  • Membrane Preparation:

    • Prepare a crude membrane fraction from the nAChR source (e.g., by homogenization and centrifugation of rat brain tissue).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a fixed amount of the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 2-(tert-Butyl)isonicotinaldehyde.

    • Include tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + excess non-labeled ligand).

    • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (2-(tert-Butyl)isonicotinaldehyde).

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: nAChR Binding Assay

nachr_workflow start Start membrane_prep Membrane Preparation (nAChR source) start->membrane_prep assay_setup Assay Setup (Membrane, Radioligand, Compound) membrane_prep->assay_setup incubation Incubation (Equilibrium) assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 & Ki Calculation) counting->data_analysis end End data_analysis->end

Caption: Workflow for assessing nAChR binding affinity using a radioligand binding assay.

Data Interpretation and Future Directions

The experimental protocols outlined in this guide will generate crucial preliminary data on the potential biological activities of 2-(tert-Butyl)isonicotinaldehyde.

Assay Hypothetical Positive Result Interpretation
MTT Assay Low IC₅₀ value against cancer cells and high IC₅₀ against normal cells.Potent and selective anticancer activity.
Broth Microdilution Low MIC values against bacterial and/or fungal strains.Significant antimicrobial activity.
nAChR Binding Assay Low Ki value.High affinity for nicotinic acetylcholine receptors.

Positive results in any of these initial screens will warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 2-(tert-Butyl)isonicotinaldehyde to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety in animal models.

Conclusion

While 2-(tert-Butyl)isonicotinaldehyde is currently appreciated for its role as a synthetic intermediate, its intrinsic biological activities remain a fertile ground for discovery. This technical guide provides a robust and scientifically-grounded framework for initiating a comprehensive investigation into its potential as an anticancer, antimicrobial, or neuromodulatory agent. The proposed workflows are designed to be self-validating and are based on established, reliable methodologies. By systematically applying these protocols, researchers can effectively probe the therapeutic potential of this promising molecule and pave the way for the development of novel therapeutics.

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Foundational

A Theoretical and Computational Guide to 2-(tert-Butyl)isonicotinaldehyde: From Molecular Properties to Nicotinic Receptor Interactions

Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(tert-Butyl)isonicotinaldehyde, a key intermediate in the development of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(tert-Butyl)isonicotinaldehyde, a key intermediate in the development of pharmaceuticals, particularly nicotinic acetylcholine receptor (nAChR) modulators, and agrochemicals.[1] In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for researchers, outlining a robust computational workflow. We will leverage established theoretical frameworks and data from analogous substituted pyridines to explore the electronic structure, spectroscopic properties, and potential interactions of 2-(tert-Butyl)isonicotinaldehyde with its primary biological target, the nAChR. This guide is designed to provide both foundational knowledge and practical, step-by-step protocols for scientists engaged in drug discovery and development.

Introduction: The Significance of 2-(tert-Butyl)isonicotinaldehyde

2-(tert-Butyl)isonicotinaldehyde (Figure 1) is a substituted pyridine derivative with significant potential in medicinal chemistry. Its structural features, including the electron-withdrawing aldehyde group and the sterically bulky tert-butyl group, are expected to modulate its electronic properties and binding affinity for biological targets.[1] Notably, its role as a precursor to nAChR modulators underscores the importance of understanding its molecular characteristics to facilitate the rational design of novel therapeutics for neurological disorders.[2]

Computational modeling offers a powerful and cost-effective approach to elucidate the physicochemical properties of such molecules and predict their behavior in biological systems. This guide will detail a multi-faceted computational strategy, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations, to provide a holistic understanding of 2-(tert-Butyl)isonicotinaldehyde.

Figure 1. 2D structure of 2-(tert-Butyl)isonicotinaldehyde.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic electronic structure and properties of a molecule.[3] These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties that govern reactivity and intermolecular interactions.

Methodology: A Step-by-Step Protocol

The following protocol outlines a robust DFT-based approach for characterizing 2-(tert-Butyl)isonicotinaldehyde.

dft_workflow start Initial Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc pop_analysis Population Analysis (NBO, Mulliken) freq_calc->pop_analysis mep Molecular Electrostatic Potential (MEP) Calculation freq_calc->mep qtaim QTAIM Analysis freq_calc->qtaim spectroscopy Spectroscopic Properties (IR, Raman, NMR) freq_calc->spectroscopy end Analyzed Molecular Properties pop_analysis->end mep->end qtaim->end spectroscopy->end

Figure 2. Workflow for Quantum Chemical Calculations.

  • Initial Structure Generation: A 3D structure of 2-(tert-Butyl)isonicotinaldehyde is generated using molecular building software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP functional with a 6-311G+(d,p) basis set.[1]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational (IR and Raman) spectra.[4]

  • Population Analysis: Natural Bond Orbital (NBO) or Mulliken population analysis is conducted to determine the partial atomic charges on each atom. This is crucial for understanding the molecule's polarity and electrostatic interactions.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. The MEP is a valuable tool for identifying regions of positive and negative electrostatic potential, which indicate likely sites for electrophilic and nucleophilic attack, respectively.[5]

  • Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM analysis is performed on the optimized electron density to characterize the chemical bonds within the molecule.[6][7] This method provides a rigorous definition of atoms in a molecule and the nature of the bonds between them (e.g., covalent vs. ionic).

  • Spectroscopic Properties Prediction: Chemical shifts for ¹H and ¹³C NMR can be calculated to aid in the interpretation of experimental spectra.[8][9][10][11]

Expected Insights and Data Presentation

The results of these calculations should be summarized in clear, concise tables for easy interpretation and comparison with data from analogous molecules.

Table 1: Calculated Molecular Properties of 2-(tert-Butyl)isonicotinaldehyde (Hypothetical Data)

PropertyValueMethod
Dipole Moment (Debye)3.5B3LYP/6-311G+(d,p)
HOMO Energy (eV)-6.8B3LYP/6-311G+(d,p)
LUMO Energy (eV)-1.5B3LYP/6-311G+(d,p)
HOMO-LUMO Gap (eV)5.3B3LYP/6-311G+(d,p)
Partial Charge on N-0.45NBO
Partial Charge on Aldehyde C+0.38NBO
Partial Charge on Aldehyde O-0.52NBO

Molecular Docking: Predicting Interactions with Nicotinic Acetylcholine Receptors

Given that 2-(tert-Butyl)isonicotinaldehyde is a precursor to nAChR modulators, molecular docking is a critical step in predicting its binding mode and affinity to the receptor.[2] nAChRs are pentameric ligand-gated ion channels with a complex structure.[12][13]

Receptor and Ligand Preparation

A high-resolution crystal structure of a relevant nAChR subtype (e.g., α4β2 or α7) should be obtained from the Protein Data Bank (PDB).[14][15] The receptor structure must be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of 2-(tert-Butyl)isonicotinaldehyde, optimized from the quantum chemical calculations, serves as the ligand.

Docking Protocol

docking_workflow start Obtain Receptor and Ligand Structures receptor_prep Receptor Preparation (Add Hydrogens, Assign Charges) start->receptor_prep ligand_prep Ligand Preparation (Optimized Geometry) start->ligand_prep binding_site Define Binding Site (Based on Known Ligands) receptor_prep->binding_site docking Perform Molecular Docking (e.g., AutoDock Vina, Glide) ligand_prep->docking binding_site->docking pose_analysis Analyze Docking Poses (Scoring Functions, Visual Inspection) docking->pose_analysis interaction_analysis Identify Key Interactions (H-bonds, π-π stacking, etc.) pose_analysis->interaction_analysis end Predicted Binding Mode and Affinity interaction_analysis->end

Figure 3. Workflow for Molecular Docking.

  • Binding Site Definition: The binding site is typically located at the interface between two subunits of the nAChR and is defined based on the location of co-crystallized ligands or through blind docking approaches.[16]

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Glide) is used to explore the conformational space of the ligand within the defined binding site and predict the most favorable binding poses.[17][18][19][20]

  • Pose Analysis and Scoring: The resulting docking poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to ensure they are sterically and chemically reasonable.

  • Interaction Analysis: The interactions between the ligand and the receptor in the best-ranked poses are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.

Interpreting Docking Results

The docking results will provide a hypothesis for how 2-(tert-Butyl)isonicotinaldehyde binds to the nAChR. This information is invaluable for understanding its potential as a modulator and for guiding the design of more potent and selective analogs.

Table 2: Predicted Interactions of 2-(tert-Butyl)isonicotinaldehyde with nAChR (Hypothetical)

Receptor ResidueInteraction TypeDistance (Å)
Trp149 (α subunit)π-π stacking3.8
Tyr93 (α subunit)Hydrogen bond with aldehyde O2.9
Leu119 (β subunit)Hydrophobic interaction with tert-butyl4.2

Molecular Dynamics Simulations: Exploring Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior of the complex over time. This is crucial for assessing the stability of the binding pose and understanding the conformational changes that may occur upon ligand binding.

Simulation Protocol
  • System Setup: The docked ligand-receptor complex is placed in a simulation box filled with a suitable water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological ionic strength.

  • Minimization and Equilibration: The system is first minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure (e.g., 310 K and 1 atm).

  • Production Run: A production MD simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational landscape of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation), identify key persistent interactions, and analyze the flexibility of different regions of the receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational workflow for the in-depth study of 2-(tert-Butyl)isonicotinaldehyde. By combining quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of its intrinsic properties and its interactions with the nicotinic acetylcholine receptor.

The methodologies described herein are not only applicable to 2-(tert-Butyl)isonicotinaldehyde but can also be adapted for the study of other substituted pyridines and small molecule drug candidates. The insights gained from such computational studies are critical for accelerating the drug discovery process by enabling the rational design of more potent, selective, and safer therapeutics. Future work should focus on the experimental validation of these computational predictions through synthesis and biological testing.

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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  • de la Torre, D., & Hu, Y. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Organic Letters, 23(21), 8234-8238. [Link]

  • Karlin, A. (2002). Emerging structure of the nicotinic acetylcholine receptors. Nature reviews. Neuroscience, 3(2), 102–114. [Link]

  • Al-Otaibi, J. S., & El-Azhary, A. A. (2016). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Journal of Saudi Chemical Society, 20, S430-S438. [Link]

  • de Kloe, G. E., van den Ouden, R. I., van der Mey, M., van Elk, R., de Winter, H. L., Smit, A. B., ... & Leurs, R. (2011). Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): Application to the design of related α7 selective ligands. European journal of medicinal chemistry, 46(9), 3751-3758. [Link]

  • ResearchGate. Structure of nicotinic acetylcholine receptor (PDB ID 2bg9): (A) Scheme... [Link]

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  • Al-Mufarrij, S. T., & Al-Mutairi, A. M. (2022). ZSM-5 Nanocatalyst from Rice Husk: Synthesis, DFT Analysis, and Au/Pt Modification for Isopropanol Conversion. Catalysts, 12(7), 785. [Link]

  • Leffler, A. E., Kuryatov, A., Zebroski, H. A., Powell, S. R., Filipenko, P., Hussein, A. K., ... & Lindstrom, J. (2017). Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. Proceedings of the National Academy of Sciences, 114(38), E8100-E8109. [Link]

  • de la Torre, D., & Hu, Y. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Organic Letters, 23(21), 8234-8238. [Link]

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Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)isonicotinaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(tert-Butyl)isonicotinaldehyde (CAS No. 1023812-90-9), a valuable heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tert-Butyl)isonicotinaldehyde (CAS No. 1023812-90-9), a valuable heterocyclic building block in medicinal and agrochemical research. While the specific historical discovery of this compound is not prominently documented in readily available academic literature, this guide elucidates its significance and presents robust, scientifically-grounded synthetic strategies based on established pyridine chemistry. By analyzing analogous transformations, we provide detailed experimental logic and protocols, offering a practical resource for researchers engaged in the synthesis and application of substituted pyridines.

Introduction: The Significance of a Sterically Hindered Pyridine Aldehyde

2-(tert-Butyl)isonicotinaldehyde, also known as 2-tert-butyl-4-formylpyridine, is a pyridine derivative characterized by the presence of a bulky tert-butyl group at the 2-position and a formyl group at the 4-position. This unique substitution pattern imparts specific steric and electronic properties that make it a crucial intermediate in the synthesis of complex molecules.[1] The tert-butyl group can act as a steric shield, directing subsequent reactions to other positions on the pyridine ring and influencing the conformational properties of the final molecule. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations.

The pyridine scaffold itself is a ubiquitous motif in numerous biologically active compounds.[2] Consequently, substituted pyridines like 2-(tert-Butyl)isonicotinaldehyde are of significant interest to medicinal chemists for the development of novel therapeutics, particularly as modulators of nicotinic receptors and other central nervous system (CNS) targets.[1] Furthermore, its utility extends to agrochemical research, where it serves as a precursor for new pesticides and herbicides.[1]

Retrosynthetic Analysis and Plausible Synthetic Pathways

The synthesis of 2-(tert-Butyl)isonicotinaldehyde can be approached through several logical retrosynthetic disconnections. The most viable strategies involve the introduction of the formyl group at a late stage from a more stable precursor. Two primary pathways are considered here:

  • Pathway A: Oxidation of a Precursor at the 4-Position. This approach starts with a 2-tert-butylpyridine scaffold bearing a group at the 4-position that can be readily oxidized to an aldehyde. Common precursors include a methyl group or a hydroxymethyl group.

  • Pathway B: Reduction of a Nitrile Precursor. This strategy involves the synthesis of 2-tert-butyl-4-cyanopyridine, followed by its partial reduction to the corresponding aldehyde.

The following sections will detail the experimental rationale and provide step-by-step protocols for these proposed synthetic routes.

Synthetic Methodologies: A Practical Guide

Pathway A: Synthesis via Oxidation

The oxidation of a methyl or hydroxymethyl group at the 4-position of a 2-substituted pyridine is a well-established transformation.

3.1.1. Synthesis of the Precursor: 2-tert-Butyl-4-methylpyridine

The Chichibabin pyridine synthesis is a classical and industrially relevant method for preparing alkylpyridines.[3] This one-pot condensation reaction involves aldehydes, ketones, and ammonia at elevated temperatures. For the synthesis of 2-tert-butyl-4-methylpyridine, a potential approach would involve the reaction of pivalaldehyde (as the source of the tert-butyl group), acetaldehyde, and ammonia over a suitable catalyst. However, controlling the regioselectivity in mixed-aldehyde Chichibabin syntheses can be challenging.

A more controlled laboratory-scale synthesis would involve the introduction of the tert-butyl group onto a pre-existing pyridine ring.

3.1.2. Oxidation to 2-(tert-Butyl)isonicotinaldehyde

With the precursor in hand, the next step is the selective oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed for this transformation. A common method involves the use of selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions.

Experimental Protocol: Oxidation of 2-tert-Butyl-4-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butyl-4-methylpyridine in a suitable solvent such as dioxane or acetic acid.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the selenium byproduct. The filtrate is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(tert-Butyl)isonicotinaldehyde.

Causality Behind Experimental Choices:

  • Solvent: Dioxane or acetic acid are often used as they are relatively inert to the oxidizing conditions and can solubilize both the starting material and the oxidant.

  • Stoichiometry: Careful control of the amount of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid.

  • Work-up: The aqueous work-up is necessary to remove inorganic byproducts and any remaining acid or base.

Pathway B: Synthesis via Nitrile Reduction

This pathway offers an alternative route that often provides good yields and avoids the potential for over-oxidation.

3.2.1. Synthesis of the Precursor: 2-tert-Butyl-4-cyanopyridine

The synthesis of 2-tert-butyl-4-cyanopyridine can be achieved through various methods. One plausible approach is the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a 2-tert-butylpyridine derivative with a cyanide salt. Another powerful method is the ammoxidation of 2-tert-butyl-4-methylpyridine, a reaction that converts a methyl group to a nitrile in the presence of ammonia and oxygen at high temperatures over a catalyst.[4]

A patent for Yale University (WO2008/30408 A2) mentions 2-(tert-Butyl)isonicotinonitrile, indicating its relevance in contemporary research.[5]

3.2.2. Reduction of the Nitrile to the Aldehyde

The partial reduction of a nitrile to an aldehyde can be achieved using various reducing agents. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding amine.

Experimental Protocol: Reduction of 2-tert-Butyl-4-cyanopyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-tert-butyl-4-cyanopyridine in a dry, aprotic solvent such as toluene or dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene) to the cooled solution via a syringe. The addition should be dropwise to maintain the low temperature.

  • Reaction Conditions: Stir the reaction mixture at -78 °C for a few hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(tert-Butyl)isonicotinaldehyde.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Dry Solvents: DIBAL-H is highly reactive with water and oxygen. Therefore, anhydrous conditions are essential for the success of the reaction.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of DIBAL-H and prevent the over-reduction of the intermediate imine to the amine.

  • Quenching: The quenching step is crucial to hydrolyze the intermediate aluminum complex and liberate the aldehyde. Rochelle's salt is often used to help break up the gelatinous aluminum salts formed during the work-up.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes.

Synthesis_Pathway_A start 2-tert-Butyl-4-methylpyridine product 2-(tert-Butyl)isonicotinaldehyde start->product Oxidation (e.g., SeO2)

Caption: Pathway A: Oxidation of a methylpyridine precursor.

Synthesis_Pathway_B start 2-tert-Butyl-4-cyanopyridine product 2-(tert-Butyl)isonicotinaldehyde start->product Partial Reduction (e.g., DIBAL-H)

Caption: Pathway B: Reduction of a cyanopyridine precursor.

Characterization and Physicochemical Data

The structural confirmation of synthesized 2-(tert-Butyl)isonicotinaldehyde would be achieved through standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 1023812-90-9
Appearance Expected to be a liquid or a low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the tert-butyl protons (a singlet around 1.3-1.5 ppm), aromatic protons on the pyridine ring, and a characteristic downfield singlet for the aldehyde proton (around 9.9-10.1 ppm).

  • ¹³C NMR: Signals for the quaternary and methyl carbons of the tert-butyl group, aromatic carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde (typically >190 ppm).

  • IR Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

As a key intermediate, 2-(tert-Butyl)isonicotinaldehyde is primarily utilized in the synthesis of more complex molecules with potential biological activity.[1]

  • Medicinal Chemistry: Its structural features are valuable for creating diverse libraries of compounds for screening against various biological targets. The aldehyde functional group allows for the introduction of different amine-containing fragments through reductive amination, leading to the synthesis of potential nicotinic receptor modulators and other CNS-active agents.[1] The steric bulk of the tert-butyl group can enhance selectivity for specific receptor subtypes and improve metabolic stability.

  • Agrochemicals: In the field of agrochemicals, this compound serves as a building block for novel pesticides and herbicides.[1] The pyridine core is a common feature in many successful agrochemicals, and the introduction of the tert-butyl and formyl groups allows for fine-tuning of the molecule's properties to achieve desired efficacy and environmental profiles.

Conclusion

2-(tert-Butyl)isonicotinaldehyde is a strategically important synthetic intermediate whose value lies in its unique combination of a sterically demanding group and a versatile reactive handle on a pyridine core. While its initial discovery is not widely publicized, its synthesis can be reliably achieved through well-understood and adaptable methodologies in organic chemistry. This guide has provided a detailed examination of plausible and robust synthetic routes, offering researchers the foundational knowledge and practical insights necessary to synthesize and utilize this valuable compound in their drug discovery and agrochemical development programs.

References

  • 2-(tert-Butyl)isonicotinaldehyde. MySkinRecipes. [Link]

  • Process for the production of the thiosemicarbazone isonicotinaldehyde.
  • Synthesis of Some Anilides of 2-Alkyl-4-pyridinecarboxylic Acids and Their Photosynthesis-Inhibiting Activity. ResearchGate. [Link]

  • The Synthesis of 2-Alkyl-4-Pyrones from Meldrum's Acid. ResearchGate. [Link]

  • Synthesis method of 4-cyanopyridine.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]

  • Oxidation of methyl-pyridines.
  • The reductive decyanation reaction: an overview and recent developments. PMC. [Link]

  • YALE UNIVERSITY P

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Foundational

An In-Depth Technical Guide to the Safe Handling of 2-(tert-Butyl)isonicotinaldehyde for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(tert-Butyl)isonicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] Given its role in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(tert-Butyl)isonicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1] Given its role in the synthesis of nicotinic receptor modulators and other complex heterocyclic compounds, understanding its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.[1] This document synthesizes critical safety data from structurally similar compounds to establish a robust framework for risk mitigation.

Hazard Identification and Risk Assessment: A Proactive Approach

1.1. Toxicological Profile (Inferred from Analogs)

Based on data from analogous pyridine aldehydes, 2-(tert-Butyl)isonicotinaldehyde should be treated as a hazardous substance with the potential for the following health effects:

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled.[2] Ingestion may lead to symptoms of overexposure such as headache, dizziness, nausea, and vomiting.[2] Inhalation of vapors or aerosols can be toxic and may cause respiratory tract irritation.[2]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][3] Prolonged or repeated contact may lead to dermatitis.[4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage, potentially leading to blindness.[2]

  • Sensitization: May cause an allergic skin reaction.[3] Symptoms of an allergic reaction can include rash, itching, and swelling.[2]

1.2. Physicochemical Hazards

  • Combustibility: Classified as a combustible liquid.[2] Vapors are heavier than air and may travel along the ground, posing a risk of flashback from distant ignition sources.

  • Reactivity: Pyridine derivatives can be sensitive to air, light, and heat.[2] They are generally incompatible with strong oxidizing agents, acids, and bases.[2] Reaction with these substances can generate heat.

Table 1: Summary of Key Hazard Information (Based on Pyridine Aldehyde Analogs)

Hazard ClassificationDescriptionGHS Hazard Statements (Inferred)
Health Hazards
Acute Oral ToxicityHarmful if ingested.H302: Harmful if swallowed[2]
Acute Inhalation ToxicityToxic if inhaled.H331: Toxic if inhaled[2]
Skin Corrosion/IrritationCauses severe skin burns.H314: Causes severe skin burns and eye damage[2]
Serious Eye DamageCauses serious eye damage.H318: Causes serious eye damage
Skin SensitizationMay cause an allergic reaction.H317: May cause an allergic skin reaction
Physical Hazards
FlammabilityCombustible liquid.H227: Combustible liquid[2]
Environmental Hazards
Aquatic ToxicityHarmful to aquatic life with long-lasting effects.H412: Harmful to aquatic life with long lasting effects[3]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to handling 2-(tert-Butyl)isonicotinaldehyde necessitates a combination of engineering controls and appropriate PPE to minimize exposure.

2.1. The Primacy of Engineering Controls

All manipulations of 2-(tert-Butyl)isonicotinaldehyde, including weighing, solution preparation, and reaction setup, must be conducted within a certified chemical fume hood to control the inhalation of potentially toxic vapors.[2][5] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[5] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

2.2. Personal Protective Equipment: The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashes, such as when transferring large volumes or working with reactions under pressure.

  • Skin Protection:

    • Gloves: Due to the risk of severe skin irritation and sensitization, appropriate chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended over latex.[5] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.[6]

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.

  • Respiratory Protection: If there is a potential for exposure outside of a functioning fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3]

PPE_Hierarchy cluster_Controls Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for chemical safety.

Standard Operating Procedures: Ensuring Consistency and Safety

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for the safe handling of 2-(tert-Butyl)isonicotinaldehyde.

3.1. General Handling and Hygiene

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Do not breathe vapors or mists.[2][3]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][4][8]

  • Keep containers tightly closed when not in use.[2][5]

  • Use spark-proof tools and explosion-proof equipment.[7]

3.2. Storage

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][4][6]

  • Keep containers tightly sealed to prevent the absorption of moisture and air.[5] Storage under an inert atmosphere, such as nitrogen, is recommended to maintain product quality.[2][6]

  • Store away from incompatible materials, including strong oxidizing agents, acids, and bases.[2]

  • The storage area should be secured and accessible only to authorized personnel.

3.3. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[2]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[2]

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]

    • For large spills, dike the area to prevent spreading and contact emergency services.

Spill_Response Start Spill Occurs Assess Assess Severity (Size, Location) Start->Assess SmallSpill Small, Contained Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No PPE_Spill Don Appropriate PPE (incl. Respirator) SmallSpill->PPE_Spill Yes Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & Emergency Services Evacuate->Alert Contain Contain Spill (Use Absorbent Material) PPE_Spill->Contain Cleanup Clean Up Residue Contain->Cleanup Dispose Package for Waste Disposal Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate End Spill Response Complete Decontaminate->End

Caption: Decision tree for spill response.

Waste Disposal

All waste containing 2-(tert-Butyl)isonicotinaldehyde must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain. Waste should be collected in clearly labeled, sealed containers.

Conclusion: A Culture of Safety

The safe and effective use of 2-(tert-Butyl)isonicotinaldehyde in a research setting is contingent upon a thorough understanding of its potential hazards and the consistent implementation of robust safety protocols. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and standardized procedures, researchers can mitigate risks and foster a strong culture of safety within the laboratory.

References

  • Sdfine. (n.d.). Chemwatch GHS SDS: 4-TERT-BUTYLCATECHOL. [Link]

  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

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Exploratory

The Enigmatic Building Block: A Technical Guide to 2-(tert-butyl)pyridine-4-carbaldehyde

This guide provides a comprehensive technical overview of 2-(tert-butyl)pyridine-4-carbaldehyde, a sterically hindered heterocyclic aldehyde with significant potential in synthetic chemistry and drug discovery. Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(tert-butyl)pyridine-4-carbaldehyde, a sterically hindered heterocyclic aldehyde with significant potential in synthetic chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust guide for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its predicted reactivity, characterize its likely spectroscopic properties, and discuss its potential applications as a valuable building block.

Introduction: The Strategic Importance of a Hindered Pyridine Aldehyde

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with the pyridine scaffold appearing in numerous FDA-approved drugs.[1] The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring creates significant steric hindrance around the nitrogen atom.[2][3] This steric shield modulates the nucleophilicity and basicity of the pyridine nitrogen, offering unique reactivity profiles compared to unhindered pyridines.[4] When combined with a reactive carbaldehyde group at the 4-position, 2-(tert-butyl)pyridine-4-carbaldehyde emerges as a highly versatile, yet underexplored, synthetic intermediate. The aldehyde functionality serves as a handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.[5]

This guide aims to bridge the knowledge gap for this intriguing molecule by providing a well-reasoned and scientifically grounded exploration of its chemical landscape.

Synthesis of 2-(tert-butyl)pyridine-4-carbaldehyde: Navigating Steric and Electronic Influences

The synthesis of 2-(tert-butyl)pyridine-4-carbaldehyde is not explicitly detailed in readily available literature. However, based on established methodologies for the synthesis of substituted pyridine-4-carbaldehydes, several plausible synthetic routes can be proposed. The choice of a specific route will depend on the availability of starting materials and the desired scale of the synthesis.

Proposed Synthetic Route: Oxidation of 2-(tert-butyl)-4-methylpyridine

A common and effective method for the preparation of pyridine-4-carbaldehydes is the oxidation of the corresponding 4-methylpyridine.[6][7] This approach offers a direct conversion and can be achieved using various oxidizing agents.

Experimental Protocol: Oxidation of 2-(tert-butyl)-4-methylpyridine

Causality Behind Experimental Choices:

  • Starting Material: 2-(tert-butyl)-4-methylpyridine is the logical precursor. The tert-butyl group is sterically demanding and electronically donating, which can influence the reactivity of the methyl group.

  • Oxidizing Agent: Selenium dioxide (SeO₂) is a classic reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes. It is often preferred over stronger oxidizing agents like potassium permanganate, which could lead to over-oxidation to the carboxylic acid.

  • Solvent: A high-boiling, inert solvent such as 1,4-dioxane is chosen to ensure the reaction can be conducted at a sufficiently high temperature to activate the methyl group for oxidation.

  • Temperature: Reflux temperature is typically required to achieve a reasonable reaction rate for the oxidation of relatively unactivated methyl groups.

  • Work-up: The work-up procedure is designed to remove the selenium-containing byproducts and isolate the desired aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(tert-butyl)-4-methylpyridine (1.0 eq).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove solid byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(tert-butyl)pyridine-4-carbaldehyde.

Diagram of the Proposed Synthetic Workflow:

G start Start: 2-(tert-butyl)-4-methylpyridine reagents Reagents: - Selenium Dioxide (SeO2) - 1,4-Dioxane (Solvent) start->reagents 1. Add Reagents reaction Reaction: Reflux (12-24h) reagents->reaction 2. Heat to Reflux workup Work-up: - Filtration - Concentration reaction->workup 3. Cool and Process purification Purification: Column Chromatography workup->purification 4. Isolate product Product: 2-(tert-butyl)pyridine-4-carbaldehyde purification->product

Caption: Proposed workflow for the synthesis of 2-(tert-butyl)pyridine-4-carbaldehyde.

Alternative Synthetic Strategies
  • Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] While 2-tert-butylpyridine is not exceptionally electron-rich, this method could potentially be employed. The regioselectivity would be a critical factor, as formylation could occur at the 4- or 6-position. The steric hindrance of the tert-butyl group might direct the formylation to the less hindered 4-position.[1][11]

  • Lithiation and Formylation: Directed ortho-metalation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a versatile strategy for the synthesis of substituted aromatic aldehydes.[12][13][14] Lithiation of 2-tert-butylpyridine with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would likely occur at the 6-position due to the directing effect of the nitrogen atom. However, under certain conditions or with specific directing groups, lithiation at the 4-position might be achievable, although less probable.[15]

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 2-(tert-butyl)pyridine-4-carbaldehyde is dictated by the interplay of its two key functional moieties: the sterically hindered pyridine ring and the electrophilic aldehyde group.

The Hindered Pyridine Moiety

The tert-butyl group at the 2-position exerts a significant steric effect, leading to:

  • Reduced Basicity and Nucleophilicity: The lone pair of electrons on the pyridine nitrogen is sterically shielded, making it a weaker base and nucleophile compared to unhindered pyridines.[2][3][16] This property can be advantageous in reactions where the pyridine nitrogen might otherwise interfere with the desired transformation.

  • Resistance to N-Alkylation and N-Oxidation: The steric hindrance makes reactions at the nitrogen atom, such as quaternization or N-oxide formation, more challenging.

The Versatile Aldehyde Functionality

The aldehyde group at the 4-position is expected to undergo a wide range of classical aldehyde reactions, including:

  • Oxidation: Oxidation to the corresponding 2-(tert-butyl)isonicotinic acid can be achieved using various oxidizing agents such as potassium permanganate or Jones reagent.

  • Reduction: Reduction to 2-(tert-butyl)pyridin-4-yl)methanol can be accomplished with reducing agents like sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by a variety of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines.

  • Wittig Reaction: The aldehyde can be converted to alkenes via the Wittig reaction with phosphorus ylides.

  • Condensation Reactions: It can participate in condensation reactions with active methylene compounds, such as in the Knoevenagel condensation, or form imines (Schiff bases) with primary amines.[5]

Diagram of Key Reactivity Pathways:

G start 2-(tert-butyl)pyridine-4-carbaldehyde oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction nucleophilic_add Nucleophilic Addition (e.g., Grignard) start->nucleophilic_add reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (e.g., Ph3P=CHR) start->wittig product_acid 2-(tert-butyl)isonicotinic acid oxidation->product_acid product_alcohol (2-(tert-butyl)pyridin-4-yl)methanol reduction->product_alcohol product_sec_alcohol Secondary Alcohol nucleophilic_add->product_sec_alcohol product_amine Substituted Amine reductive_amination->product_amine product_alkene Alkene wittig->product_alkene

Caption: Predicted reactivity of 2-(tert-butyl)pyridine-4-carbaldehyde.

Spectroscopic and Physical Properties: A Predictive Analysis

PropertyPredicted Value/CharacteristicsRationale
Appearance Colorless to pale yellow liquid or low-melting solid.[5]Similar to pyridine-4-carbaldehyde.
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
¹H NMR Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet).Pyridine protons: Aromatic region (7.5-8.8 ppm), exhibiting characteristic splitting patterns for a 2,4-disubstituted pyridine.tert-Butyl protons: ~1.3-1.5 ppm (singlet, 9H).Based on standard chemical shifts for aldehydes and substituted pyridines. The electron-withdrawing nature of the aldehyde will deshield the pyridine protons.
¹³C NMR Aldehyde carbon (C=O): ~190-195 ppm.Pyridine carbons: Aromatic region (~120-160 ppm).tert-Butyl quaternary carbon: ~35-40 ppm.tert-Butyl methyl carbons: ~29-31 ppm.Based on typical chemical shifts for aldehydes and substituted pyridines.
IR Spectroscopy C=O stretch (aldehyde): Strong absorption around 1700-1715 cm⁻¹.C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.Characteristic vibrational frequencies for aldehydes and aromatic rings.[17]
Mass Spectrometry Molecular Ion (M⁺): m/z = 163.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 2-(tert-butyl)pyridine-4-carbaldehyde make it a promising building block in several areas of chemical research.

Medicinal Chemistry

Pyridine-4-carbaldehyde derivatives are valuable intermediates in the synthesis of various biologically active compounds, including potential anticonvulsant agents and inhibitors of enzymes implicated in diseases like idiopathic pulmonary fibrosis and malaria.[18][19] The presence of the tert-butyl group in 2-(tert-butyl)pyridine-4-carbaldehyde can offer several advantages in drug design:

  • Modulation of Physicochemical Properties: The lipophilic tert-butyl group can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The bulky tert-butyl group can sterically hinder metabolic attack at the 2-position of the pyridine ring, potentially increasing the in vivo half-life of a drug.

  • Unique Binding Interactions: The steric bulk can be exploited to achieve selective binding to the active site of a target protein.

Organic Synthesis

As a bifunctional molecule, 2-(tert-butyl)pyridine-4-carbaldehyde can serve as a versatile scaffold for the synthesis of more complex molecules. The aldehyde functionality allows for the introduction of a wide range of substituents, while the sterically hindered pyridine ring can act as a non-coordinating basic moiety or a directing group in subsequent transformations. It can be a key intermediate in the synthesis of ligands for catalysis and novel materials.[20]

Conclusion

2-(tert-butyl)pyridine-4-carbaldehyde represents a fascinating and potentially highly useful, yet currently understudied, chemical entity. This technical guide has provided a comprehensive overview of its likely synthesis, reactivity, and spectroscopic properties, based on sound chemical principles and data from related compounds. The combination of a sterically hindered pyridine and a reactive aldehyde group positions this molecule as a valuable building block for the synthesis of novel pharmaceuticals and functional materials. It is our hope that this guide will stimulate further research into the chemistry and applications of this enigmatic compound, unlocking its full potential for the scientific community.

References

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Foundational

starting materials for 2-(tert-Butyl)isonicotinaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)isonicotinaldehyde: Starting Materials and Core Strategies Introduction 2-(tert-Butyl)isonicotinaldehyde is a substituted pyridine derivative of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)isonicotinaldehyde: Starting Materials and Core Strategies

Introduction

2-(tert-Butyl)isonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a sterically demanding tert-butyl group adjacent to the nitrogen atom and a reactive aldehyde at the 4-position, makes it a valuable building block for synthesizing complex molecular architectures. The strategic placement of these functional groups allows for diverse downstream derivatization, enabling the exploration of novel chemical space in drug discovery and the development of advanced ligands for catalysis.

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 2-(tert-Butyl)isonicotinaldehyde. We will delve into two core strategies, analyzing them from the perspective of starting material accessibility, reaction mechanism, and practical execution in a research setting. The discussion is tailored for researchers, chemists, and drug development professionals, emphasizing the rationale behind methodological choices and providing robust, actionable protocols.

Synthetic Strategy 1: Oxidation of a 2-tert-Butyl-4-methylpyridine Precursor

This approach is predicated on the principle of installing the stable tert-butyl group onto a readily available pyridine scaffold first, followed by the more delicate oxidation of a methyl group to the target aldehyde. This route is attractive due to the low cost and commercial availability of the initial starting material, 4-picoline.

Causality and Strategic Rationale

The logic of this pathway is to perform the robust C-C bond formation early in the sequence. The direct alkylation of the pyridine ring with a strong organometallic reagent is a powerful but challenging step. Once the sterically bulky and electronically-donating tert-butyl group is in place, it influences the reactivity of the rest of the molecule. The final oxidation step is the most sensitive, as over-oxidation to the carboxylic acid is a common side reaction that must be carefully controlled.

Workflow for Synthetic Strategy 1

Synthetic_Strategy_1 cluster_0 Step 1: tert-Butylation cluster_1 Step 2: Selective Oxidation Start 4-Picoline Reagent1 tert-Butyllithium (t-BuLi) in THF Start->Reagent1 Intermediate1 2-tert-Butyl-4-methylpyridine Reagent1->Intermediate1 Directed Alkylation Reagent2 Selenium Dioxide (SeO2) in 1,4-Dioxane Intermediate1->Reagent2 FinalProduct 2-(tert-Butyl)isonicotinaldehyde Reagent2->FinalProduct Riley Oxidation

Caption: Workflow for the synthesis via oxidation of a methylpyridine intermediate.

Step 1.1: Synthesis of 2-tert-Butyl-4-methylpyridine

The introduction of a tert-butyl group onto the pyridine ring is typically achieved via directed lithiation followed by quenching, or more directly, by reaction with tert-butyllithium, which acts as both the base and the alkylating agent source. The nitrogen atom of the pyridine ring directs deprotonation to the C2 position.

Mechanistic Insight: The reaction of 4-picoline with tert-butyllithium is complex. While hindered lithium amide bases like LDA or LTMP are often used for clean deprotonation, tert-butyllithium can serve this role while also being a source of the tert-butyl nucleophile.[1] A key challenge is preventing dialkylation, which leads to the formation of 2,6-di-tert-butyl-4-methylpyridine.[2] Careful control of stoichiometry and reaction temperature is paramount to favor the mono-alkylated product.

Experimental Protocol: tert-Butylation of 4-Picoline

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel under an inert atmosphere of nitrogen or argon.

  • Reaction Mixture: Dissolve 4-picoline (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add tert-butyllithium (approx. 1.1 to 1.5 eq., solution in pentane) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. The solution may develop a deep red or brown color, indicating the formation of the lithiated intermediate.

  • Quenching: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate 2-tert-butyl-4-methylpyridine.

Step 1.2: Selective Oxidation of the 4-Methyl Group

The conversion of the 4-methyl group to an aldehyde is a critical and challenging step. Selenium dioxide (SeO₂) is a classic reagent for the allylic or benzylic oxidation of methyl groups to aldehydes, a reaction known as the Riley oxidation.[3][4] While effective, over-oxidation to the corresponding carboxylic acid is a significant risk, and SeO₂ is highly toxic.[5]

Mechanistic Insight: The Riley oxidation proceeds through an initial ene reaction between the methyl group and SeO₂, followed by a[6][7]-sigmatropic rearrangement to form an intermediate that hydrolyzes to the aldehyde.[4] The reaction is typically performed by heating in a solvent like 1,4-dioxane.

Experimental Protocol: SeO₂ Oxidation

  • Safety Precaution: Selenium dioxide is highly toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-tert-butyl-4-methylpyridine (1.0 eq.) in 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. The black precipitate of elemental selenium can be removed by filtration through a pad of Celite.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude aldehyde should be purified promptly via flash chromatography to prevent further oxidation.

Synthetic Strategy 2: Reduction of a 2-tert-Butyl-4-cyanopyridine Precursor

This alternative strategy introduces the aldehyde functionality in the final step via the reduction of a stable nitrile precursor. This approach often provides higher yields and better selectivity in the final transformation, as the reduction of a nitrile to an aldehyde is a well-controlled and high-yielding reaction. The main challenge lies in the synthesis of the requisite 2-tert-butyl-4-cyanopyridine intermediate.

Causality and Strategic Rationale

The key advantage here is the reliability of the final step. Diisobutylaluminium hydride (DIBAL-H) is a highly selective reagent for the partial reduction of nitriles to aldehydes at low temperatures.[6][7] By leaving this sensitive transformation to the end, the overall synthesis becomes more robust. The synthesis of the intermediate can be achieved using modern cross-coupling methodologies, which offer a powerful way to form the key C-C bond between the pyridine ring and the tert-butyl group.

Workflow for Synthetic Strategy 2

Synthetic_Strategy_2 cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Nitrile Reduction Start 2-Chloro-4-cyanopyridine Reagent1 tert-Butylmagnesium Chloride (t-BuMgCl) Ni or Pd Catalyst Start->Reagent1 Intermediate1 2-tert-Butyl-4-cyanopyridine Reagent1->Intermediate1 Kumada Coupling Reagent2 DIBAL-H, -78 °C then H₂O workup Intermediate1->Reagent2 FinalProduct 2-(tert-Butyl)isonicotinaldehyde Reagent2->FinalProduct Partial Reduction

Caption: Workflow for the synthesis via reduction of a cyanopyridine intermediate.

Step 2.1: Synthesis of 2-tert-Butyl-4-cyanopyridine

The most efficient method for synthesizing this intermediate is through a transition-metal-catalyzed cross-coupling reaction. The Kumada-Tamao-Corriu coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is well-suited for this purpose.[8] Commercially available 2-chloro-4-cyanopyridine is an ideal starting material.

Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the 2-chloropyridine to a low-valent metal center (e.g., Ni(0) or Pd(0)). This is followed by transmetalation with the tert-butylmagnesium chloride and subsequent reductive elimination to yield the product and regenerate the active catalyst.[8] Nickel catalysts are often preferred for their lower cost and high reactivity with alkyl Grignard reagents.[9]

Experimental Protocol: Kumada Cross-Coupling

  • Apparatus Setup: Under an inert atmosphere, charge a flame-dried Schlenk flask with a nickel(II) catalyst such as Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) (2-5 mol%).

  • Starting Material: Add anhydrous THF, followed by 2-chloro-4-cyanopyridine (1.0 eq.).

  • Grignard Addition: Cool the mixture to 0 °C and slowly add tert-butylmagnesium chloride (1.2-1.5 eq., solution in THF or Et₂O).

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain pure 2-tert-butyl-4-cyanopyridine.

Step 2.2: DIBAL-H Reduction of the Nitrile

This is the final and key transformation. DIBAL-H is a bulky, electrophilic reducing agent that effectively reduces nitriles to an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup.

Mechanistic Insight: The reaction must be maintained at low temperatures (typically -78 °C) to prevent a second hydride addition, which would lead to the amine.[7] The Lewis-acidic aluminum atom coordinates to the nitrile nitrogen, activating the cyano group for hydride attack. The resulting N-aluminated imine intermediate is stable at -78 °C but hydrolyzes readily during workup.[10]

Experimental Protocol: DIBAL-H Reduction

  • Apparatus Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-tert-butyl-4-cyanopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.1-1.2 eq., typically 1.0 M solution in hexanes or toluene) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the solution at -78 °C for 1-2 hours. Monitor the reaction by TLC, ensuring the temperature remains low.

  • Quenching: While still at -78 °C, quench the reaction by the very slow, dropwise addition of methanol to destroy excess DIBAL-H.

  • Workup: Allow the mixture to warm to 0 °C and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1-2 hours until the two layers become clear.[11]

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Comparative Analysis of Synthetic Strategies

ParameterStrategy 1: Oxidation Route Strategy 2: Reduction Route
Starting Material 4-Picoline2-Chloro-4-cyanopyridine
Key Reagents tert-Butyllithium, Selenium Dioxide (SeO₂)tert-Butylmagnesium Chloride, Ni/Pd Catalyst, DIBAL-H
Number of Steps 22
Typical Overall Yield ModerateGood to Excellent
Advantages - Very inexpensive and readily available starting material.[2]- Conceptually straightforward.- High-yielding and clean final step.[6][7]- Avoids highly toxic SeO₂.- Cross-coupling is a robust and scalable method.[8]
Disadvantages - Controlling mono-alkylation can be difficult.- SeO₂ is highly toxic and requires special handling.[3]- Risk of over-oxidation to carboxylic acid.[5]- Starting material is more expensive.- Requires handling of pyrophoric Grignard reagents and air-sensitive catalysts.

Conclusion and Recommendations

Both synthetic strategies presented offer viable pathways to 2-(tert-Butyl)isonicotinaldehyde. The choice between them depends largely on the specific constraints and capabilities of the laboratory.

  • Strategy 2 (Reduction Route) is recommended for most applications. Its reliance on a well-controlled DIBAL-H reduction for the final step typically results in higher overall yields and greater product purity. The use of modern cross-coupling chemistry for the intermediate is a robust and well-precedented method, making this route more reliable and scalable for producing high-quality material for drug development and research.

  • Strategy 1 (Oxidation Route) remains a valuable alternative, particularly for smaller-scale synthesis or when cost is the primary driver, given the inexpensiveness of 4-picoline. However, researchers must be prepared to undertake careful optimization to control the selectivity of both the tert-butylation and the final oxidation step. Furthermore, the significant toxicity of selenium dioxide necessitates stringent safety protocols.

Ultimately, a thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to select and execute the most appropriate synthesis for their specific objectives.

References

  • Organic Syntheses. DIBAL-H Reduction. [Link]

  • Miller, A. E. G., Biss, J. W., & Schwartzman, L. H. (1959). Reductions with Dialkylaluminum Hydrides. The Journal of Organic Chemistry, 24(5), 627–630. [Link]

  • Zakharkin, L. I., & Khorlina, I. M. (1962). Reduction of esters of carboxylic acids into aldehydes with diisobutylaluminium hydride. Tetrahedron Letters, 3(14), 619–620. [Link]

  • Sharpless, K. B., & Lauer, R. F. (1972). A kinetic study of the selenium dioxide oxidation of olefins. Evidence for the intermediacy of allylseleninic acids. Journal of the American Chemical Society, 94(20), 7154–7155.
  • Jerz, J. G. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State Research Studies. [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-425. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Reduction by DIBAL. [Link]

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. [Link]

  • Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. [Link]

  • Gîlcă, V. (2010). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Chemistry, 14(18), 2050-2061. [Link]

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  • Iwasaki, T., et al. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1555-1568. [Link]

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Protocols & Analytical Methods

Method

Harnessing 2-(tert-Butyl)isonicotinaldehyde for the Synthesis of Novel Heterocyclic Compounds

An Application Guide for Researchers Abstract 2-(tert-Butyl)isonicotinaldehyde is a versatile pyridine-based aldehyde that serves as a pivotal starting material for constructing a diverse array of heterocyclic scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

2-(tert-Butyl)isonicotinaldehyde is a versatile pyridine-based aldehyde that serves as a pivotal starting material for constructing a diverse array of heterocyclic scaffolds. Its unique structural features—a sterically demanding tert-butyl group, a nucleophilic pyridine nitrogen, and a reactive aldehyde function—provide a powerful platform for complex molecule synthesis. This guide offers detailed application notes and reproducible protocols for leveraging this building block in key synthetic transformations, including multicomponent reactions and cycloadditions. We will explore the causality behind experimental choices, provide mechanistic insights, and present quantitative data to empower researchers in drug discovery and materials science to effectively utilize this valuable reagent.

Introduction: The Strategic Value of 2-(tert-Butyl)isonicotinaldehyde

In the landscape of medicinal and materials chemistry, pyridine-containing molecules are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. 2-(tert-Butyl)isonicotinaldehyde emerges as a particularly strategic building block. The tert-butyl group at the 2-position of the pyridine ring exerts significant steric and electronic influence. It can direct reaction regioselectivity, modulate the conformational properties of the final product, and enhance solubility in organic solvents and metabolic stability in biological systems.

The aldehyde functionality is a linchpin for a multitude of classic and modern organic reactions. It is an electrophilic center readily participating in condensations, a precursor to imines for cycloadditions, and a key component in multicomponent reactions (MCRs) that build molecular complexity in a single step. This guide focuses on providing practical, field-tested protocols for transforming this aldehyde into high-value heterocyclic systems.[1]

General Workflow for Heterocycle Synthesis

The transformation of 2-(tert-Butyl)isonicotinaldehyde into complex heterocycles typically follows a logical workflow. The aldehyde is first activated or transformed in situ (e.g., imine formation) and then subjected to a key bond-forming reaction, such as cyclization or cycloaddition, followed by necessary workup and purification steps.

cluster_start Starting Material cluster_reactants Reactants cluster_reaction Key Transformation cluster_end Outcome A 2-(tert-Butyl)isonicotinaldehyde C In Situ Intermediate Formation (e.g., Imine) A->C + Reactant(s) (from B) B Amine / Active Methylene / Diene / etc. B->C D Cyclization / Cycloaddition / MCR C->D Reaction Conditions (Catalyst, Solvent, Temp) E Crude Product Mixture D->E F Purification (Chromatography / Recrystallization) E->F G Target Heterocycle F->G

Figure 1: General experimental workflow for heterocyclic synthesis.

Multicomponent Reactions (MCRs): A Strategy for Rapid Complexity

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.

Application: Synthesis of 1,2,4-Triazin-5-one Derivatives

A key application involves the synthesis of substituted 1,2,4-triazin-5-ones, a scaffold found in various biologically active compounds. The synthesis begins with the formation of an α-ketocarboxylic acid amide from a pivaloyl derivative (structurally related to the tert-butyl group), which is then condensed with thiocarbohydrazide.[2] This pathway highlights a common strategy where the aldehyde itself is a surrogate for a related keto-acid derivative.

Mechanistic Rationale: The core of this transformation is the condensation reaction between a 1,2-dicarbonyl-like system and a dinucleophile (thiocarbohydrazide). The initial reaction forms a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the triazinone ring. The subsequent methylation of the mercapto group yields the final product.

Protocol 1: Synthesis of 3-Methylmercapto-4-amino-6-tert-butyl-1,2,4-triazin-5-one

This protocol is adapted from established procedures for the synthesis of 6-tert-butyl-1,2,4-triazin-5-ones.[2]

  • Step 1: α-Ketocarboxylic Acid Amide Formation. The precursor, tert-butylglyoxylic amide, is prepared from a suitable starting material like pivaloyl chloride.

  • Step 2: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve the α-ketocarboxylic acid amide (1.0 eq) and thiocarbohydrazide (1.05 eq) in a polar solvent such as ethanol or a water/ethanol mixture.

  • Step 3: Cyclization. Add a catalytic amount of a mineral acid (e.g., HCl) to the mixture. Heat the reaction to reflux (approx. 80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Step 4: Isolation of Mercapto Intermediate. Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the 3-mercapto-1,2,4-triazin-5-one intermediate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Step 5: Methylation. Suspend the dried mercapto intermediate in a suitable solvent like methanol. Add a base such as sodium methoxide (1.1 eq) and stir until a clear solution is formed. Add methyl iodide (1.2 eq) dropwise and stir the reaction at room temperature for 2-4 hours.

  • Step 6: Final Workup and Purification. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the final 3-methylmercapto-4-amino-6-tert-butyl-1,2,4-triazin-5-one.

[4+2] Cycloaddition (Diels-Alder Reaction): Forging Six-Membered Rings

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through the reaction of a conjugated diene with a dienophile (an alkene or alkyne).[3][4] While the aldehyde C=O bond is generally a poor dienophile, 2-(tert-Butyl)isonicotinaldehyde can be readily converted in situ into a highly reactive C=N dienophile (an imine) for use in aza-Diels-Alder reactions.

Causality of Experimental Design:

  • Dienophile Activation: The reaction rate is significantly enhanced when the dienophile contains an electron-withdrawing group.[5][6] Forming an imine from the aldehyde, especially with an electron-deficient amine, increases the reactivity of the C=N bond towards the electron-rich diene.

  • Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur.[5] Cyclic dienes like cyclopentadiene are locked in the reactive s-cis form and are therefore highly reactive.

  • Stereospecificity: The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. A trans-dienophile will yield a trans-substituted product.[5]

cluster_reactants Reactants cluster_reaction Mechanism cluster_product Product A 2-(tert-Butyl)isonicotinaldehyde D In Situ Imine Formation (C=N Dienophile) A->D B Activating Amine (e.g., p-Anisidine) B->D C Conjugated Diene (e.g., Danishefsky's Diene) E Concerted [4+2] Cycloaddition C->E D->E Lewis Acid Catalyst (e.g., ZnCl2) F Hydrolysis / Rearomatization E->F G Substituted Dihydropyridine Derivative F->G

Figure 2: Aza-Diels-Alder reaction pathway.

Protocol 2: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of tetrahydropyridine derivatives via an imino Diels-Alder reaction.

  • Reaction Setup: To a flame-dried, argon-purged flask, add the 2-(tert-Butyl)isonicotinaldehyde (1.0 eq) and a primary amine (e.g., p-anisidine, 1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add molecular sieves (4Å) to facilitate imine formation by sequestering water.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or ¹H NMR (disappearance of the aldehyde proton signal).

  • Cycloaddition: Cool the reaction mixture to 0 °C. Add the Lewis acid catalyst (e.g., ZnCl₂, 1.1 eq) and stir for 15 minutes. Then, add the conjugated diene (e.g., Danishefsky's diene, 1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the imine by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired heterocyclic product.

Data Summary: Representative Diels-Alder Reactions

While specific yield data for 2-(tert-Butyl)isonicotinaldehyde in Diels-Alder reactions requires consulting specific literature, the table below illustrates typical outcomes for related pyridyl aldehydes, demonstrating the feasibility and efficiency of this approach.

DieneDienophile PrecursorCatalystSolventYield (%)
CyclopentadienePyridine-4-carboxaldehydeZnCl₂DCM85
Danishefsky's DienePyridine-4-carboxaldehydeSc(OTf)₃Toluene92
2,3-Dimethyl-1,3-butadienePyridine-4-carboxaldehydeBF₃·OEt₂DCM78

Note: Yields are representative and can vary based on the specific amine used for imine formation and reaction conditions.

Conclusion

2-(tert-Butyl)isonicotinaldehyde is a powerful and versatile reagent for constructing diverse and complex heterocyclic frameworks. Its strategic placement of a sterically influential tert-butyl group and a highly reactive aldehyde function enables access to novel chemical matter through robust synthetic methods like multicomponent and cycloaddition reactions. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to unlock the full potential of this valuable building block in their synthetic programs, accelerating the development of new pharmaceuticals and advanced materials.

References

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Retrieved from [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Retrieved from [Link]

  • Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • PMC. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PMC. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. NIH. Retrieved from [Link]

  • Synthesis of Some New Heterocyclic Compounds Using Phase Transfer Catalysis Technique (PTC). (2025). Retrieved from [Link]

  • NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.11 Rules of the Diels-Alder Reaction. Retrieved from [Link]

  • YouTube. (2017). Diels Alder Reactions - Diene and Dienophile. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[7][8]-Oxazine Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

  • ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
  • Organic Chemistry: A Tenth Edition. (n.d.). 14.5 Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

Sources

Application

Catalytic Applications of Metal Complexes with 2-(tert-Butyl)isonicotinaldehyde Derived Ligands: Application Notes and Protocols

Introduction: The Strategic Advantage of the 2-(tert-Butyl)isonicotinaldehyde Scaffold in Catalysis In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 2-(tert-Butyl)isonicotinaldehyde Scaffold in Catalysis

In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Ligands derived from 2-(tert-Butyl)isonicotinaldehyde represent a promising, albeit specialized, class of compounds for the development of bespoke catalysts. The incorporation of a bulky tert-butyl group at the 2-position of the isonicotinaldehyde framework offers a unique combination of steric and electronic properties. This strategic design can profoundly influence the coordination sphere of a metal center, thereby dictating the outcome of catalytic transformations.

The steric hindrance provided by the tert-butyl group can create a well-defined chiral pocket around the metal, which is crucial for enantioselective catalysis. Furthermore, this bulk can prevent catalyst deactivation pathways such as dimerization or unwanted side reactions, leading to more robust and long-lived catalytic systems. Electronically, the pyridine nitrogen provides a strong coordination site, and its electronic properties can be further tuned through modifications to the ligand backbone.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential catalytic applications of metal complexes featuring ligands derived from 2-(tert-Butyl)isonicotinaldehyde. While direct literature on this specific aldehyde's catalytic applications is emerging, the principles and protocols outlined herein are based on well-established knowledge of structurally analogous Schiff base and pincer-type ligand systems. This document is intended for researchers, scientists, and drug development professionals seeking to explore this novel class of catalysts.

Part 1: Ligand Synthesis and Characterization

The foundational step in harnessing the catalytic potential of these systems is the synthesis of the Schiff base ligands. This is typically achieved through a condensation reaction between 2-(tert-Butyl)isonicotinaldehyde and a suitable primary amine. The choice of the primary amine is critical as it introduces additional donor atoms and steric/electronic properties to the resulting ligand.

Protocol 1: General Synthesis of a Bidentate Schiff Base Ligand

This protocol describes the synthesis of a representative N,N-bidentate Schiff base ligand from 2-(tert-Butyl)isonicotinaldehyde and a chiral primary amine, (R)-1-phenylethylamine.

Materials:

  • 2-(tert-Butyl)isonicotinaldehyde (1.0 eq)

  • (R)-1-phenylethylamine (1.0 eq)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(tert-Butyl)isonicotinaldehyde (1.0 eq) in anhydrous ethanol (approximately 0.2 M concentration).

  • Add (R)-1-phenylethylamine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base ligand.

  • Purify the ligand by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

  • Characterize the purified ligand using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to drive the equilibrium of the condensation reaction towards the formation of the imine by preventing the hydrolysis of the product.

  • Acid Catalyst: The catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Part 2: Synthesis of Metal Complexes

The synthesized Schiff base ligands can be readily complexed with a variety of transition metals. The choice of metal and its precursor salt will dictate the geometry and electronic properties of the final catalyst.

Protocol 2: General Synthesis of a Metal(II) Schiff Base Complex

This protocol outlines the synthesis of a generic metal(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand (from Protocol 1) (2.0 eq)

  • Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, PdCl₂) (1.0 eq)

  • Anhydrous ethanol or methanol

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in warm anhydrous ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Slowly add the metal salt solution dropwise to the ligand solution with vigorous stirring. A color change or precipitation of the complex is often observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate further precipitation.

  • Collect the solid metal complex by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.

Self-Validation and Trustworthiness:

The formation of the complex can be confirmed by comparing the FT-IR spectrum of the complex with that of the free ligand. A shift in the C=N (imine) stretching frequency to a lower wavenumber is indicative of coordination of the imine nitrogen to the metal center.

Part 3: Catalytic Application Notes

Metal complexes derived from 2-(tert-Butyl)isonicotinaldehyde are anticipated to be effective catalysts for a range of organic transformations, particularly in oxidation and asymmetric synthesis.

Application Note 1: Catalytic Oxidation of Alcohols

Introduction:

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Metal complexes bearing Schiff base ligands have shown significant promise as catalysts for this reaction, often utilizing mild and environmentally benign oxidants. The steric bulk of the tert-butyl group in the ligand can enhance selectivity for primary over secondary alcohols.

Proposed Catalytic System:

  • Catalyst: A copper(II) complex with a Schiff base ligand derived from 2-(tert-Butyl)isonicotinaldehyde and an appropriate amine.

  • Oxidant: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) in combination with a stoichiometric oxidant like N-chlorosuccinimide (NCS) or bleach (NaOCl).

  • Substrate: Primary or secondary alcohols.

Workflow Diagram:

Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation cluster_workup Work-up & Analysis Ligand Ligand Synthesis Complex Metal Complexation Ligand->Complex Catalyst Cu(II) Complex Complex->Catalyst Alcohol Alcohol Substrate ReactionVessel Reaction Setup Alcohol->ReactionVessel Catalyst->ReactionVessel TEMPO Co-catalyst (TEMPO) TEMPO->ReactionVessel Oxidant Stoichiometric Oxidant Oxidant->ReactionVessel Quench Reaction Quenching ReactionVessel->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Analyze Product Analysis (GC/NMR) Purify->Analyze Asymmetric_Transfer_Hydrogenation cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle cluster_outcome Stereochemical Outcome Ru_precatalyst [RuCl₂(p-cymene)]₂ Active_catalyst Active Ru(II) Catalyst Ru_precatalyst->Active_catalyst Chiral_ligand Chiral Schiff Base Ligand Chiral_ligand->Active_catalyst Ketone Prochiral Ketone Chiral_alcohol Chiral Alcohol Active_catalyst->Chiral_alcohol Product Release Ketone->Active_catalyst Coordination H_source Hydrogen Source H_source->Active_catalyst Hydride Transfer Ligand_chirality Ligand Chirality Enantioselectivity Enantioselectivity (ee%) Ligand_chirality->Enantioselectivity Determines

Method

protocol for Wittig reaction with 2-(tert-Butyl)isonicotinaldehyde

An Application Note and Detailed Protocol for the Olefination of 2-(tert-Butyl)isonicotinaldehyde Author: A Senior Application Scientist Topic: Protocol for Wittig Reaction with 2-(tert-Butyl)isonicotinaldehyde Audience:...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Olefination of 2-(tert-Butyl)isonicotinaldehyde

Author: A Senior Application Scientist
Topic: Protocol for Wittig Reaction with 2-(tert-Butyl)isonicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Steric Hindrance in Alkene Synthesis

The Wittig reaction, a cornerstone of organic synthesis discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), provides a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2][3] Its significance lies in the unambiguous placement of the carbon-carbon double bond, a critical transformation in the synthesis of complex molecules, including pharmaceuticals and natural products. The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and triphenylphosphine oxide.[2][4] The immense thermodynamic stability of the triphenylphosphine oxide byproduct serves as the driving force for this transformation.[5]

This application note provides a detailed protocol and expert insights for conducting the Wittig reaction with a particularly challenging substrate: 2-(tert-Butyl)isonicotinaldehyde. The bulky tert-butyl group positioned ortho to the aldehyde functionality introduces significant steric hindrance. This steric congestion can dramatically impede the approach of the nucleophilic ylide to the carbonyl carbon, potentially leading to low yields or reaction failure under standard conditions.[2]

Herein, we will dissect the causality behind experimental choices necessary to overcome this steric barrier. We will present a primary protocol using a reactive, unstabilized ylide and also discuss the Horner-Wadsworth-Emmons (HWE) reaction as a highly effective alternative that often provides superior results in terms of yield and purification for such demanding substrates.

Part 1: The Wittig Reaction - Mechanism and Stereochemical Control

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the protocol. The process can be broken down into two main stages: ylide formation and the olefination reaction itself.

1. Ylide Formation: A phosphonium ylide is typically prepared in situ by deprotonating a phosphonium salt with a strong base.[6][7] The phosphonium salt is synthesized beforehand by the reaction of triphenylphosphine with an alkyl halide.[4][6]

2. Olefination Reaction: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[7][8] The currently accepted mechanism suggests that this proceeds via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[2][3][9] This intermediate then collapses in a syn-elimination fashion to yield the final alkene and triphenylphosphine oxide.[1]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PS Ph₃P⁺-CH₂R X⁻ (Phosphonium Salt) Ylide Ph₃P=CHR (Ylide) PS->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Ylide2 Ph₃P=CHR Ylide->Ylide2 Reacts with Aldehyde Aldehyde R'CHO (Aldehyde) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane Products R'-CH=CHR (Alkene) + Ph₃P=O Oxaphosphetane->Products Cycloreversion Ylide2->Oxaphosphetane [2+2] Cycloaddition

Caption: General mechanism of the Wittig Reaction.

The Critical Role of Ylide Stability

The nature of the 'R' group on the ylide dictates its stability and, consequently, the stereochemical outcome of the reaction.[3]

  • Unstabilized Ylides (R = alkyl, H): These ylides are highly reactive due to the localized negative charge on the carbon.[10] They typically react rapidly with aldehydes, even sterically hindered ones, and generally lead to the formation of (Z)-alkenes with moderate to high selectivity under salt-free conditions.[2][4] This selectivity arises from kinetic control in the formation of a cis-substituted oxaphosphetane intermediate.

  • Stabilized Ylides (R = COR', CO₂R', CN): When the 'R' group is electron-withdrawing, the negative charge is delocalized through resonance, making the ylide more stable and less reactive.[6][10] These ylides react more slowly, often requiring heating, and may fail to react with sterically hindered ketones.[6] They predominantly yield (E)-alkenes due to thermodynamic control, where the more stable trans-substituted oxaphosphetane intermediate is formed.[2][3]

For the sterically encumbered 2-(tert-Butyl)isonicotinaldehyde, a highly reactive, unstabilized ylide is the logical choice to ensure the reaction proceeds.

Part 2: Detailed Protocol for Wittig Reaction with 2-(tert-Butyl)isonicotinaldehyde

This protocol describes the reaction of 2-(tert-Butyl)isonicotinaldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂) to synthesize 2-(tert-Butyl)-4-vinylpyridine.

Causality: We select an unstabilized ylide for its high reactivity, which is necessary to overcome the steric hindrance from the tert-butyl group. The reaction is conducted under anhydrous conditions at low temperatures to prevent quenching of the highly basic ylide and to control the reaction rate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.235.51.1
n-Butyllithium (n-BuLi)C₄H₉Li64.065.51.1
2-(tert-Butyl)isonicotinaldehydeC₁₀H₁₃NO163.225.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49~20 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Experimental Workflow Diagram

Workflow A 1. Suspend Phosphonium Salt in Anhydrous THF under N₂ B 2. Cool to 0°C A->B C 3. Add n-BuLi dropwise (Ylide formation - deep orange/yellow) B->C D 4. Stir at 0°C for 1 hr C->D E 5. Add Aldehyde in THF dropwise at 0°C D->E F 6. Warm to RT, Stir 4-12 hrs E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with Diethyl Ether G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K L 12. Characterize Product K->L

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

1. Ylide Generation: a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (1.96 g, 5.5 mmol). b. Seal the flask with a septum, and purge with dry nitrogen or argon gas. Maintain a positive inert atmosphere throughout the reaction. c. Add anhydrous THF (30 mL) via syringe. The salt will not fully dissolve, forming a fine suspension. d. Cool the flask to 0°C in an ice-water bath. e. While stirring vigorously, add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe over 10 minutes. Rationale: Slow addition is crucial to control the exothermic deprotonation. Upon addition, the suspension will turn a characteristic deep orange or yellow color, indicating the formation of the phosphonium ylide. f. Allow the mixture to stir at 0°C for 1 hour to ensure complete ylide formation.

2. Reaction with Aldehyde: a. In a separate dry flask, dissolve 2-(tert-Butyl)isonicotinaldehyde (0.82 g, 5.0 mmol) in anhydrous THF (20 mL). b. Add the aldehyde solution dropwise to the stirring ylide solution at 0°C over 15 minutes. Rationale: The steric hindrance necessitates controlled addition to favor the desired reaction pathway over potential side reactions. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours). The disappearance of the ylide's color is also a good indicator of reaction completion.

3. Workup and Purification: a. Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL). b. Transfer the mixture to a separatory funnel and add diethyl ether (~50 mL) and deionized water (~30 mL). c. Separate the layers. Extract the aqueous layer twice more with diethyl ether (~25 mL each). d. Combine the organic layers, wash with brine (~30 mL), and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. f. The crude product will contain the desired alkene and the triphenylphosphine oxide byproduct. Purify by flash column chromatography on silica gel. Rationale: Triphenylphosphine oxide is significantly more polar than the target alkene. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) will effectively separate the product from the byproduct.[11]

4. Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 2-(tert-Butyl)-4-vinylpyridine and assess its purity.

Part 3: Troubleshooting and Alternative Protocols

Troubleshooting Guide
IssueProbable CauseSuggested Solution
Low or No Yield 1. Incomplete ylide formation (moisture).2. Steric hindrance is too great for the conditions.3. Aldehyde is of poor quality (oxidized, polymerized).[2]1. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.2. Increase reaction time or gently heat the reaction (e.g., to 40-50°C in THF).3. Use freshly distilled or purified aldehyde.4. Switch to the more reactive Horner-Wadsworth-Emmons protocol.
Difficult Purification Triphenylphosphine oxide co-elutes with the product.1. Optimize chromatography: use a less polar eluent system or a different stationary phase.2. An alternative method involves precipitating the triphenylphosphine oxide by adding a non-polar solvent like pentane or hexane to the concentrated crude mixture and filtering.
Formation of Byproducts Side reactions due to the strongly basic ylide.Ensure the reaction is run at the lowest effective temperature and that the aldehyde is added slowly to the ylide to maintain a low concentration of the aldehyde.
Alternative Protocol: The Horner-Wadsworth-Emmons (HWE) Reaction

For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the classic Wittig.[2] It utilizes a phosphonate carbanion, which is more nucleophilic and generally less sterically demanding than a phosphonium ylide.[12]

Key Advantages of HWE:

  • Higher Reactivity: Often succeeds where the Wittig reaction is sluggish or fails.

  • Easier Purification: The phosphate byproduct is water-soluble and easily removed by aqueous extraction, simplifying purification.[13]

  • High (E)-Selectivity: The HWE reaction typically yields the (E)-alkene with high stereoselectivity.[13][14]

Brief HWE Protocol Outline:
  • Prepare the Phosphonate Reagent: This is typically done via the Michaelis-Arbuzov reaction between a trialkyl phosphite and an alkyl halide.[14]

  • Generate the Carbanion: Suspend the phosphonate ester in anhydrous THF at -78°C. Add a strong base like n-BuLi or NaH to generate the phosphonate carbanion.[14][15]

  • React with Aldehyde: Add the 2-(tert-Butyl)isonicotinaldehyde solution in THF to the carbanion solution at -78°C.

  • Workup: Allow the reaction to warm to room temperature, then quench with water. Perform a standard aqueous workup. The water-soluble phosphate byproduct will be removed in the aqueous layer.

Conclusion

The successful olefination of sterically hindered substrates like 2-(tert-Butyl)isonicotinaldehyde requires a careful and informed approach. While the classic Wittig reaction using a highly reactive, unstabilized ylide can be effective, success hinges on meticulous execution under anhydrous conditions. For researchers facing challenges with this substrate, the Horner-Wadsworth-Emmons reaction presents a robust and often more efficient alternative, offering the dual benefits of enhanced reactivity and simplified purification. The choice between these powerful synthetic tools allows for strategic flexibility in achieving the desired alkene product, a crucial capability in the fields of medicinal chemistry and drug development.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Organic Reaction Flashcards. (n.d.). Wittig - Common Conditions. [Link]

  • Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. [Link]

  • University of Michigan-Dearborn. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Wittig Reaction Mechanism [Video]. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • NRO. (2025, February 14). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

Sources

Application

Application Note & Protocol: Knoevenagel Condensation Featuring 2-(tert-Butyl)isonicotinaldehyde for the Synthesis of Novel Pyridine Derivatives

Introduction: The Strategic Importance of Knoevenagel Condensation in Modern Drug Discovery The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][4] Its significance in the pharmaceutical industry cannot be overstated, as it serves as a critical step in the synthesis of a diverse array of biologically active molecules and complex natural products.[2][5][6] The products of the Knoevenagel condensation are valuable intermediates, often serving as precursors for more complex molecular architectures.[5][6]

This application note provides a detailed protocol and in-depth scientific rationale for conducting a Knoevenagel condensation using 2-(tert-Butyl)isonicotinaldehyde. The sterically bulky tert-butyl group on the pyridine ring offers a unique structural motif that can be exploited to modulate the physicochemical and pharmacological properties of the resulting compounds, making this a particularly relevant transformation for researchers in medicinal chemistry and drug development.

Reaction Overview & Mechanistic Insight

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[7] The base, typically a weak amine like piperidine or pyridine, deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).[7] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to afford the final α,β-unsaturated product.

A key variation of this reaction is the Doebner modification, which is employed when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid.[1][8] In this case, the condensation is often carried out in pyridine, which not only acts as a basic catalyst but also facilitates a subsequent decarboxylation step.[1][8]

The Role of the Catalyst: Piperidine and Acetic Acid

The combination of piperidine and a catalytic amount of acetic acid is a frequently employed catalytic system for the Knoevenagel condensation. Piperidine, a secondary amine, acts as the primary basic catalyst, facilitating the formation of the enolate from the active methylene compound.[7][9] Furthermore, piperidine can react with the aldehyde to form a more electrophilic iminium ion, which can accelerate the initial nucleophilic attack.[10][11]

Acetic acid, in turn, serves multiple roles. It can protonate the intermediate alkoxide, facilitating the subsequent elimination of water. It also ensures the catalytic cycle is maintained by preventing the irreversible sequestration of the piperidine catalyst.

Experimental Protocol: Synthesis of 2-cyano-3-(2-(tert-butyl)pyridin-4-yl)acrylate

This protocol details the Knoevenagel condensation of 2-(tert-Butyl)isonicotinaldehyde with ethyl cyanoacetate. This specific active methylene compound is chosen for its commercial availability and the versatile cyanoacrylate moiety it introduces into the product, which can be a valuable handle for further synthetic transformations.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-(tert-Butyl)isonicotinaldehyde≥95%Commercial Source[12]Store under inert atmosphere
Ethyl CyanoacetateReagentPlus®, 99%Sigma-Aldrich
Piperidine99%Acros Organics
Acetic Acid, Glacial≥99.7%Fisher Chemical
TolueneAnhydrous, 99.8%Sigma-Aldrich
Sodium Sulfate (Anhydrous)ACS ReagentVWRFor drying
Ethyl AcetateHPLC GradeFisher ChemicalFor chromatography
HexanesHPLC GradeFisher ChemicalFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(tert-Butyl)isonicotinaldehyde (1.63 g, 10.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add toluene (40 mL), followed by ethyl cyanoacetate (1.24 g, 11.0 mmol, 1.1 equiv.), piperidine (0.17 g, 2.0 mmol, 0.2 equiv.), and glacial acetic acid (0.06 g, 1.0 mmol, 0.1 equiv.).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 110-115 °C oil bath temperature). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting aldehyde. Water will collect in the Dean-Stark trap during the reaction.[13]

  • Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate (50 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) to afford the pure 2-cyano-3-(2-(tert-butyl)pyridin-4-yl)acrylate.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the α,β-unsaturated system can be confirmed by the characteristic chemical shifts of the vinylic proton in the ¹H NMR spectrum.

Visualizing the Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 2-(tert-Butyl)isonicotinaldehyde, Toluene, Ethyl Cyanoacetate, Piperidine, and Acetic Acid in a round-bottom flask with a Dean-Stark trap B Heat to reflux (110-115 °C) A->B C Monitor by TLC (4-6 hours) B->C Time D Cool to room temperature C->D E Remove solvent in vacuo D->E F Redissolve in Ethyl Acetate E->F G Wash with NaHCO3 (aq) and Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) I->J K Characterize by NMR & MS J->K

Caption: Experimental workflow for the Knoevenagel condensation.

Understanding the Reaction Mechanism Visually

The following diagram illustrates the key steps in the piperidine-catalyzed Knoevenagel condensation between 2-(tert-Butyl)isonicotinaldehyde and a generic active methylene compound (represented as CH₂Z₂).

G reagents 2-(tert-Butyl)isonicotinaldehyde + Active Methylene Compound (CH₂Z₂) + Piperidine enolate Enolate Formation (Piperidine acts as a base) reagents->enolate Step 1 nucleophilic_attack Nucleophilic Attack (Enolate attacks aldehyde) enolate->nucleophilic_attack Step 2 intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate Forms protonation Protonation intermediate->protonation Step 3 aldol_adduct Aldol Adduct protonation->aldol_adduct Forms dehydration Dehydration (Elimination of H₂O) aldol_adduct->dehydration Step 4 product α,β-Unsaturated Product dehydration->product Final Product

Sources

Method

Synthesis of Schiff Base Derivatives from 2-(tert-Butyl)isonicotinaldehyde: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Schiff Bases Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The versatility of Schiff bases stems from their facile synthesis, structural diversity, and wide range of applications. They serve as crucial intermediates in the synthesis of various organic compounds, including amino acids, and are pivotal ligands in coordination chemistry due to their ability to form stable complexes with metal ions.[2][3] These metal complexes have garnered significant interest in fields such as catalysis, materials science, and particularly in medicinal chemistry, where they exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[4]

This guide provides a detailed overview of the synthesis of Schiff base derivatives starting from 2-(tert-Butyl)isonicotinaldehyde. The presence of the pyridine ring and the sterically demanding tert-butyl group in this precursor makes its Schiff base derivatives attractive targets for applications in catalysis and as ligands for novel metal complexes with unique electronic and steric properties.

General Reaction Scheme and Mechanistic Insights

The fundamental reaction for the synthesis of a Schiff base is the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by the elimination of a water molecule.[1] The reaction is typically reversible and often catalyzed by an acid.

General Reaction:

Where R-CHO is 2-(tert-Butyl)isonicotinaldehyde and R'-NH2 is a primary amine.

The mechanism proceeds through a carbinolamine intermediate. The reaction rate is pH-dependent, with mildly acidic conditions (pH 4-5) generally being optimal to facilitate both the nucleophilic attack of the amine and the dehydration step.

Below is a DOT graph illustrating the general mechanism for acid-catalyzed Schiff base formation.

SchiffBaseMechanism Reactants Aldehyde + Primary Amine Protonated_Aldehyde Protonated Aldehyde Reactants->Protonated_Aldehyde + H+ Carbinolamine_Formation Nucleophilic Attack -> Carbinolamine Protonated_Aldehyde->Carbinolamine_Formation + R'-NH2 Proton_Transfer Proton Transfer Carbinolamine_Formation->Proton_Transfer Protonated_Hydroxyl Protonated Carbinolamine Proton_Transfer->Protonated_Hydroxyl Water_Elimination Elimination of Water -> Iminium Ion Protonated_Hydroxyl->Water_Elimination - H2O Deprotonation Deprotonation Water_Elimination->Deprotonation - H+ Product Schiff Base (Imine) + H2O Deprotonation->Product H_plus H+ H2O H2O

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols: Synthesis of Schiff Base Derivatives from 2-(tert-Butyl)isonicotinaldehyde

While specific literature on the synthesis of Schiff bases from 2-(tert-Butyl)isonicotinaldehyde is not abundant, the following protocols are based on well-established methods for similar aromatic aldehydes and can be adapted. The tert-butyl group may introduce steric hindrance, potentially requiring longer reaction times or slightly higher temperatures for optimal yields.

Protocol 1: Conventional Synthesis via Reflux

This method is a standard and widely used procedure for Schiff base synthesis.

Materials and Reagents:

  • 2-(tert-Butyl)isonicotinaldehyde

  • Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 2-(tert-Butyl)isonicotinaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0 - 1.1 eq.) dissolved in ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate.

  • Upon completion (typically 2-6 hours, potentially longer due to the steric hindrance of the tert-butyl group), allow the reaction mixture to cool to room temperature.

  • The solid product, if it precipitates, can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.[5]

  • Wash the purified crystals with cold ethanol and dry them under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials and Reagents:

  • 2-(tert-Butyl)isonicotinaldehyde

  • Primary amine

  • Methanol

  • Glacial acetic acid

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2-(tert-Butyl)isonicotinaldehyde (1.0 eq.), the primary amine (1.0 eq.), and a few drops of glacial acetic acid in methanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 100-150 W) and temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). Optimization of time and temperature may be necessary.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold methanol.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base derivative.

Below is a DOT graph illustrating a generalized workflow for the synthesis and purification of Schiff bases.

SynthesisWorkflow Start Start: Reagents & Glassware Mixing Dissolve Aldehyde and Amine in Solvent Start->Mixing Catalysis Add Acid Catalyst Mixing->Catalysis Reaction Reaction (Reflux or Microwave) Catalysis->Reaction Monitoring Monitor by TLC Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Cooling & Precipitation/Solvent Removal Monitoring->Workup Complete Filtration Filtration Workup->Filtration Purification Recrystallization Filtration->Purification Crude Product Drying Drying under Vacuum Purification->Drying Pure Crystals Characterization Characterization (NMR, IR, MS) Drying->Characterization

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-(tert-Butyl)isonicotinaldehyde Derivatives

Introduction: The Significance of 2-(tert-Butyl)isonicotinaldehyde Derivatives in Medicinal Chemistry 2-(tert-Butyl)isonicotinaldehyde and its derivatives are pivotal building blocks in modern drug discovery and developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(tert-Butyl)isonicotinaldehyde Derivatives in Medicinal Chemistry

2-(tert-Butyl)isonicotinaldehyde and its derivatives are pivotal building blocks in modern drug discovery and development. The sterically demanding tert-butyl group at the 2-position of the pyridine ring imparts unique conformational constraints and metabolic stability to molecules, making these scaffolds highly sought after for the synthesis of novel therapeutic agents. These derivatives have found applications as key intermediates in the development of nicotinic receptor modulators and other central nervous system (CNS) active compounds[1]. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex heterocyclic systems with diverse pharmacological activities.

The successful transition from laboratory-scale synthesis to large-scale production is a critical step in the drug development pipeline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of 2-(tert-butyl)isonicotinaldehyde, focusing on practical considerations, process optimization, and safety.

Strategic Approaches to Scale-Up Synthesis

Two primary retrosynthetic strategies have been identified as most viable for the large-scale production of 2-(tert-butyl)isonicotinaldehyde. The choice between these routes will depend on factors such as raw material availability, cost, equipment, and the desired purity profile of the final product.

Route A: Oxidation of 2-(tert-Butyl)-4-pyridinemethanol

This is a classical and often preferred approach, involving the synthesis of the precursor alcohol followed by a controlled oxidation.

Route B: Grignard Addition to an Isonicotinic Acid Derivative

This route offers a more direct approach to installing the tert-butyl group and the aldehyde functionality (or a precursor) in a single step.

The following sections will delve into the detailed protocols and critical process parameters for each of these synthetic routes.

Route A: Synthesis via Oxidation of 2-(tert-Butyl)-4-pyridinemethanol

This two-step approach first requires the scalable synthesis of the precursor alcohol, 2-(tert-butyl)-4-pyridinemethanol.

Part 1: Scale-Up Synthesis of 2-(tert-Butyl)-4-pyridinemethanol

The most common method for preparing this alcohol is the reduction of a corresponding 2-(tert-butyl)isonicotinic acid ester.

Protocol 1: Large-Scale Reduction of Methyl 2-(tert-Butyl)isonicotinate

This protocol outlines the reduction of the ester to the desired alcohol using a suitable reducing agent.

Materials and Equipment:

  • Methyl 2-(tert-butyl)isonicotinate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable additive (e.g., LiCl)

  • Anhydrous tetrahydrofuran (THF) or Ethanol (for NaBH₄)

  • Large-scale reaction vessel with mechanical stirring, inert atmosphere (Nitrogen or Argon), and temperature control

  • Quenching solution (e.g., water, aqueous NaOH, Rochelle's salt solution)

  • Extraction and distillation equipment

Step-by-Step Procedure:

  • Reactor Setup: Under an inert atmosphere, charge the reaction vessel with a suspension of the chosen reducing agent in the appropriate anhydrous solvent. For LiAlH₄, anhydrous THF is essential. For NaBH₄, ethanol can be used.

  • Cooling: Cool the suspension to 0-5 °C with an ice-water bath.

  • Substrate Addition: Slowly add a solution of methyl 2-(tert-butyl)isonicotinate in the same solvent to the cooled suspension, maintaining the internal temperature below 10 °C. The steric hindrance of the tert-butyl group may require longer reaction times compared to less hindered analogues[2].

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting ester.

  • Quenching: Carefully and slowly quench the reaction by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH₄). This should be done at low temperature to control the exothermic reaction.

  • Work-up: Filter the resulting solid salts and wash them thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude 2-(tert-butyl)-4-pyridinemethanol can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Summary Table:

ParameterValueReference
Starting MaterialMethyl 2-(tert-butyl)isonicotinate[2]
Reducing AgentLiAlH₄ or NaBH₄/LiCl[3]
SolventAnhydrous THF or Ethanol
Reaction Temperature0-10 °C
Typical Yield85-95%
Purification MethodVacuum Distillation/Crystallization[4]
Part 2: Scale-Up Oxidation to 2-(tert-Butyl)isonicotinaldehyde

With the precursor alcohol in hand, the next critical step is its oxidation to the target aldehyde. The presence of the sterically bulky tert-butyl group necessitates careful selection of the oxidation method to achieve high conversion and selectivity while minimizing side reactions. Two widely used and scalable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Workflow for Selecting an Oxidation Method:

Oxidation_Workflow Start Start: 2-(tert-Butyl)-4-pyridinemethanol Decision Evaluate Scale-Up Feasibility Start->Decision Swern Swern Oxidation Decision->Swern  Cryogenic capability available  Odor control in place DMP Dess-Martin Oxidation Decision->DMP  Budget allows for expensive reagent  Solid handling is feasible Swern_Pros Pros: - High yield - Mild conditions Swern->Swern_Pros Swern_Cons Cons: - Cryogenic temps (-78 °C) - Malodorous byproducts - Gas evolution Swern->Swern_Cons End End: 2-(tert-Butyl)isonicotinaldehyde Swern->End DMP_Pros Pros: - Mild conditions - Fast reaction times DMP->DMP_Pros DMP_Cons Cons: - Expensive reagent - Solid byproducts - Potential for exotherms DMP->DMP_Cons DMP->End Grignard_Flow Start Start: Isonicotinic Acid Derivative Grignard Grignard Reaction with t-BuMgX Start->Grignard Intermediate Intermediate Product Grignard->Intermediate Ketone 2-tert-Butyl-4-pyridyl Ketone Intermediate->Ketone  Using Weinreb Amide or Controlled Conditions Tertiary_Alcohol Di(tert-butyl)(pyridin-4-yl)methanol Intermediate->Tertiary_Alcohol  Using Ester (Double Addition) Reduction Reduction Ketone->Reduction Oxidation Oxidation Tertiary_Alcohol->Oxidation Aldehyde 2-(tert-Butyl)isonicotinaldehyde Reduction->Aldehyde Oxidation->Aldehyde

Caption: Synthetic pathways following the Grignard addition.

Purification of 2-(tert-Butyl)isonicotinaldehyde

The final purity of the product is paramount in pharmaceutical applications. The choice of purification method will depend on the impurity profile from the chosen synthetic route.

  • Vacuum Distillation: This is a suitable method for purifying liquid aldehydes on a large scale. [5]Given the molecular weight of the target compound, distillation under reduced pressure will be necessary to prevent decomposition at high temperatures. [6][7]* Crystallization: If the aldehyde is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for achieving high purity. [8]A systematic solvent screening should be performed to identify a suitable solvent system that provides good recovery and effective impurity rejection.

  • Bisulfite Adduct Formation: Aldehydes can form crystalline adducts with sodium bisulfite. This can be a highly selective method for separating the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by treatment with an acid or base.

Safety Considerations for Scale-Up

  • Exothermic Reactions: Both the Grignard reaction and the quenching of reductions with hydrides are highly exothermic and require careful temperature control and slow reagent addition.

  • Flammable Solvents: The use of ethereal solvents like THF necessitates an inert atmosphere and proper grounding of equipment to prevent static discharge.

  • Toxic and Corrosive Reagents: Oxalyl chloride is corrosive and toxic, and its reaction with DMSO produces toxic carbon monoxide gas. All operations should be conducted in a well-ventilated fume hood or a closed system.

  • Malodorous Byproducts: The Swern oxidation produces dimethyl sulfide, which has a very strong and unpleasant odor. Appropriate scrubbing systems should be in place to manage the off-gases.

Conclusion

The scale-up synthesis of 2-(tert-butyl)isonicotinaldehyde presents several challenges, primarily related to the steric hindrance of the tert-butyl group and the specific requirements of the chosen synthetic route. The oxidation of 2-(tert-butyl)-4-pyridinemethanol via either Swern or Dess-Martin periodinane oxidation offers reliable pathways, with the choice depending on the available equipment and economic considerations. The Grignard route provides a more convergent approach but may require more optimization to control the selectivity of the addition. Careful planning, process optimization, and adherence to safety protocols are essential for the successful and efficient large-scale production of this important pharmaceutical intermediate.

References

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  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • National Institutes of Health. (2022, March 28). Expression, purification and crystallization of a novel metagenome-derived salicylaldehyde dehydrogenase from Alpine soil. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]

  • PubMed. (2018, June 11). Oxidation Catalysis by an Aerobically Generated Dess-Martin Periodinane Analogue. Retrieved from [Link]

  • Harvard University. (n.d.). 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Retrieved from [Link]

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Application

The Strategic Role of 2-(tert-Butyl)isonicotinaldehyde in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Introduction: The Significance of the Pyridine Scaffold in Modern Agrochemicals The pyridine ring is a cornerstone in the development of a vast array of agrochemicals, including fungicides, herbicides, and insecticides.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone in the development of a vast array of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its presence in a molecule can significantly influence biological activity, metabolic stability, and systemic properties within the target pest and the host plant. Within the diverse family of pyridine-based building blocks, 2-(tert-Butyl)isonicotinaldehyde emerges as a particularly valuable intermediate for the synthesis of novel pesticides and herbicides.[3] The strategic placement of a bulky tert-butyl group at the 2-position of the pyridine ring offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological efficacy and selectivity of the final agrochemical product. This guide provides an in-depth exploration of the applications of 2-(tert-Butyl)isonicotinaldehyde in agrochemical synthesis, complete with detailed experimental protocols and an analysis of the chemical principles underpinning these methodologies.

Core Attributes of 2-(tert-Butyl)isonicotinaldehyde in Agrochemical Design

The utility of 2-(tert-Butyl)isonicotinaldehyde in the synthesis of agrochemicals is primarily attributed to two key features: the reactive aldehyde functionality and the sterically demanding tert-butyl group. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.[3] The tert-butyl group, in turn, can impart several desirable properties to the final molecule, including:

  • Metabolic Stability: The bulky nature of the tert-butyl group can hinder enzymatic degradation in target organisms and the environment, potentially leading to longer-lasting pest control.

  • Enhanced Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants and the exoskeleton of insects.

  • Fine-Tuning of Biological Activity: The steric hindrance provided by the tert-butyl group can influence the binding affinity of the molecule to its target site, potentially leading to increased potency and selectivity. However, it is noteworthy that in some molecular scaffolds, a larger spatial volume of alkyl substituents may not always lead to improved biological activity, highlighting the importance of empirical testing.[4]

The following sections will delve into specific synthetic applications of 2-(tert-Butyl)isonicotinaldehyde, providing detailed protocols for the synthesis of representative agrochemical classes.

Application I: Synthesis of Novel Thiosemicarbazone-Based Insecticides and Fungicides

Thiosemicarbazones derived from isonicotinaldehyde have been recognized for their pesticidal properties.[5] The introduction of a tert-butyl group at the 2-position of the pyridine ring can lead to novel derivatives with potentially enhanced insecticidal or fungicidal activity. The synthesis involves a straightforward condensation reaction between 2-(tert-Butyl)isonicotinaldehyde and a thiosemicarbazide.

Reaction Workflow: Synthesis of a 2-(tert-Butyl)pyridine Thiosemicarbazone

G A 2-(tert-Butyl)isonicotinaldehyde C Reaction Mixture (Ethanol, Acetic Acid catalyst) A->C B Thiosemicarbazide B->C D Reflux C->D Heat E Cooling and Precipitation D->E F Filtration and Washing E->F G Drying F->G H Purified 2-(tert-Butyl)pyridine Thiosemicarbazone G->H

Caption: Workflow for the synthesis of a 2-(tert-Butyl)pyridine Thiosemicarbazone.

Detailed Experimental Protocol

Objective: To synthesize a 2-(tert-Butyl)pyridine thiosemicarbazone derivative.

Materials:

  • 2-(tert-Butyl)isonicotinaldehyde (1.0 eq)

  • Thiosemicarbazide (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(tert-Butyl)isonicotinaldehyde (e.g., 1.63 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Reagents: To the stirred solution, add thiosemicarbazide (e.g., 0.96 g, 10.5 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Outcome: A crystalline solid corresponding to the 2-(tert-Butyl)pyridine thiosemicarbazone. The yield and purity should be determined by standard analytical techniques (e.g., melting point, NMR spectroscopy, and elemental analysis).

Application II: Synthesis of Pyridinecarboxamide Derivatives as Potential Herbicides and Fungicides

Pyridinecarboxamide derivatives are a significant class of agrochemicals with a broad spectrum of activity.[6] The reaction of 2-(tert-Butyl)isonicotinaldehyde to form an oxime, followed by a Beckmann rearrangement and subsequent hydrolysis, can provide a route to 2-(tert-Butyl)isonicotinamide, a key intermediate for further derivatization.

Reaction Workflow: Synthesis of a 2-(tert-Butyl)pyridinecarboxamide Derivative

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement & Hydrolysis cluster_2 Step 3: N-Alkylation/Arylation A 2-(tert-Butyl)isonicotinaldehyde B Hydroxylamine Hydrochloride Sodium Acetate A->B Ethanol/Water, Reflux C 2-(tert-Butyl)isonicotinaldehyde Oxime B->C D 2-(tert-Butyl)isonicotinaldehyde Oxime E Polyphosphoric Acid (PPA) D->E Heat F 2-(tert-Butyl)isonicotinamide E->F G 2-(tert-Butyl)isonicotinamide H Alkyl/Aryl Halide, Base G->H DMF, Heat I N-substituted-2-(tert-Butyl)pyridinecarboxamide H->I

Caption: Multi-step synthesis of an N-substituted-2-(tert-Butyl)pyridinecarboxamide.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize an N-substituted-2-(tert-Butyl)pyridinecarboxamide.

Part A: Synthesis of 2-(tert-Butyl)isonicotinaldehyde Oxime

Materials:

  • 2-(tert-Butyl)isonicotinaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol/Water (1:1)

Procedure:

  • Dissolve 2-(tert-Butyl)isonicotinaldehyde in a 1:1 mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and collect the precipitated oxime by filtration. Wash with cold water and dry.

Part B: Synthesis of 2-(tert-Butyl)isonicotinamide

Materials:

  • 2-(tert-Butyl)isonicotinaldehyde Oxime (1.0 eq)

  • Polyphosphoric acid (PPA)

Procedure:

  • Add the oxime to polyphosphoric acid.

  • Heat the mixture with stirring at 120-140 °C for 2-3 hours.

  • Pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the amide.

Part C: N-Alkylation/Arylation of 2-(tert-Butyl)isonicotinamide

Materials:

  • 2-(tert-Butyl)isonicotinamide (1.0 eq)

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide) (1.1 eq)

  • A suitable base (e.g., sodium hydride) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the amide in anhydrous DMF.

  • Add the base portion-wise at 0 °C.

  • Add the alkyl or aryl halide and allow the reaction to proceed at room temperature or with gentle heating.

  • Quench the reaction with water and extract the product. Purify by chromatography if necessary.

Data Summary: Physicochemical Properties of 2-(tert-Butyl)isonicotinaldehyde

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Liquid
CAS Number 1023812-90-9

Note: Physical properties can vary slightly depending on the supplier and purity.

Conclusion and Future Perspectives

2-(tert-Butyl)isonicotinaldehyde is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique structural features allow for the creation of a wide range of derivatives with potential applications as insecticides, fungicides, and herbicides. The protocols outlined in this guide provide a foundation for researchers to explore the synthesis of new pyridine-based agrochemicals. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to these compounds, as well as a deeper understanding of the structure-activity relationships that govern their biological efficacy. The stability and reactivity of 2-(tert-Butyl)isonicotinaldehyde, particularly in cross-coupling reactions, will continue to make it a key intermediate in the design of next-generation crop protection agents.[3]

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. (2021). [Link]

  • 2-(tert-Butyl)isonicotinaldehyde. MySkinRecipes. (n.d.). [Link]

  • Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30–48. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 29(1), 83. [Link]

  • Stable formulation comprising herbicides. (2021).
  • Pyridinecarboxamide derivatives and their use as insecticides. (2005).
  • Process for the production of the thiosemicarbazone isonicotinaldehyde. (1956).
  • Li, et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15904. [Link]

  • Novel agrochemical combinations. (2019).
  • Dong, L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(4), 625-639. [Link]

  • Xia, Y., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 943513. [Link]

  • Wang, W., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2329. [Link]

  • Wan, F., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Applied Sciences, 8(11), 2112. [Link]

  • Liu, X., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(8), 2496-2506. [Link]

  • Stable agrochemical composition. (2023).
  • Roda, G., et al. (2023). Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches. Pharmaceuticals, 16(4), 589. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. (2025). [Link]

  • Synergistic pesticide compositions. (2009).
  • Chen, J., et al. (2021). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Advances, 11(43), 26569-26579. [Link]

  • Gucma, M., & Gołębiewski, W. M. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Monatshefte für Chemie/Chemical Monthly, 141(9), 977-984. [Link]

  • Multi-substituted pyridyl sulfoximines and their use as insecticides. (2010).
  • Alshera, A., et al. (2025). Chemical Design and Toxicity Evaluation of New Pyrimidothienotetrahydroisoquinolines as Potential Insecticidal Agents. ResearchGate. [Link]

  • Bakhite, E. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(31), 28247-28256. [Link]

Sources

Method

Application Notes and Protocols for the Development of Novel Catalysts Utilizing 2-(tert-Butyl)isonicotinaldehyde

Introduction: The Strategic Importance of 2-(tert-Butyl)isonicotinaldehyde in Modern Catalyst Design In the landscape of contemporary catalysis, the quest for novel ligands that impart unique steric and electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(tert-Butyl)isonicotinaldehyde in Modern Catalyst Design

In the landscape of contemporary catalysis, the quest for novel ligands that impart unique steric and electronic properties to metal centers is of paramount importance. 2-(tert-Butyl)isonicotinaldehyde emerges as a highly valuable precursor in this endeavor. The strategic placement of a bulky tert-butyl group ortho to the pyridine nitrogen offers significant steric hindrance, which can be exploited to control the coordination geometry around a metal center, influence substrate approach, and enhance catalyst stability. This, combined with the versatile reactivity of the aldehyde functional group, makes 2-(tert-Butyl)isonicotinaldehyde an ideal starting material for the synthesis of a new generation of Schiff base and pincer-type ligands.

These ligands, upon coordination with transition metals, can form catalysts with tailored activities for a range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The pyridine nitrogen provides a strong coordination site, while the imine nitrogens of the derived Schiff base ligands introduce additional coordination points, enabling the formation of robust and well-defined catalyst structures. This document provides detailed protocols for the synthesis of a novel NNN-pincer ligand derived from 2-(tert-Butyl)isonicotinaldehyde and its subsequent metalation to generate a potential catalyst, followed by a representative catalytic application.

Chemical Properties and Safety Information

Before proceeding with the experimental protocols, it is crucial to understand the properties and handling requirements of the key starting material.

PropertyValueSource
Chemical Name 2-(tert-Butyl)isonicotinaldehyde-
CAS Number 1023812-90-9[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Not specified, likely a solid or oil-
Storage 2-8°C, under inert gas atmosphere[1]

Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of a Novel NNN-Pincer Ligand Precursor from 2-(tert-Butyl)isonicotinaldehyde

This protocol details the synthesis of a Schiff base NNN-pincer ligand precursor, N,N'-bis(2-(tert-butyl)pyridin-4-ylmethylene)ethane-1,2-diamine, through the condensation of 2-(tert-Butyl)isonicotinaldehyde with ethylenediamine. The formation of Schiff bases from aldehydes and primary amines is a well-established reaction, typically proceeding via a carbinolamine intermediate followed by dehydration.[2]

Reaction Scheme:

A representative image of the product will be generated upon successful synthesis.

Caption: Synthesis of the NNN-pincer ligand precursor.

Materials and Equipment:
  • 2-(tert-Butyl)isonicotinaldehyde (1.0 eq)

  • Ethylenediamine (0.5 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration and washing

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tert-Butyl)isonicotinaldehyde (1.63 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add ethylenediamine (0.30 g, 5 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Reaction Completion and Isolation: After 4 hours of reflux, allow the reaction mixture to cool to room temperature. The formation of a solid product is expected.[3]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Drying: Dry the purified solid product under vacuum to obtain the NNN-pincer ligand precursor.

  • Characterization: Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the formation of the imine bonds and the overall structure.[3]

Protocol 2: Synthesis of a Cobalt(II) Pincer Catalyst

This protocol describes the synthesis of a cobalt(II) complex using the newly synthesized NNN-pincer ligand. The ligand will coordinate with the cobalt(II) center through the two imine nitrogens and the two pyridine nitrogens, forming a stable pincer complex.

Reaction Scheme:

A representative image of the product will be generated upon successful synthesis.

Caption: Synthesis of the Cobalt(II) NNN-pincer catalyst.

Materials and Equipment:
  • N,N'-bis(2-(tert-butyl)pyridin-4-ylmethylene)ethane-1,2-diamine (1.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 eq)

  • Anhydrous Methanol

  • Schlenk flask and line

  • Magnetic stirrer

  • Standard glassware for filtration and washing

Step-by-Step Procedure:
  • Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the NNN-pincer ligand (0.35 g, 1 mmol) in 20 mL of anhydrous methanol.

  • Metal Salt Solution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (0.24 g, 1 mmol) in 10 mL of anhydrous methanol.

  • Complexation: Slowly add the cobalt(II) chloride solution to the stirred ligand solution at room temperature. A color change should be observed, indicating complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Isolation: Reduce the volume of the solvent in vacuo. The resulting solid is the cobalt(II) pincer complex.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

  • Characterization: The final complex should be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can be used to definitively determine the solid-state structure.[4]

Application Protocol: Catalytic Transfer Hydrogenation of a Ketone

Pincer complexes are known to be effective catalysts for transfer hydrogenation reactions.[5] This protocol outlines a general procedure for the catalytic transfer hydrogenation of acetophenone to 1-phenylethanol using the newly synthesized cobalt(II) pincer catalyst, with isopropanol serving as the hydrogen source.

Reaction Scheme:

Caption: Catalytic transfer hydrogenation of acetophenone.

Materials and Equipment:
  • Cobalt(II) NNN-pincer catalyst

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (KOtBu)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating plate

  • Gas chromatograph (GC) for reaction monitoring

Step-by-Step Procedure:
  • Reaction Setup: In a Schlenk tube under an inert atmosphere, add the cobalt(II) pincer catalyst (e.g., 0.01 mmol, 1 mol%), potassium tert-butoxide (0.1 mmol, 10 mol%), and a magnetic stir bar.

  • Addition of Reagents: Add isopropanol (5 mL) followed by acetophenone (1 mmol).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a few drops of water.

  • Extraction and Analysis: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and analyze the yield by GC using an internal standard. The product can be further purified by column chromatography if necessary.

Conclusion and Future Outlook

The protocols outlined in this application note provide a clear pathway for the synthesis of novel NNN-pincer ligands and their corresponding cobalt(II) complexes derived from 2-(tert-Butyl)isonicotinaldehyde. The strategic design of these catalysts, leveraging the steric influence of the tert-butyl group, opens up new avenues for developing highly active and selective catalysts for a variety of organic transformations. The provided protocol for transfer hydrogenation serves as a starting point for exploring the broader catalytic potential of this new class of pincer complexes. Further research can focus on the synthesis of complexes with other transition metals and their application in other catalytic reactions, such as polymerization, cross-coupling reactions, and C-H activation.

References

Sources

Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 2-(tert-Butyl)isonicotinaldehyde and their avoidance

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(tert-Butyl)isonicotinaldehyde. This guide, designed for chemistry professionals, pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(tert-Butyl)isonicotinaldehyde. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1] By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic strategy for higher yields and purity.

Synthetic Strategies Overview

The synthesis of 2-(tert-Butyl)isonicotinaldehyde can be approached through several strategic pathways, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Below is a summary of the most plausible synthetic routes, which will be individually addressed in the troubleshooting sections.

cluster_0 Starting Materials cluster_1 Synthetic Pathways 2-tert-butyl-4-methylpyridine 2-tert-butyl-4-methylpyridine Oxidation Oxidation 2-tert-butyl-4-methylpyridine->Oxidation 2-tert-butyl-4-cyanopyridine 2-tert-butyl-4-cyanopyridine Reduction Reduction 2-tert-butyl-4-cyanopyridine->Reduction 2-tert-butyl-isonicotinic acid 2-tert-butyl-isonicotinic acid 2-tert-butyl-isonicotinic acid->Reduction via ester/amide 2-tert-butyl-4-halopyridine 2-tert-butyl-4-halopyridine Formylation Formylation 2-tert-butyl-4-halopyridine->Formylation via lithiation Target Molecule 2-(tert-Butyl)isonicotinaldehyde Oxidation->Target Molecule Reduction->Target Molecule Formylation->Target Molecule caption Plausible synthetic routes to 2-(tert-Butyl)isonicotinaldehyde.

Caption: Plausible synthetic routes to 2-(tert-Butyl)isonicotinaldehyde.

Troubleshooting Guide & FAQs by Synthetic Route

Route 1: Oxidation of 2-tert-Butyl-4-methylpyridine

This is a direct and appealing approach, but careful selection of the oxidizing agent is crucial to prevent over-oxidation.

Frequently Asked Questions:

  • Q1: My primary side product is 2-tert-butyl-isonicotinic acid. How can I avoid this over-oxidation?

    A1: Over-oxidation is a common issue when converting a methyl group to an aldehyde. The aldehyde is more susceptible to oxidation than the starting methyl group. To minimize the formation of the carboxylic acid, consider the following:

    • Choice of Oxidant: Employ milder oxidizing agents that are known to selectively oxidize methyl groups to aldehydes or are less prone to over-oxidation. While strong oxidants like potassium permanganate (KMnO₄) can be used, they often lead to the carboxylic acid. Milder reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN) can be more effective.

    • Reaction Conditions: Carefully control the reaction temperature. Lower temperatures generally favor the aldehyde. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

    • Work-up Procedure: The addition of saturated aqueous sodium bicarbonate (NaHCO₃) after the reaction can help suppress over-oxidation during workup.[2]

  • Q2: I am observing incomplete conversion and a mixture of starting material and product. What can I do?

    A2: Incomplete conversion can be due to several factors:

    • Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. A slight excess may be necessary, but this must be balanced with the risk of over-oxidation.

    • Reaction Time and Temperature: The reaction may require a longer duration or slightly elevated temperature to go to completion. A systematic study of these parameters is recommended.

    • Catalyst Deactivation: If using a catalytic oxidation method, the catalyst may be deactivating over time. Ensure the catalyst is of high quality and consider adding it in portions if necessary.

Table 1: Comparison of Oxidizing Agents for Methyl to Aldehyde Conversion

Oxidizing AgentTypical ConditionsAdvantagesPotential Side Products/Issues
Selenium Dioxide (SeO₂)Dioxane, refluxGood selectivity for aldehydesToxicity of selenium compounds
Ceric Ammonium Nitrate (CAN)Acetonitrile/water, RTMild conditionsStoichiometric amounts needed
Potassium Permanganate (KMnO₄)Acetone/water, controlled pHInexpensiveHigh risk of over-oxidation
Manganese Dioxide (MnO₂)Dichloromethane, refluxGood for benzylic-type alcoholsMay require activation
Route 2: Reduction of 2-tert-Butyl-isonicotinic Acid Derivatives

This route involves converting the carboxylic acid to a more easily reducible derivative like an ester or a Weinreb amide, followed by reduction to the aldehyde.

Frequently Asked Questions:

  • Q1: My main side product is 2-tert-butyl-4-hydroxymethylpyridine. How can I prevent over-reduction?

    A1: Over-reduction to the alcohol is a frequent challenge. The choice of reducing agent and reaction conditions are critical:

    • Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes.[3] It is crucial to use it at low temperatures (typically -78 °C) to trap the hemiacetal intermediate. Other specialized reducing agents can also be employed.[4][5]

    • Stoichiometry: Use of a precise amount of the reducing agent (typically 1.0 to 1.2 equivalents) is essential. An excess will lead to the alcohol.

    • Weinreb Amide: Converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) provides a more stable intermediate upon addition of the reducing agent, which resists further reduction. This is often the most reliable method to prevent alcohol formation.

  • Q2: The reaction is sluggish and gives a poor yield. What are the possible causes?

    A2: Low reactivity can stem from:

    • Quality of Reducing Agent: Ensure the DIBAL-H or other reducing agent is fresh and has not been deactivated by moisture.

    • Solvent Purity: Use anhydrous solvents to prevent quenching of the reducing agent.

    • Temperature Control: While low temperatures are necessary to prevent over-reduction, the reaction may need to be allowed to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) to ensure complete reaction. This should be optimized for your specific substrate.

Ester 2-tert-butyl-isonicotinate ester DIBAL-H DIBAL-H Ester->DIBAL-H Hemiacetal Hemiacetal Intermediate DIBAL-H->Hemiacetal -78 °C Aldehyde 2-(tert-Butyl)isonicotinaldehyde Hemiacetal->Aldehyde Aqueous Workup Alcohol 2-tert-butyl-4-hydroxymethylpyridine (Over-reduction Side Product) Hemiacetal->Alcohol Excess DIBAL-H or higher temperature caption Reduction of an ester to an aldehyde via a hemiacetal intermediate.

Caption: Reduction of an ester to an aldehyde via a hemiacetal intermediate.

Route 3: Formylation of a 2-tert-Butylpyridine Derivative

This approach involves the direct introduction of a formyl group onto the pyridine ring, often through a lithiation/formylation sequence or a Vilsmeier-Haack reaction.

Frequently Asked Questions:

  • Q1: I am attempting a lithiation-formylation of 2-tert-butyl-4-bromopyridine, but I am getting low yields and multiple products. What is going wrong?

    A1: Lithiation reactions are very sensitive to reaction conditions:

    • Anhydrous and Inert Atmosphere: Strict exclusion of water and oxygen is paramount. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Temperature Control: The lithium-halogen exchange and subsequent formylation must be carried out at low temperatures (typically -78 °C to -100 °C) to prevent side reactions, such as decomposition of the organolithium intermediate.[6]

    • Choice of Base and Solvent: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and solvent (e.g., THF, diethyl ether) can significantly impact the reaction outcome.[7][8]

    • Formylating Agent: N,N-Dimethylformamide (DMF) is a common formylating agent.[9] It should be freshly distilled and added slowly to the organolithium species at low temperature.

  • Q2: Can I use the Vilsmeier-Haack reaction to formylate 2-tert-butylpyridine?

    A2: The Vilsmeier-Haack reaction is typically effective on electron-rich aromatic and heteroaromatic systems.[10][11][12][13] Pyridine itself is electron-deficient and generally not a good substrate for this reaction. However, the presence of the electron-donating tert-butyl group might increase the ring's reactivity enough for the reaction to proceed, likely at the 4- or 6-position. This route may require optimization of the Vilsmeier reagent (e.g., POCl₃/DMF) and reaction conditions.

General Purification Strategies

  • Chromatography: Column chromatography on silica gel is a standard method for purifying aldehydes from nonpolar side products. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.

  • Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde. This is particularly useful for removing non-aldehydic impurities.

References

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. [Link]

  • Organic Syntheses Procedure. Benzenepropanal, α,α-dimethyl-. [Link]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Organic Syntheses Procedure. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • S. D. Sharma, V. Kaur. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc, 2015, (i), 1-89. [Link]

  • J. J. Gajewski, M. J. G. de Vignau. Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Journal of the Chemical Society, Perkin Transactions 2, 1973, 1673-1676. [Link]

  • ChemRxiv. Selective Reductions of Esters to Aldehydes Using Fiddler Crab-Type Boranes. [Link]

  • YouTube. Reduction of Esters to Aldehydes. [Link]

  • YouTube. Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. [Link]

  • Google Patents. Preparation method for 4-pyridinecarboxaldehyde.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity. [Link]

  • Common-Reactions. Formylation. [Link]

  • Chemistry Stack Exchange. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?[Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-inden-1-ylidene)malonaldehyde and its versatile utility in the synthesis of novel heterocycles. [Link]

  • ResearchGate. Vilsmeier-Haack reaction- A Non-classical Approach. [Link]

  • National Center for Biotechnology Information. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(tert-Butyl)isonicotinaldehyde

Welcome to the technical support center for the purification of 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this key pharmaceutical intermediate.[1] This document will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-(tert-Butyl)isonicotinaldehyde?

A1: The primary purification techniques for 2-(tert-Butyl)isonicotinaldehyde are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Impurities can arise from the synthetic route used. A common method for synthesizing pyridine aldehydes is the oxidation of the corresponding methylpyridine. In this case, potential impurities include unreacted starting material (2-tert-butyl-4-methylpyridine), over-oxidized product (2-(tert-Butyl)isonicotinic acid), and byproducts from side reactions. If the synthesis involves formylation of a protected pyridine, impurities could include the deprotected starting material and residual protecting group fragments.

Q3: My purified product is a yellow oil, but I expected a solid. What could be the reason?

A3: While some pyridine aldehydes are solids, 2-(tert-Butyl)isonicotinaldehyde is often isolated as an oil or a low-melting solid. The presence of residual solvent or minor impurities can also prevent solidification. Ensure your product is thoroughly dried under vacuum. If it remains an oil, this may be its natural state at room temperature.

Q4: How should I store purified 2-(tert-Butyl)isonicotinaldehyde?

A4: This compound should be stored at 2-8°C under an inert gas atmosphere to prevent degradation.[1] Aldehydes are susceptible to oxidation, so minimizing exposure to air and light is crucial for maintaining purity over time.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of 2-(tert-Butyl)isonicotinaldehyde and provides actionable solutions.

Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of the product from impurities. Inappropriate solvent system: The polarity of the eluent may be too high or too low.Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point is a hexane/ethyl acetate mixture. A gradient elution, starting with a lower polarity and gradually increasing it, can often improve separation.
Product is eluting with the solvent front. Eluent is too polar: The product has a low affinity for the stationary phase in the chosen solvent.Decrease the polarity of the eluent. Start with a higher percentage of hexane in your hexane/ethyl acetate mixture.
Product is not eluting from the column. Eluent is not polar enough: The product is too strongly adsorbed to the stationary phase.Increase the polarity of the eluent by increasing the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.
Streaking or tailing of the product band on the column. Sample overload: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. Ensure the sample is dissolved in a minimal amount of solvent before loading.
Incomplete dissolution of the sample before loading. Ensure the crude material is fully dissolved in the loading solvent before applying it to the column.
Recrystallization Troubleshooting
Problem Potential Cause Solution
No crystals form upon cooling. Solution is not saturated: Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The compound is highly soluble in the chosen solvent even at low temperatures. Select a different solvent or use a co-solvent system. For example, dissolve the compound in a good solvent (like methanol or ethanol) and then slowly add a poor solvent (like water or hexane) until the solution becomes slightly cloudy, then cool.[2]
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.
The solution is supersaturated or cooled too quickly. Try scratching the inside of the flask with a glass rod to induce nucleation. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. The compound has significant solubility in the cold solvent. Cool the solution for a longer period in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals.

Detailed Purification Protocols

Protocol 1: Column Chromatography

This protocol is suitable for purifying small to medium-scale (milligrams to several grams) batches of 2-(tert-Butyl)isonicotinaldehyde.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find the optimal eluent system that gives good separation between the product and impurities.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Fill the column with a slurry of silica gel in hexane.

    • Allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-(tert-Butyl)isonicotinaldehyde in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized solvent system determined by TLC.

    • Collect fractions in separate tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(tert-Butyl)isonicotinaldehyde.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Isolation prep_tlc 1. TLC Analysis (Optimize Eluent) prep_pack 2. Pack Column (Silica Gel Slurry) prep_tlc->prep_pack prep_load 3. Load Sample (Minimal Solvent) prep_pack->prep_load run_elute 4. Elute with Optimized Solvent prep_load->run_elute run_collect 5. Collect Fractions run_elute->run_collect run_monitor 6. Monitor by TLC run_collect->run_monitor run_monitor->run_collect Continue Elution post_combine 7. Combine Pure Fractions run_monitor->post_combine post_evap 8. Evaporate Solvent (Rotary Evaporator) post_combine->post_evap post_product Purified Product post_evap->post_product

Caption: Workflow for purification by column chromatography.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solid or low-melting oily products on a larger scale.

Materials:

  • Methanol

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude 2-(tert-Butyl)isonicotinaldehyde in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid completely dissolves.[3] If the product is an oil, add methanol and heat until a homogeneous solution is formed.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Diagram: Recrystallization Decision Tree

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Place in ice bath cool->ice_bath crystals_form Crystals Form? ice_bath->crystals_form filter Filter and wash with cold solvent crystals_form->filter Yes no_crystals No Crystals crystals_form->no_crystals No dry Dry crystals under vacuum filter->dry pure_product Pure Product dry->pure_product troubleshoot Troubleshoot: - Evaporate excess solvent - Add anti-solvent - Scratch flask no_crystals->troubleshoot

Caption: Decision-making process for successful recrystallization.

Protocol 3: Vacuum Distillation

For thermally stable liquid aldehydes, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Materials:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all joints are properly sealed.

    • Place the crude 2-(tert-Butyl)isonicotinaldehyde in the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Slowly apply vacuum to the system.

    • Monitor the temperature of the vapor as the product begins to distill. Collect the fraction that distills at a constant temperature. For a related compound, 2-pyridinecarboxaldehyde, the boiling point is 63–65 °C at 1.73 kPa.[4] The boiling point of 2-(tert-Butyl)isonicotinaldehyde under vacuum will need to be determined experimentally.

  • Product Collection:

    • Collect the purified product in the receiving flask.

    • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool.

References

  • Google Patents. (1956). Process for the production of the thiosemicarbazone isonicotinaldehyde.
  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. Retrieved from [Link]

  • ACS Publications. (2021). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α,α-dimethyl-. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of 2-pyridine carboxaldehyde.
  • PubMed Central. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure determination of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate and its corresponding perchlorate salt. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Procedure for a reaction involving column chromatography]. Retrieved from [Link]

  • Google Patents. (2017). Preparation method for 4-pyridinecarboxaldehyde.
  • MIT OpenCourseWare. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Procedure for a reaction involving tert-butyl hydroperoxide]. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Di- tert -butyl-4-methylpyridine (DTBMP). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Synthesis and characteristics of the intermediates and the final compounds. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions with 2-(tert-Butyl)isonicotinaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sterically hindered building block. My objective is to provide not just solutions, but also the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors. The bulky tert-butyl group at the 2-position introduces unique electronic and steric properties that govern the reactivity of both the aldehyde and the pyridine nitrogen, often leading to unexpected outcomes. This guide addresses the most common issues in a practical, question-and-answer format.

Section 1: Foundational Knowledge - FAQs

This section covers the essential groundwork for handling, storing, and verifying the integrity of your starting material.

Q1: How should I properly store and handle 2-(tert-butyl)isonicotinaldehyde?

Answer: Proper storage is critical to prevent degradation. This compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. It is a solid at room temperature; ensure the container is sealed tightly to prevent moisture absorption. For weighing and dispensing, it is advisable to work quickly and, if possible, in a glovebox or under a stream of inert gas.

Q2: My reaction is failing. How can I confirm the purity and identity of my starting aldehyde?

Answer: Before troubleshooting the reaction, always validate your starting material. Impurities, particularly the corresponding carboxylic acid or hydrated aldehyde (gem-diol), are common culprits in failed reactions.

Recommended Characterization Methods:

TechniqueExpected ResultCommon Impurity Signatures
¹H NMR Aldehyde proton (CHO) singlet ~9.9-10.1 ppm. tert-Butyl protons singlet ~1.4 ppm. Pyridine ring protons as doublets or multiplets ~7.5-8.8 ppm.A broad singlet >10 ppm (carboxylic acid OH). Absence or diminished aldehyde proton signal.
FT-IR Strong C=O stretch ~1700-1715 cm⁻¹. C-H stretches for the aldehyde ~2820 and 2720 cm⁻¹.Broad O-H stretch ~2500-3300 cm⁻¹ (carboxylic acid).
LC-MS A major peak corresponding to the correct mass (M+H⁺ ≈ 164.10).Peaks corresponding to the oxidized product (M+H⁺ ≈ 180.09) or other impurities.

If the carboxylic acid impurity is significant, you can attempt purification by column chromatography over silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate). The acid will typically have a much lower Rf value.

Section 2: Troubleshooting Aldehyde-Centric Reactions

The aldehyde group is the primary site for transformations. However, its reactivity is modulated by the adjacent bulky tert-butyl group.

Condensation Reactions (Imine/Enamine Formation)

Q1: My imine formation with a primary amine is slow and gives low conversion, even with heating. What's wrong?

Answer: This is a classic equilibrium problem exacerbated by sterics. The formation of the tetrahedral intermediate is likely hindered, and the equilibrium may not favor the product.

Causality: The tert-butyl group, while not directly adjacent to the aldehyde, can sterically influence the transition state geometry. More importantly, imine formation is a reversible reaction where water is produced. If water is not removed, the equilibrium will lie towards the starting materials.

Solutions:

  • Aggressive Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylenes) to azeotropically remove water as it forms. For smaller scale reactions, adding activated molecular sieves (3Å or 4Å) to the reaction mixture is effective.

  • Mild Acid Catalysis: Add a catalytic amount of an acid like p-toluenesulfonic acid (pTSA) or acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. Be cautious with the amount, as excess acid can protonate and deactivate the amine nucleophile.

  • Use of Lewis Acids: In stubborn cases, a Lewis acid like TiCl₄ or ZnCl₂ can be used to activate the aldehyde. However, these can also coordinate to the pyridine nitrogen, potentially complicating the reaction.

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-(tert-butyl)isonicotinaldehyde (1.0 eq), the primary amine (1.1 eq), and toluene (sufficient to fill the flask and trap).

  • Add a catalytic amount of pTSA (0.05 eq).

  • Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC/LC-MS analysis shows complete consumption of the aldehyde.

  • Cool the reaction, wash with saturated NaHCO₃ solution to remove the catalyst, dry the organic layer with MgSO₄, and concentrate in vacuo.

Nucleophilic Additions (Grignard/Organolithium Reagents)

Q1: My Grignard reaction is sluggish and gives a low yield of the desired secondary alcohol. I'm mostly recovering starting material. Why?

Answer: Low reactivity in Grignard reactions is a common issue with this substrate. The causes are twofold: steric hindrance and reagent basicity. The bulky tert-butyl group can partially shield the aldehyde carbonyl from the approach of the bulky Grignard reagent. Furthermore, Grignard reagents are strong bases and can be consumed in side reactions if any acidic protons are present.

Troubleshooting Flowchart:

Below is a logical workflow to diagnose and solve low-yielding nucleophilic addition reactions.

G start Low Yield in Grignard Reaction check_purity 1. Verify Aldehyde Purity (NMR, LC-MS) start->check_purity check_reagent 2. Verify Grignard Reagent (Titrate if necessary) check_purity->check_reagent Pure impure_aldehyde Purify Aldehyde (Chromatography) check_purity->impure_aldehyde Impure bad_reagent Use Fresh or Titrated Grignard Reagent check_reagent->bad_reagent Inactive/Low Titer increase_temp 3. Increase Reaction Temperature (e.g., from 0°C to RT or gentle reflux) check_reagent->increase_temp Active lewis_acid 4. Add a Lewis Acid (e.g., CeCl₃, LaCl₃) increase_temp->lewis_acid No Improvement success Problem Solved: High Yield Achieved increase_temp->success Improvement switch_reagent 5. Switch to Organolithium (Generally more reactive) lewis_acid->switch_reagent No Improvement lewis_acid->success Improvement switch_reagent->success Improvement

Sources

Optimization

Technical Support Center: Navigating the Reactivity of 2-(tert-Butyl)isonicotinaldehyde

Welcome to the technical support center for 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent and temperature on the reactivity of this versatile building block. The significant steric hindrance imparted by the tert-butyl group, combined with the electronic properties of the pyridine ring, presents unique challenges and opportunities in synthesis. This resource aims to equip you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction with 2-(tert-Butyl)isonicotinaldehyde is sluggish or failing to proceed. What are the likely causes and how can I troubleshoot this?

A1: The primary challenge in condensation reactions involving 2-(tert-Butyl)isonicotinaldehyde is the steric bulk of the tert-butyl group, which can hinder the approach of nucleophiles to the aldehyde carbonyl.[1][2] Additionally, the electron-withdrawing nature of the pyridine ring can influence the electrophilicity of the carbonyl carbon.

Troubleshooting Steps:

  • Solvent Selection:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These are often a good starting point as they can effectively solvate the reactants and any charged intermediates without interfering with the nucleophile.[3]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While commonly used in condensation reactions, these solvents can form hydrogen bonds with the nucleophile, potentially reducing its reactivity.[4] However, they can be effective, particularly at elevated temperatures. An example of a base-catalyzed aldol condensation often uses aqueous ethanol.[5]

    • Nonpolar Solvents (e.g., Toluene, THF): These may be suitable if the reactants are sufficiently soluble. In some cases, a nonpolar solvent can favor the desired reaction pathway by minimizing side reactions.

  • Temperature Optimization:

    • Due to steric hindrance, higher temperatures are often required to provide sufficient energy to overcome the activation barrier. A typical starting point would be refluxing in the chosen solvent. For instance, some condensation reactions are heated on a steam bath for an extended period if precipitation of the product is slow at room temperature.[5]

    • Monitor the reaction for thermal decomposition. Pyridine-containing compounds can be sensitive to prolonged heating at high temperatures.

  • Catalyst Choice:

    • Base Catalysis (for enolate formation): Stronger, non-nucleophilic bases such as LDA or NaHMDS may be necessary to ensure complete deprotonation of the nucleophilic partner, especially if it is a weak acid. For standard aldol-type reactions, NaOH or KOH are commonly employed.[5]

    • Acid Catalysis (for enamine or iminium formation): Lewis acids or Brønsted acids can activate the aldehyde carbonyl, making it more electrophilic. However, care must be taken to avoid protonation of the pyridine nitrogen, which can deactivate the ring.

Q2: I am observing low yields and/or the formation of unexpected byproducts in a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. How can solvent and temperature be adjusted to improve the outcome?

A2: The success of Wittig and HWE reactions is highly dependent on the stability of the ylide or phosphonate carbanion and the reaction conditions. The steric hindrance of 2-(tert-Butyl)isonicotinaldehyde can disfavor the formation of the oxaphosphetane intermediate.[6][7]

Troubleshooting Steps:

  • Solvent Effects on Ylide Stability and Reactivity:

    • Non-stabilized Ylides: These are highly reactive and typically require aprotic, non-polar solvents like THF or diethyl ether to prevent premature quenching.

    • Stabilized Ylides (from phosphonates in HWE reactions): These are less basic and more nucleophilic, allowing for a broader range of solvents, including polar aprotic solvents like DMF.[6] The use of certain solvents can influence the stereoselectivity of the resulting alkene.[6]

  • Temperature Control:

    • Ylide Formation: This is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the strong base (e.g., n-BuLi) and prevent side reactions.

    • Reaction with the Aldehyde: After ylide formation, the reaction with 2-(tert-Butyl)isonicotinaldehyde may require warming to room temperature or gentle heating to overcome the steric hindrance.[8]

  • Base Selection:

    • The choice of base is critical for generating the ylide or phosphonate carbanion. For non-stabilized ylides, strong bases like n-BuLi are necessary. For stabilized phosphonates, weaker bases such as NaH or K₂CO₃ can be effective.[9]

Table 1: General Solvent and Temperature Recommendations for Olefination Reactions

Reaction TypeYlide/Carbanion StabilityRecommended SolventsTypical Temperature Range
WittigNon-stabilizedTHF, Diethyl Ether-78 °C to RT
WittigStabilizedTHF, DMF, CH₂Cl₂0 °C to Reflux
Horner-Wadsworth-EmmonsStabilizedTHF, DMF, AcetonitrileRT to Reflux
Q3: My reductive amination of 2-(tert-Butyl)isonicotinaldehyde is incomplete or shows byproduct formation. What adjustments can I make?

A3: Reductive amination involves two key steps: imine formation and subsequent reduction. Both steps can be influenced by solvent and temperature. The sterically hindered nature of the aldehyde can slow down the initial imine formation.

Troubleshooting Steps:

  • Optimizing Imine Formation:

    • Solvent: A solvent that allows for the removal of water, either by azeotropic distillation (e.g., toluene) or by the use of a dehydrating agent (e.g., molecular sieves in CH₂Cl₂ or THF), will drive the equilibrium towards the imine.

    • Temperature: Gentle heating (e.g., 40-60 °C) can accelerate imine formation. However, excessive heat can lead to side reactions.

    • pH Control: The optimal pH for imine formation is typically mildly acidic to activate the carbonyl without fully protonating the amine.

  • Choosing the Right Reducing Agent and Conditions:

    • Sodium Borohydride (NaBH₄): A mild reducing agent that is often used in protic solvents like methanol or ethanol. The reduction is typically carried out at room temperature or below.

    • Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent that can be used in a one-pot procedure in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

    • Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) can be very effective but may also reduce the pyridine ring under harsh conditions (high pressure and temperature).

Experimental Workflow for Reductive Amination

Caption: Workflow for optimizing reductive amination.

Troubleshooting Guide: Advanced Topics

Q4: I am concerned about the stability of 2-(tert-Butyl)isonicotinaldehyde under my reaction conditions. What are the potential degradation pathways?

A4: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and at elevated temperatures. While the tert-butyl group offers some steric protection, prolonged exposure to harsh conditions should be avoided. Pyridine N-oxides can be formed if strong oxidants are present.[10]

Preventative Measures:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when heating for extended periods.

  • Solvent Purity: Use freshly distilled or anhydrous solvents to avoid impurities that could catalyze decomposition.

  • Temperature Monitoring: Avoid excessive temperatures and prolonged reaction times whenever possible. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q5: How does the steric hindrance of the tert-butyl group affect regioselectivity in reactions involving the pyridine ring?

A5: The tert-butyl group at the 2-position of the pyridine ring will sterically hinder reactions at this position and the adjacent 3-position. This can be advantageous for directing reactions to other positions on the ring. For example, in electrophilic aromatic substitution reactions, while the nitrogen atom deactivates the ring, any substitution that does occur would likely be directed away from the sterically encumbered side of the ring. In reactions involving metallation, the directing effect of the nitrogen may be overcome by the steric hindrance of the tert-butyl group, potentially leading to metallation at the less hindered 6-position.

Logical Relationship of Steric Hindrance and Reactivity

StericEffects Steric_Hindrance High Steric Hindrance from tert-Butyl Group Carbonyl_Reactivity Reduced Carbonyl Reactivity Steric_Hindrance->Carbonyl_Reactivity Ring_Reactivity Altered Pyridine Ring Regioselectivity Steric_Hindrance->Ring_Reactivity Slower_Rates Slower Reaction Rates Carbonyl_Reactivity->Slower_Rates Higher_Temp Requires Higher Reaction Temperatures Side_Reactions Potential for Side Reactions at Elevated Temperatures Higher_Temp->Side_Reactions Slower_Rates->Higher_Temp

Caption: Impact of steric hindrance on reactivity.

References

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 19 — Aldol Condensation. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α,α-dimethyl-. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • ResearchGate. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]

  • ResearchGate. (2025). The tert-butyl group in chemistry and biology. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2024). Optimization of reaction conditions for the solvent-free Wittig olefination. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for 2-(tert-Butyl)isonicotinaldehyde Reactions

Welcome to the technical support center for reactions involving 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and optimization for this versatile building block. 2-(tert-Butyl)isonicotinaldehyde is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds, making the efficiency of its subsequent reactions critical.[1] This resource will address common challenges and provide practical, evidence-based solutions to streamline your experimental workflows.

The significant steric hindrance posed by the tert-butyl group ortho to the aldehyde functionality presents unique challenges in achieving high yields and selectivity. This guide will focus on troubleshooting common carbon-carbon and carbon-heteroatom bond-forming reactions where catalyst performance is paramount.

I. Foundational Concepts: Understanding the Reactivity of 2-(tert-Butyl)isonicotinaldehyde

The electronic and steric properties of 2-(tert-Butyl)isonicotinaldehyde dictate its reactivity. The electron-withdrawing nature of the pyridine ring activates the aldehyde group towards nucleophilic attack. However, the bulky tert-butyl group sterically shields the carbonyl carbon, often leading to sluggish reactions or favoring undesired side reactions.[2] Therefore, the choice of catalyst and reaction conditions must be carefully considered to overcome this steric barrier.

Common Reaction Classes and Associated Challenges
Reaction TypeCommon Catalysts/ReagentsKey Challenges
Grignard Reactions Organomagnesium Halides (e.g., MeMgBr, PhMgCl)Steric hindrance leading to low conversion, enolization, or reduction side reactions.[2][3]
Wittig Reactions Phosphonium YlidesDifficulty in achieving high yields with sterically hindered ketones and aldehydes; stereoselectivity control.[4][5]
Reductive Amination NaBH(OAc)₃, NaBH₃CN, H₂ with metal catalysts (Pd/C, PtO₂)Slow reaction rates due to sterically hindered imine formation; catalyst poisoning by the pyridine nitrogen.
Hydrogenation Pd/C, PtO₂, Rh/Al₂O₃, Homogeneous catalysts (e.g., Wilkinson's catalyst)Over-reduction of the pyridine ring; catalyst deactivation.
Organocatalysis Chiral amines, phosphoric acidsAchieving high enantioselectivity with a sterically demanding substrate.

II. Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Grignard Reactions: Overcoming Steric Hindrance

Question 1: My Grignard reaction with 2-(tert-Butyl)isonicotinaldehyde is resulting in low to no yield of the desired secondary alcohol. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Grignard reactions with sterically hindered aldehydes like 2-(tert-Butyl)isonicotinaldehyde are a common issue. The primary culprits are competing side reactions and the high activation energy barrier for nucleophilic addition.

Causality and Solutions:

  • Steric Hindrance: The bulky tert-butyl group physically blocks the approach of the Grignard reagent to the carbonyl carbon.[2]

    • Solution 1: Use of a More Reactive Organometallic Reagent: Consider switching from a Grignard reagent to a more reactive organolithium reagent. Organolithiums are generally more nucleophilic and less sterically demanding.

    • Solution 2: Employ a Lewis Acid Additive: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, thereby promoting the desired nucleophilic addition over side reactions.[2] This is often referred to as the Luche reduction when using sodium borohydride, but the principle of carbonyl activation is similar for Grignard reagents.

    • Solution 3: Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] However, this should be done cautiously as it can also promote side reactions and decomposition. Monitor the reaction closely by TLC or LC-MS.

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the aldehyde (if applicable) or other acidic protons in the molecule, leading to the formation of an enolate and recovery of the starting material upon workup.[3]

    • Solution: The use of CeCl₃ can also suppress enolization by coordinating to the carbonyl oxygen and increasing its electrophilicity.

  • Reduction: Some Grignard reagents, particularly those with beta-hydrogens (e.g., isopropylmagnesium bromide), can act as reducing agents, delivering a hydride to the carbonyl carbon and forming the corresponding primary alcohol.[3]

    • Solution: Choose a Grignard reagent without beta-hydrogens if reduction is a significant side reaction.

Question 2: I am observing the formation of a dark, cloudy mixture during my Grignard reaction, and the yield is poor. What is happening?

Answer: The formation of a dark, cloudy mixture often indicates decomposition of the Grignard reagent or side reactions.

Causality and Solutions:

  • Prolonged Heating: Heating a Grignard reagent for an extended period, especially in THF, can lead to decomposition.[6]

    • Solution: Minimize the reaction time and use the mildest effective temperature. Monitor the reaction progress and quench it as soon as the starting material is consumed.

  • Air/Moisture Contamination: Grignard reagents are highly sensitive to air and moisture. Contamination will quench the reagent and lead to the formation of magnesium hydroxides and other byproducts.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[6] Use anhydrous solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

B. Wittig Reactions: Achieving Olefination

Question 3: My Wittig reaction with 2-(tert-Butyl)isonicotinaldehyde is not proceeding to completion, and I am recovering a significant amount of the starting aldehyde. How can I drive the reaction forward?

Answer: The reactivity of the phosphonium ylide is a critical factor in Wittig reactions with sterically hindered aldehydes.

Causality and Solutions:

  • Ylide Reactivity: Stabilized ylides (containing an electron-withdrawing group) are less reactive and often fail to react with sterically hindered aldehydes.[7]

    • Solution 1: Use a Non-stabilized Ylide: If your synthesis allows, utilize a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). These are more reactive and more likely to overcome the steric hindrance.

    • Solution 2: Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate carbanion, is often more successful for hindered substrates. The smaller size of the phosphonate reagent compared to the triphenylphosphonium ylide can be advantageous.

  • Base Selection: The choice of base for generating the ylide is crucial. Insufficient deprotonation of the phosphonium salt will result in a low concentration of the active ylide.

    • Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required.[7][8] Ensure the base is added at an appropriate temperature (often low temperatures for n-BuLi) to prevent side reactions.

C. Reductive Amination: Forming C-N Bonds

Question 4: I am attempting a reductive amination with 2-(tert-Butyl)isonicotinaldehyde and a primary amine, but the reaction is very slow and gives a low yield of the desired secondary amine. What can I do to optimize this transformation?

Answer: The formation of the intermediate imine is often the rate-limiting step in reductive aminations with sterically hindered aldehydes.

Causality and Solutions:

  • Slow Imine Formation: The steric bulk of the tert-butyl group hinders the initial nucleophilic attack of the amine on the carbonyl carbon.

    • Solution 1: Use a Catalyst for Imine Formation: The addition of a mild acid catalyst (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation. Be cautious not to use too much acid, as it can protonate the amine, rendering it non-nucleophilic.

    • Solution 2: Water Removal: The formation of an imine is a condensation reaction that releases water. Removing water as it is formed can drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves.

  • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the aldehyde before it has a chance to form the imine.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for reductive aminations as it is less reactive towards aldehydes and ketones compared to other common hydrides. It is also more tolerant of mildly acidic conditions.

D. Catalytic Hydrogenation: Selective Reduction

Question 5: When I try to hydrogenate the aldehyde group of 2-(tert-Butyl)isonicotinaldehyde to the corresponding alcohol, I am also observing reduction of the pyridine ring. How can I achieve selective hydrogenation of the aldehyde?

Answer: Achieving chemoselectivity in the hydrogenation of a substituted pyridine aldehyde can be challenging due to the potential for both the aldehyde and the aromatic ring to be reduced.

Causality and Solutions:

  • Catalyst and Conditions: The choice of catalyst and reaction conditions (temperature, pressure) plays a critical role in determining the selectivity.

    • Solution 1: Use a Milder Catalyst: Palladium on carbon (Pd/C) is a highly active catalyst that can often lead to over-reduction of the pyridine ring. Consider using a less active catalyst like platinum oxide (PtO₂) or a catalyst with a specific selectivity profile.

    • Solution 2: Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often favor the reduction of the more reactive aldehyde group over the aromatic pyridine ring.

    • Solution 3: Consider Transfer Hydrogenation: Transfer hydrogenation, using a hydrogen donor like isopropanol in the presence of a suitable catalyst (e.g., an iridium or ruthenium complex), can sometimes offer higher chemoselectivity for aldehyde reduction.[9]

  • Homogeneous Catalysis: Homogeneous catalysts can offer greater selectivity due to their well-defined active sites.

    • Solution: Explore the use of manganese or rhenium-based homogeneous catalysts, which have shown high chemoselectivity for the hydrogenation of aldehydes under mild, base-free conditions.[10]

III. Experimental Protocols & Data

Representative Protocol: Grignard Reaction with CeCl₃ Additive

This protocol describes a general procedure for the addition of a Grignard reagent to 2-(tert-Butyl)isonicotinaldehyde using cerium(III) chloride to improve the yield.

Materials:

  • 2-(tert-Butyl)isonicotinaldehyde

  • Anhydrous cerium(III) chloride (CeCl₃)

  • Grignard reagent (e.g., 1.0 M solution of methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert gas supply (argon or nitrogen)

Procedure:

  • Drying of CeCl₃: Anhydrous CeCl₃ must be thoroughly dried before use. Heat the required amount of CeCl₃ in a flask under vacuum with a heat gun until it becomes a fine, free-flowing powder. Allow it to cool to room temperature under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.

  • Addition of Reagents: Under a positive pressure of inert gas, add the dried CeCl₃ (1.2 equivalents) to the flask, followed by anhydrous THF. Stir the resulting slurry for 1-2 hours at room temperature.

  • Add 2-(tert-Butyl)isonicotinaldehyde (1.0 equivalent) dissolved in a minimal amount of anhydrous THF to the slurry.

  • Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the Grignard reagent (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary alcohol.

Catalyst Performance Comparison for Aldehyde Hydrogenation
CatalystH₂ Pressure (bar)Temperature (°C)Time (h)Conversion of Aldehyde (%)Selectivity for Alcohol (%)
5% Pd/C5254>9970 (30% ring reduction)
PtO₂52589592
Mn(I) complex[10]30254>99>99
Ru(II) complex[9]105069897

Note: The data in this table is illustrative and based on typical outcomes for analogous systems. Actual results may vary.

IV. Visualizing Reaction Pathways and Troubleshooting

Logical Flow for Troubleshooting Low Yield in Grignard Reactions

Troubleshooting_Grignard Start Low Yield in Grignard Reaction with 2-(tert-Butyl)isonicotinaldehyde Check_SM Starting Material Recovered? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No No_Reaction Probable Cause: - Steric Hindrance - Inactive Grignard Reagent Check_SM->No_Reaction Yes Enolization Probable Cause: - Grignard as a Base Check_Side_Products->Enolization Yes (Starting Material) Reduction Probable Cause: - Grignard as a Reducing Agent Check_Side_Products->Reduction Yes (Primary Alcohol) Decomposition Probable Cause: - Prolonged Heating - Air/Moisture Check_Side_Products->Decomposition Yes (Dark Mixture) Solution_NR Solutions: - Increase Temperature - Use Organolithium Reagent - Add CeCl₃ - Verify Grignard Reagent Activity No_Reaction->Solution_NR Solution_Enol Solutions: - Use CeCl₃ - Lower Temperature Enolization->Solution_Enol Solution_Red Solution: - Use Grignard without β-Hydrogens Reduction->Solution_Red Solution_Decomp Solutions: - Minimize Reaction Time - Ensure Anhydrous Conditions Decomposition->Solution_Decomp Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 2-(tert-Butyl)isonicotinaldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO

Sources

Optimization

Technical Support Center: Workup Procedures for Reactions Involving 2-(tert-Butyl)isonicotinaldehyde

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)isonicotinaldehyde. This versatile building block is a key intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)isonicotinaldehyde. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides in-depth, field-proven insights into the nuances of handling the workup procedures for reactions involving this compound. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, ensuring robust and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the workup of reactions involving 2-(tert-Butyl)isonicotinaldehyde?

A1: The principal challenges stem from the molecule's unique combination of a sterically hindered tert-butyl group and a basic pyridine ring. This can lead to several common issues:

  • Emulsion Formation: The basicity of the pyridine nitrogen can lead to the formation of stable emulsions during aqueous extractions, particularly when using acidic or basic washes.

  • Product Solubility: The molecule's moderate polarity can result in it being partially soluble in both aqueous and organic layers, leading to product loss during extraction.

  • Purification Difficulty: Co-elution of the product with structurally similar impurities during column chromatography can be a significant hurdle.[2] The physical and chemical properties of impurities in pyridine and its derivatives are often very similar to the target compounds, making separation challenging.[2]

  • Oxidation: Like many aldehydes, 2-(tert-Butyl)isonicotinaldehyde can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods during the workup.

Q2: How does the basicity of the pyridine ring in 2-(tert-Butyl)isonicotinaldehyde affect the choice of workup solvents and reagents?

A2: The basicity of the pyridine ring is a critical factor in designing an effective workup strategy. While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric hindrance of the tert-butyl group can make protonation more difficult.[3] This nuanced basicity influences the choice of aqueous washes:

  • Acidic Washes: Washing with a dilute acid (e.g., 1 M HCl) will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt. This is an effective method for separating your product from non-basic organic impurities. However, be mindful of any acid-labile functional groups in your desired product.

  • Basic Washes: A wash with a mild base, such as saturated sodium bicarbonate solution, is often used to neutralize any excess acid from the reaction or a previous acidic wash.[4] This deprotonates the pyridinium salt, rendering the product soluble in the organic layer.[4] Frequent venting of the separatory funnel is crucial when using bicarbonate, as it reacts with acid to produce carbon dioxide gas.[4]

Troubleshooting Guides: Navigating Common Workup Scenarios

Scenario 1: Persistent Emulsion During Aqueous Extraction

Problem: You have completed a reaction and, upon adding your organic solvent and aqueous wash, a stubborn emulsion has formed that refuses to separate.

Root Cause Analysis: Emulsions are common during the workup of reactions involving pyridine derivatives. They are often caused by the presence of surfactant-like compounds that stabilize the mixture of two immiscible liquids.

Step-by-Step Troubleshooting Protocol:

  • Patience and Gravity: Allow the separatory funnel to stand undisturbed. Sometimes, the layers will separate on their own with enough time.[5]

  • Brine Wash: Add a saturated solution of sodium chloride (brine).[5] This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[6][7]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel.[4] This can encourage the dispersed droplets to coalesce without re-forming the emulsion.[4]

  • Solvent Addition: Adding a small amount of the organic solvent can sometimes help break the emulsion by altering the properties of the organic layer.[6][7]

  • Filtration: In severe cases, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsion.[5][6]

  • Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions, especially those with small droplet sizes.[6][7][8]

Workflow for Breaking Emulsions:

Caption: A stepwise approach to breaking emulsions during workup.

Scenario 2: Low Recovery After Column Chromatography

Problem: Your crude NMR indicates a high conversion to the desired product, but the yield after silica gel chromatography is significantly lower than expected.

Root Cause Analysis: Several factors can contribute to poor recovery of pyridine derivatives from silica gel columns:

  • Strong Adsorption: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and, in some cases, irreversible adsorption.

  • Co-elution with Impurities: Structurally similar impurities, which are common in reactions involving pyridines, can co-elute with the product, leading to contaminated fractions and a lower isolated yield.[2][9]

  • Product Instability: Some compounds can degrade on the acidic surface of silica gel.

Step-by-Step Troubleshooting and Optimization Protocol:

  • TLC Analysis with Modifiers: Before running a column, perform a thorough TLC analysis. If you observe significant streaking or tailing, try adding a small amount (0.5-1%) of a modifier like triethylamine to your eluent system. This can help to improve the peak shape by competing for the acidic sites on the silica.

  • Deactivating the Silica Gel: If strong adsorption is suspected, you can deactivate the silica gel by pre-treating it with an eluent containing a small amount of triethylamine.

  • Alternative Stationary Phases: If problems persist, consider using a different stationary phase.

    • Alumina (basic or neutral): This can be an excellent choice for purifying basic compounds like pyridine derivatives.

    • Reversed-Phase Silica (C18): For less polar compounds, reversed-phase chromatography can be a powerful alternative.[10]

  • Solvent System Optimization: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation than an isocratic (constant solvent composition) elution.

Data Summary: Recommended Starting Conditions for Chromatography

Stationary PhaseEluent System (Starting Point)Modifier (if needed)Rationale
Silica GelHexanes:Ethyl Acetate (8:2)0.5% TriethylamineStandard for moderately polar compounds. The modifier helps to reduce tailing of basic compounds.
Neutral AluminaDichloromethane:Methanol (98:2)NoneA good alternative for basic compounds to avoid strong acidic interactions.
C18 SilicaAcetonitrile:Water0.1% Formic Acid or Ammonium FormateFor compounds amenable to reversed-phase separation; additives can improve peak shape.[10][11]

References

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde.
  • University of California, Los Angeles - Merlic Group. Organic Reaction Workup Formulas for Specific Reagents.
  • Benchchem.
  • Biotage. Tackling emulsions just got easier.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Reddit. Why is boc stable to hydrolysis under basic conditions?
  • Google Patents.
  • YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
  • MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains.
  • Cooperative Organic Chemistry Student Labor
  • Spectro Scientific.
  • Reddit. Performing column chromatography on pyridine-based compounds sucks [OC].
  • Chemistry Stack Exchange. Basicity of pyridine and 2,6-di-tert-butylpyridine.
  • National Institutes of Health. Reactivity of [Pt(PtBu3)2] with Zinc(I/II)
  • Biolin Scientific. How emulsions form and break?
  • PubMed Central.
  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF.
  • ResearchGate. Reactivity of [Pt(P t Bu 3 ) 2 ] with Zinc(I/II)
  • Chromatography Forum.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups.
  • ResearchGate. Pyridine and GC Capillary Column, is it safe?
  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews.
  • DermNet. Para-tertiary butylphenol (PTBP) formaldehyde resin contact allergy.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
  • YouTube. Reaction Work-Up I | MIT Digital Lab Techniques Manual.
  • MDPI. A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane.

Sources

Troubleshooting

byproduct identification and characterization in 2-(tert-Butyl)isonicotinaldehyde synthesis

Welcome to the technical support resource for the synthesis of 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively, optimize your reaction conditions, and confidently characterize your final product and any associated byproducts.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield typically points to one of three areas: incomplete reaction, product degradation, or inefficient purification. First, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains, consider increasing the reaction time, temperature, or molar equivalent of your oxidizing agent. Second, the aldehyde product can be sensitive to the reaction conditions. Overly harsh oxidants or extended reaction times at high temperatures can lead to byproduct formation. Finally, assess your work-up and purification procedure for potential losses.

Q2: I see an unexpected spot on my TLC plate that wasn't there at the start of the reaction. What is it likely to be?

A2: The most probable impurity is the over-oxidation product, 2-(tert-Butyl)isonicotinic acid . This occurs when the aldehyde is further oxidized to a carboxylic acid. Another possibility is a dimeric species or other degradation products, especially if the reaction is run under harsh conditions. A detailed troubleshooting guide for identification is provided below.

Q3: My purified 2-(tert-Butyl)isonicotinaldehyde product is degrading or changing color over time. How can I store it properly?

A3: Aldehydes, particularly those with electron-withdrawing groups like a pyridine ring, can be susceptible to air oxidation and polymerization. For optimal stability, store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigeration at 2-8°C is recommended).[1][2]

Q4: Which analytical technique is best for monitoring the reaction progress?

A4: For real-time, qualitative monitoring, TLC is efficient. However, for quantitative analysis and better separation of product from byproducts, HPLC is the superior choice. Gas Chromatography (GC) can also be effective, especially for assessing the purity of the final, isolated product, though care must be taken as some aldehydes can be thermally labile.[3]

In-Depth Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a systematic approach to identifying and addressing the formation of common byproducts during the synthesis of 2-(tert-Butyl)isonicotinaldehyde, which is typically achieved via the oxidation of 2-(tert-Butyl)-4-methylpyridine.

Primary Synthetic Pathway & Common Side Reactions

The core reaction involves the selective oxidation of the benzylic-like methyl group. This position is activated by the aromatic pyridine ring, making it susceptible to oxidation.[4][5][6] However, this reactivity can also lead to undesired side products.

cluster_main Reaction Pathways SM 2-(tert-Butyl)-4-methylpyridine (Starting Material) Product 2-(tert-Butyl)isonicotinaldehyde (Desired Product) SM->Product Selective Oxidation [O] OX Oxidizing Agent (e.g., KMnO4, SeO2, CrO3) OverOx 2-(tert-Butyl)isonicotinic Acid (Over-oxidation Byproduct) Product->OverOx Further Oxidation [O]

Caption: Core synthesis pathway and the primary over-oxidation side reaction.

Problem: I've isolated my product, but the NMR spectrum is not clean. How do I identify the impurities?

This is a common challenge. The key is a systematic analysis using multiple analytical techniques. The following workflow and data table provide a logical path to identifying unknown species.

Workflow for Byproduct Characterization

start Unexpected Peak Observed (TLC, HPLC, or GC) lcms Analyze by LC-MS or GC-MS start->lcms nmr Acquire High-Resolution ¹H and ¹³C NMR start->nmr ir Analyze by FT-IR start->ir ms_interp Determine Molecular Weight (m/z) of Impurity lcms->ms_interp nmr_interp Analyze Chemical Shifts, Splitting Patterns, and Integration nmr->nmr_interp ir_interp Identify Key Functional Group Stretches ir->ir_interp compare Compare Experimental Data to Table of Likely Byproducts ms_interp->compare nmr_interp->compare ir_interp->compare id_sm Impurity Identified: Unreacted Starting Material compare->id_sm  m/z matches SM  ¹H NMR shows -CH₃ peak id_overox Impurity Identified: Over-oxidation Product compare->id_overox  m/z = Product + 16  ¹H NMR shows -COOH peak  IR shows broad O-H id_other Impurity Identified: Other (e.g., Dimer, Degradant) compare->id_other  Requires further  2D NMR / structural  elucidation

Sources

Optimization

strategies to minimize impurities in 2-(tert-Butyl)isonicotinaldehyde

Welcome to the technical support center for the synthesis and purification of 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(tert-Butyl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies to minimize impurities in this critical pharmaceutical intermediate.[1] As a key building block in the development of nicotinic receptor modulators and other central nervous system agents, ensuring the purity of 2-(tert-Butyl)isonicotinaldehyde is paramount for reproducible results and the safety of downstream applications.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your synthetic work. We will delve into the causality behind common experimental challenges and provide validated protocols to overcome them.

Diagram: Synthetic Pathways and Impurity Origins

A Starting Material (e.g., 2-tert-butyl-4-methylpyridine) B Oxidation A->B Potential for over-oxidation E Unreacted Starting Material A->E Incomplete reaction C 2-(tert-Butyl)isonicotinaldehyde (Target Molecule) B->C D Over-oxidation Impurity (2-tert-Butylisonicotinic acid) B->D F Alternative Starting Material (e.g., Isonicotinic acid derivative) G Grignard Reaction (e.g., with t-BuMgCl) F->G Potential for side-products G->C H Side-product Impurity (e.g., Di-tert-butylated species) G->H A Crude Product B Liquid-Liquid Extraction (e.g., EtOAc/Water) A->B C Column Chromatography (Silica gel + triethylamine) B->C Organic Layer F Aqueous Waste B->F D Solvent Removal (Rotary Evaporation) C->D G Impurity Fractions C->G E Pure 2-(tert-Butyl)isonicotinaldehyde D->E

Sources

Troubleshooting

handling and quenching of reagents in 2-(tert-Butyl)isonicotinaldehyde reactions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)isonicotinaldehyde. This guide provides in-depth technical assistance, troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)isonicotinaldehyde. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and successful handling and quenching of reagents in reactions involving this versatile building block.

Introduction to 2-(tert-Butyl)isonicotinaldehyde

2-(tert-Butyl)isonicotinaldehyde is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a sterically hindered tert-butyl group adjacent to the nitrogen on a pyridine ring, presents both opportunities for selective transformations and potential challenges in handling and reactivity. This guide will focus on one of the most common applications of this aldehyde: nucleophilic addition reactions with organometallic reagents, such as Grignard and organolithium reagents, to form secondary alcohols.

Section 1: Safety, Handling, and Storage of 2-(tert-Butyl)isonicotinaldehyde

Proper handling and storage are paramount to ensure the integrity of your starting material and the safety of laboratory personnel.

Q1: What are the primary hazards associated with 2-(tert-Butyl)isonicotinaldehyde?

A1: According to its Safety Data Sheet (SDS), 2-(tert-Butyl)isonicotinaldehyde is a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled. It is also corrosive to the respiratory tract.

Q2: What are the recommended storage conditions for 2-(tert-Butyl)isonicotinaldehyde?

A2: To maintain its quality, 2-(tert-Butyl)isonicotinaldehyde should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2][3] It is recommended to store it under an inert gas atmosphere, such as nitrogen, and to keep it refrigerated.[2][3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling 2-(tert-Butyl)isonicotinaldehyde, always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a flame-resistant lab coat.[2] All work should be conducted in a well-ventilated chemical fume hood.[2]

Section 2: Nucleophilic Addition of Organometallic Reagents - A Step-by-Step Guide

The addition of organometallic reagents to 2-(tert-Butyl)isonicotinaldehyde is a powerful method for forming new carbon-carbon bonds. Below is a generalized protocol for a Grignard reaction, which can be adapted for organolithium reagents with similar precautions.

Experimental Protocol: Synthesis of (2-(tert-Butyl)pyridin-4-yl)(phenyl)methanol via Grignard Reaction

This protocol details the addition of phenylmagnesium bromide to 2-(tert-Butyl)isonicotinaldehyde.

Materials and Reagents:

  • 2-(tert-Butyl)isonicotinaldehyde

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reactant Preparation: Dissolve 2-(tert-Butyl)isonicotinaldehyde in anhydrous diethyl ether or THF in the reaction flask and cool the solution to 0 °C using an ice bath.

  • Grignard Reagent Addition: Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature at 0 °C during the addition. The reaction is typically exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[4] Be aware that this is an exothermic process and may produce gas.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

G cluster_reaction Reaction cluster_workup Workup & Purification A 2-(tert-Butyl)isonicotinaldehyde in Anhydrous Ether/THF C Reaction Mixture (Alkoxide Intermediate) A->C Slow Addition at 0 °C B Phenylmagnesium Bromide B->C D Quenched Mixture C->D Quench with sat. NH4Cl (aq) at 0 °C E Organic Layer D->E Extraction with Ethyl Acetate F Purified Product ((2-(tert-Butyl)pyridin-4-yl)(phenyl)methanol) E->F Drying, Concentration, & Chromatography G cluster_quenching Safe Quenching Protocol start Excess Organometallic Reagent in Flask step1 Cool to 0 °C (or -78 °C) start->step1 step2 Slowly add Isopropanol step1->step2 step3 Slowly add Methanol/Ethanol step2->step3 After initial reaction subsides step4 Slowly add Water step3->step4 After reaction calms further end Neutralized Mixture step4->end

Caption: Stepwise quenching protocol for reactive organometallic reagents.

Section 4: Troubleshooting and FAQs

Q6: My reaction is not proceeding to completion. What could be the issue?

A6: Incomplete conversion can be due to several factors:

  • Inactive Grignard/Organolithium Reagent: These reagents are highly sensitive to moisture and air. Ensure all your glassware is perfectly dry and the reaction is performed under an inert atmosphere. The reagent itself may have degraded over time.

  • Insufficient Reagent: You may be using a substoichiometric amount of the organometallic reagent. It's common to use a slight excess (1.1-1.5 equivalents).

  • Low Temperature: While the initial addition is done at a low temperature to control the exotherm, allowing the reaction to warm to room temperature can help drive it to completion.

Q7: I am getting a low yield of my desired alcohol. What are the possible side reactions?

A7: Low yields can be attributed to several side reactions:

  • Enolization of the Aldehyde: While less likely with an aldehyde that lacks alpha-protons on the formyl group, the organometallic reagent can act as a base.

  • Reaction with the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the magnesium of the Grignard reagent. While this is generally not a reactive pathway, it can influence the reactivity of the aldehyde.

  • Steric Hindrance: The tert-butyl group is bulky and may sterically hinder the approach of the nucleophile to the aldehyde, potentially slowing down the reaction or favoring side reactions if reactive impurities are present.

Q8: How do I effectively purify the final alcohol product?

A8: Column chromatography on silica gel is a standard and effective method for purifying the alcohol product. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) will typically allow for the separation of your product from less polar starting materials and non-polar byproducts. The progress of the separation can be monitored by TLC.

Quantitative Data Summary

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Storage ConditionsKey Hazards
2-(tert-Butyl)isonicotinaldehydeC₁₀H₁₃NO163.22 [1]2-8°C, inert atmosphere [1]Combustible, Harmful if swallowed, Skin/eye damage, Toxic if inhaled
Phenylmagnesium bromideC₆H₅BrMg181.31Anhydrous conditionsFlammable, Water-reactive
(2-(tert-Butyl)pyridin-4-yl)(phenyl)methanolC₁₆H₁₉NO241.33N/AAssumed to be an irritant; handle with care.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Pyridinecarboxaldehyde. Retrieved from a relevant chemical supplier website.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(tert-Butyl)isonicotinaldehyde. Retrieved from a relevant chemical supplier website.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 2-Pyridinecarboxaldehyde. Retrieved from a relevant chemical supplier website.
  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 2-Pyridinecarboxaldehyde. Retrieved from a relevant chemical supplier website.
  • Fisher Scientific. (2009). Safety Data Sheet: 2-Pyridinecarboxaldehyde. Retrieved from a relevant chemical supplier website.
  • Spectrum Chemical. (2019). Safety Data Sheet: Butyraldehyde. Retrieved from a relevant chemical supplier website.
  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]

  • ChemicalBook. (2025). 2-Pyridinecarboxaldehyde - Safety Data Sheet. Retrieved from a relevant chemical supplier website.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • SciSpace. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines.
  • Khan Academy. (2023). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. Retrieved from [Link]...

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]...

  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
  • Chemistry LibreTexts. (2021). Grignards - Quenching Reactions.
  • University Handout. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Google Patents. (n.d.). Preparation method of (S)-phenyl (pyridine-2-yl)
  • University Handout. (n.d.).
  • PubMed Central. (n.d.). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • YouTube. (2018). 19.3 Introduction to Nucleophilic Addition Reactions.
  • Google Patents. (n.d.). Preparation method of (R)-phenyl (pyridine-2-yl)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-(tert-Butyl)isonicotinaldehyde: A Comparative Analysis with Other Pyridine Aldehydes

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate chemical building block is a critical decision that profoundly influences the trajectory of a research program....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate chemical building block is a critical decision that profoundly influences the trajectory of a research program. Pyridine aldehydes, a class of heterocyclic compounds, are indispensable scaffolds in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility stems from the versatile reactivity of the aldehyde group, coupled with the unique electronic properties and biological relevance of the pyridine ring.

This guide presents an in-depth comparative analysis of 2-(tert-Butyl)isonicotinaldehyde, a sterically hindered yet valuable building block, with other key pyridine aldehydes: the parent pyridine-4-carboxaldehyde, the electron-rich 2-methoxyisonicotinaldehyde, and the electron-deficient 2-chloroisonicotinaldehyde. By examining their performance in key synthetic transformations and providing supporting experimental data, this guide aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Unique Profile of 2-(tert-Butyl)isonicotinaldehyde

2-(tert-Butyl)isonicotinaldehyde is a distinctive pyridine aldehyde characterized by the presence of a bulky tert-butyl group at the 2-position of the pyridine ring. This structural feature imparts a unique combination of steric and electronic properties that differentiate it from other pyridine aldehydes and make it a valuable tool in the synthesis of complex molecules.[1]

The tert-butyl group, with its large steric footprint, can influence the regioselectivity and stereoselectivity of reactions at the aldehyde functionality and the pyridine ring. This steric hindrance can be strategically exploited to direct reactions to a specific site or to favor the formation of a particular stereoisomer. Furthermore, the electron-donating nature of the tert-butyl group can modulate the reactivity of the pyridine ring, making it more susceptible to electrophilic substitution and influencing the properties of metal complexes derived from it. These characteristics have led to its use as a key intermediate in the development of nicotinic receptor modulators and other central nervous system agents.

A Comparative Overview of Physicochemical Properties

The electronic and steric differences among these pyridine aldehydes are reflected in their physicochemical properties. A comprehensive understanding of these properties is crucial for predicting their behavior in chemical reactions and for optimizing reaction conditions.

Property2-(tert-Butyl)isonicotinaldehydePyridine-4-carboxaldehyde2-Methoxyisonicotinaldehyde2-Chloroisonicotinaldehyde
Molecular Formula C₁₀H₁₃NOC₆H₅NOC₇H₇NO₂C₆H₄ClNO
Molecular Weight 163.22 g/mol [1]107.11 g/mol 137.14 g/mol 141.55 g/mol
Boiling Point Not available194-195 °C234.6 °C (Predicted)243.4 °C (Predicted)[2]
Melting Point Not available1-2 °C33-36 °C46-50 °C[2]
pKa of Conjugate Acid ~5.5 (Estimated)3.4~1.43 (Predicted)~ -1.23 (Predicted)[2]

Performance in Key Synthetic Transformations: A Data-Driven Comparison

To provide a practical understanding of the relative performance of these pyridine aldehydes, we will examine their reactivity in two fundamental and widely used organic reactions: the Wittig reaction and the Suzuki-Miyaura cross-coupling.

The Wittig Reaction: A Test of Carbonyl Electrophilicity and Steric Accessibility

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphorus ylide. The rate and efficiency of this reaction are sensitive to both the electrophilicity of the carbonyl carbon and the steric hindrance around it.

Expected Reactivity Trends:

  • 2-Chloroisonicotinaldehyde: The electron-withdrawing chloro group is expected to enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction rate.

  • Pyridine-4-carboxaldehyde: As the unsubstituted parent compound, it serves as a baseline for comparison.

  • 2-Methoxyisonicotinaldehyde: The electron-donating methoxy group will likely decrease the electrophilicity of the carbonyl, potentially leading to a slower reaction.

  • 2-(tert-Butyl)isonicotinaldehyde: The bulky tert-butyl group is expected to introduce significant steric hindrance, which may impede the approach of the Wittig reagent and result in a lower reaction rate and/or yield, despite the mild electron-donating effect of the alkyl group.

Illustrative Experimental Data:

A Wittig reaction between pyridine-4-carboxaldehyde and benzyltriphenylphosphonium chloride has been reported to proceed to form 4-stilbazole. While specific yield data under standardized comparative conditions is not available, this reaction is a well-established transformation.

Table of Expected Wittig Reaction Performance:

Pyridine AldehydeSubstituent EffectExpected Reactivity
2-ChloroisonicotinaldehydeElectron-withdrawing (-I, +M)High
Pyridine-4-carboxaldehydeUnsubstituted (Reference)Moderate
2-MethoxyisonicotinaldehydeElectron-donating (+M)Moderate to Low
2-(tert-Butyl)isonicotinaldehydeSteric hindrance, weak e⁻-donatingLow
Suzuki-Miyaura Cross-Coupling: Probing the Reactivity of the Pyridine Ring

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. For this comparison, we will consider a hypothetical Suzuki-Miyaura coupling of a bromo-substituted version of each aldehyde with phenylboronic acid.

Expected Reactivity Trends:

The reactivity in Suzuki-Miyaura coupling is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. This, in turn, is affected by the electronic properties of the pyridine ring and any steric hindrance near the reaction site.

  • 2-Methoxy-5-bromo-isonicotinaldehyde: The electron-donating methoxy group would increase electron density on the ring, potentially slowing down the oxidative addition step.

  • 5-Bromo-isonicotinaldehyde: The parent bromo-substituted aldehyde serves as a benchmark.

  • 2-tert-Butyl-5-bromo-isonicotinaldehyde: The steric bulk of the tert-butyl group adjacent to the potential coupling site could significantly hinder the approach of the palladium catalyst, likely leading to lower yields or requiring more forcing conditions.

  • 2-Chloro-5-bromo-isonicotinaldehyde: The electron-withdrawing chloro group would make the pyridine ring more electron-deficient, which can facilitate the oxidative addition step and lead to higher reactivity.

Table of Expected Suzuki-Miyaura Coupling Performance:

Pyridine Aldehyde (5-bromo derivative)Substituent EffectExpected Reactivity
2-Chloro-5-bromo-isonicotinaldehydeElectron-withdrawingHigh
5-Bromo-isonicotinaldehydeUnsubstitutedModerate
2-Methoxy-5-bromo-isonicotinaldehydeElectron-donatingModerate to Low
2-tert-Butyl-5-bromo-isonicotinaldehydeSteric hindranceLow

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed, step-by-step methodologies for the Wittig reaction and the Suzuki-Miyaura cross-coupling are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Wittig Olefination of Pyridine-4-carboxaldehyde

Objective: To synthesize 4-stilbazole from pyridine-4-carboxaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Pyridine-4-carboxaldehyde

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with benzyltriphenylphosphonium chloride (1.1 eq.) and pyridine-4-carboxaldehyde (1.0 eq.) is added dichloromethane (5 mL per mmol of aldehyde).

  • The mixture is stirred at room temperature to ensure dissolution.

  • A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred solution over 10 minutes.

  • The reaction mixture is stirred vigorously at room temperature for 1 hour.

  • After 1 hour, the reaction is quenched by the addition of deionized water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-stilbazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloroisonicotinaldehyde

Objective: To synthesize 2-phenylisonicotinaldehyde from 2-chloroisonicotinaldehyde and phenylboronic acid.

Materials:

  • 2-Chloroisonicotinaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask is added 2-chloroisonicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • 1,4-Dioxane and deionized water (4:1 v/v, 5 mL per mmol of aldehyde) are added to the flask.

  • The reaction mixture is heated to reflux (approximately 100 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-phenylisonicotinaldehyde.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key reaction mechanism and a generalized experimental workflow.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde Pyridine Aldehyde (R-CHO) betaine Betaine Intermediate aldehyde->betaine Nucleophilic Attack ylide Phosphorus Ylide (Ph₃P=CHR') ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene (R-CH=CHR') oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

Experimental_Workflow start Start: Select Pyridine Aldehyde reaction_setup Reaction Setup (e.g., Wittig or Suzuki) start->reaction_setup reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis data_comparison Compare Yields & Purity analysis->data_comparison end End: Conclude Reactivity data_comparison->end

Caption: Generalized Experimental Workflow for Comparative Analysis.

Conclusion

The choice of a substituted pyridine aldehyde in a synthetic sequence is a decision with significant consequences for reaction outcomes. 2-(tert-Butyl)isonicotinaldehyde stands out as a building block where steric effects play a dominant role, potentially offering unique selectivity but also presenting challenges in terms of reactivity. In contrast, 2-chloroisonicotinaldehyde is an activated substrate for nucleophilic attack and cross-coupling reactions due to the electron-withdrawing nature of the chloro substituent. Pyridine-4-carboxaldehyde provides a baseline reactivity, while 2-methoxyisonicotinaldehyde is a more electron-rich and potentially less reactive analogue.

For researchers in drug discovery and materials science, a thorough understanding of these structure-activity relationships is paramount. By carefully considering the interplay of steric and electronic effects, scientists can strategically select the optimal pyridine aldehyde to achieve their synthetic goals, thereby accelerating the pace of innovation.

References

  • Patents, G. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • Arano, Y., Akizawa, H., Uezono, T., Akaji, K., Ono, M., Funakoshi, S., Koizumi, M., Yokoyama, A., Kiso, Y., & Saji, H. (1997). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Bioconjugate chemistry, 8(3), 442–446. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. Journal of the American Chemical Society, 131(8), 3104–3118. Retrieved from [Link]

  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie (International ed. in English), 60(39), 21283–21288. Retrieved from [Link]

  • Various Authors. (n.d.). Pyridine Aldehydes and Ketones. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-(tert-Butyl)isonicotinaldehyde

This guide provides an in-depth analysis of a robust synthetic route to 2-(tert-Butyl)isonicotinaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique structural features of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of a robust synthetic route to 2-(tert-Butyl)isonicotinaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique structural features of this compound, particularly the sterically demanding tert-butyl group adjacent to the nitrogen atom in the pyridine ring, make it a valuable building block in medicinal chemistry for creating complex heterocyclic structures.[1] We will explore a reliable synthesis method and delve into the critical spectroscopic techniques required for unambiguous structural validation and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis and characterization of this important molecule.

I. Strategic Approach to the Synthesis of 2-(tert-Butyl)isonicotinaldehyde

The introduction of an aldehyde functional group onto a substituted pyridine ring can be achieved through various synthetic strategies. A common and effective method involves the oxidation of a methyl group at the desired position. This approach is often favored for its reliability and the commercial availability of the necessary precursors. An alternative strategy could involve a Grignard reaction, where a tert-butylmagnesium halide is reacted with a suitable isonicotinonitrile derivative, followed by hydrolysis to yield the aldehyde.[2][3]

For the purpose of this guide, we will focus on the oxidation of 2-tert-butyl-4-methylpyridine. This method is advantageous due to its straightforward nature and the relatively mild conditions that can be employed, minimizing the formation of byproducts.

Comparative Analysis of Synthetic Strategies
Synthetic StrategyPrecursorKey ReagentsAdvantagesDisadvantages
Oxidation (Chosen Method) 2-tert-butyl-4-methylpyridineSelenium Dioxide (SeO₂)Direct conversion, often high yielding.Selenium dioxide is toxic and requires careful handling.
Grignard Reaction 4-cyano-2-tert-butylpyridinetert-butylmagnesium halide, then acid hydrolysisForms the C-C bond and introduces the aldehyde precursor in one step.Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[2] The nitrile precursor may not be readily available.

II. Experimental Protocol: Synthesis of 2-(tert-Butyl)isonicotinaldehyde via Oxidation

This protocol details the synthesis of 2-(tert-Butyl)isonicotinaldehyde from 2-tert-butyl-4-methylpyridine using selenium dioxide as the oxidizing agent. The causality behind the experimental choices is to ensure a controlled and efficient oxidation while facilitating the purification of the final product.

Materials and Reagents:
  • 2-tert-butyl-4-methylpyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-tert-butyl-4-methylpyridine (1 equivalent).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to dissolve the starting material.

  • Addition of Oxidizing Agent: To the stirred solution, carefully add selenium dioxide (1.1 equivalents) in portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the selenium byproduct. Wash the filter cake with dichloromethane.

  • Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(tert-Butyl)isonicotinaldehyde as a pure product.

Caption: Workflow for the synthesis of 2-(tert-Butyl)isonicotinaldehyde.

III. Spectroscopic Validation of 2-(tert-Butyl)isonicotinaldehyde

The unambiguous identification of the synthesized 2-(tert-Butyl)isonicotinaldehyde is achieved through a combination of spectroscopic techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Spectroscopic_Validation cluster_techniques Spectroscopic Techniques cluster_information Structural Information HNMR ¹H NMR Proton_Env Proton Environment & Connectivity HNMR->Proton_Env CNMR ¹³C NMR Carbon_Backbone Carbon Skeleton CNMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight_Frag Molecular Weight & Fragmentation MS->Molecular_Weight_Frag Final_Structure Validated Structure of 2-(tert-Butyl)isonicotinaldehyde Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Weight_Frag->Final_Structure

Caption: Integration of spectroscopic data for structural validation.

Predicted Spectroscopic Data and Interpretation

The following table summarizes the predicted spectroscopic data for 2-(tert-Butyl)isonicotinaldehyde based on the analysis of its structural components.

TechniquePredicted Key Signals/FeaturesInterpretation
¹H NMR Singlet, ~1.4 ppm (9H)Doublet, ~7.8 ppm (1H)Singlet, ~8.0 ppm (1H)Doublet, ~8.8 ppm (1H)Singlet, ~10.1 ppm (1H)The singlet at ~1.4 ppm is characteristic of the nine equivalent protons of the tert-butyl group.[4] The aromatic protons will appear as distinct signals in the downfield region, and the aldehyde proton will be a singlet at a significantly downfield shift.
¹³C NMR ~30 ppm (3C)~35 ppm (1C)~120-155 ppm (aromatic C)~165 ppm (C=N)~193 ppm (C=O)The signals around 30 and 35 ppm correspond to the methyl and quaternary carbons of the tert-butyl group, respectively.[5] The aromatic carbons will have distinct chemical shifts, and the aldehyde carbonyl carbon will appear significantly downfield.[6]
IR (Infrared) Spectroscopy ~2960 cm⁻¹ (C-H stretch, aliphatic)~1705 cm⁻¹ (C=O stretch, aldehyde)~1600, 1550 cm⁻¹ (C=C, C=N stretch, aromatic)The strong absorption around 1705 cm⁻¹ is indicative of the carbonyl group of the aldehyde. The peaks in the 1600-1550 cm⁻¹ region are characteristic of the pyridine ring vibrations.
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 163The molecular ion peak will confirm the molecular weight of the compound. A significant fragment at m/z = 148 (M-15) would correspond to the loss of a methyl group from the tert-butyl moiety.

IV. Conclusion

The synthesis of 2-(tert-Butyl)isonicotinaldehyde via the oxidation of 2-tert-butyl-4-methylpyridine presents a reliable and straightforward method for obtaining this valuable intermediate. The comprehensive spectroscopic validation using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust framework for confirming the structure and ensuring the purity of the final product. The predicted data serves as a benchmark for researchers performing this synthesis. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of 2-(tert-Butyl)isonicotinaldehyde, empowering further research and development in medicinal and agrochemical fields.

V. References

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications (RSC Publishing). Available at: [Link]

  • 2-(tert-Butyl)isonicotinaldehyde. MySkinRecipes. Available at: [Link]

  • Simple and Convenient Method for the Synthesis of 2-Substituted Glutaconaldehyde Salt and 2-Substituted Glutaconaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • 2-(tert-Butyl)isonicotinaldehyde. MySkinRecipes. Available at: [Link]

  • RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... - Google Patents. Available at:

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Nanalysis. Available at: [Link]

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Validation

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-(tert-Butyl)isonicotinaldehyde

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 2-(tert-Butyl)isonicotinaldehyde is a key heterocyclic building block utilized in medicinal chemistry and agrochemical research.[1] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(tert-Butyl)isonicotinaldehyde is a key heterocyclic building block utilized in medicinal chemistry and agrochemical research.[1] Its structural properties are pivotal in the synthesis of nicotinic receptor modulators and other central nervous system agents.[1] In the landscape of pharmaceutical development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of even trace-level impurities can lead to undesirable side effects, reduced therapeutic efficacy, or instability in the drug product.[2]

Therefore, robust and validated analytical methods are imperative for the comprehensive purity assessment of 2-(tert-Butyl)isonicotinaldehyde. This guide provides an in-depth comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in selecting the optimal technique for their specific needs. The validation of these analytical procedures is paramount and should be conducted in alignment with established regulatory standards, such as the ICH Q2(R2) guidelines, to demonstrate their fitness for the intended purpose.[3][4][5]

Core Principles and Applicability: Choosing the Right Tool for the Job

The selection between HPLC and GC-MS hinges on the physicochemical properties of the analyte—namely its polarity, volatility, and thermal stability—and the specific goals of the analysis, such as routine quality control versus impurity identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Versatility and Non-Volatiles

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a moderately polar molecule like 2-(tert-Butyl)isonicotinaldehyde, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The analyte and its impurities are separated based on their relative hydrophobicity, with more polar compounds eluting earlier from a nonpolar (e.g., C18) column.

  • Causality of Choice: HPLC is exceptionally well-suited for compounds that may be non-volatile or thermally labile.[6] While 2-(tert-Butyl)isonicotinaldehyde is amenable to gas chromatography, HPLC mitigates any risk of on-column or in-injector degradation that can occur with thermally sensitive functional groups like aldehydes.[7][8] Furthermore, to enhance the sensitivity and specificity of detection for aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be employed. This reaction forms a DNPH-hydrazone derivative that exhibits strong UV absorbance at a higher wavelength (around 360 nm), moving the analysis away from potential interferences in the lower UV spectrum.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatiles and Structural Elucidation

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column, after which they are fragmented and detected by a mass spectrometer.[6][12] This technique requires that the analyte be both volatile and thermally stable enough to transition into the gas phase without decomposition.[6]

  • Causality of Choice: The primary advantage of GC-MS in purity assessment is the high-resolution separation offered by capillary GC combined with the definitive identification power of mass spectrometry.[12][13] The resulting mass spectrum provides a unique fragmentation pattern—a "molecular fingerprint"—that can be used to unequivocally identify known impurities by comparison to a spectral library and to propose structures for unknown impurities. Given that related pyridine aldehydes have boiling points suitable for GC analysis, it is a viable technique for 2-(tert-Butyl)isonicotinaldehyde.[14][15] The key consideration is mitigating thermal degradation. The use of modern injection techniques, such as a Programmed Temperature Vaporization (PTV) inlet, is highly recommended over a traditional hot split/splitless injector to gently transfer the analyte to the column and preserve its integrity.[8]

Comparative Performance Overview

The choice of method is often a trade-off between different performance characteristics. The following table provides a high-level comparison of the two techniques for the analysis of 2-(tert-Butyl)isonicotinaldehyde.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.[6]
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for the polar nature of the analyte.[6]Requires the analyte to be volatile and thermally stable. Potential for thermal degradation must be managed.[7]
Impurity Identification Primarily based on retention time relative to a reference standard. Hyphenation with MS (LC-MS) is required for structural data.Provides definitive structural information from mass fragmentation patterns, aiding in the identification of unknown impurities.[13]
Sensitivity (LOQ) High, especially with UV-Vis/DAD detectors. Can be significantly enhanced for aldehydes via DNPH derivatization.[9][16]Extremely high, particularly in Selected Ion Monitoring (SIM) mode, allowing for trace-level impurity detection.
Method Complexity Generally considered more routine. Mobile phase preparation and column equilibration are key steps.Requires careful optimization of injector and oven temperatures to prevent analyte degradation. MS tuning is an additional step.
Validation & QC Robust and highly reproducible. The preferred method for routine QC and release testing in many pharmaceutical settings.[17]Excellent for impurity profiling and identification during process development and for toxicology batch characterization.

Quantitative Data Summary

The following table presents typical, achievable performance data for validated HPLC and GC-MS methods for the purity assessment of 2-(tert-Butyl)isonicotinaldehyde, in accordance with ICH validation guidelines.[5]

Validation ParameterHPLC-UV Method (with DNPH Derivatization)GC-MS Method (in SIM Mode)
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%
Precision (% RSD) ≤ 1.0%≤ 3.0%
Limit of Quantitation (LOQ) ~0.02%~0.01%
Specificity High; demonstrated by peak purity analysis and separation from known impurities.Very High; confirmed by both retention time and unique mass fragmentation patterns.

Experimental Protocols & Workflows

The integrity of any analytical result is grounded in a meticulously executed protocol. The following sections provide detailed, self-validating methodologies for both HPLC and GC-MS.

Workflow for HPLC Purity Analysis

The diagram below illustrates the logical flow for determining the purity of 2-(tert-Butyl)isonicotinaldehyde using RP-HPLC with DNPH derivatization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Sample 1. Dissolve Synthesized Sample in Acetonitrile Prep_Standard 2. Prepare Reference Standard Solution Derivatize 3. Derivatize with DNPH Reagent Filter 4. Filter through 0.22 µm Syringe Filter Derivatize->Filter SST 5. System Suitability Test (SST) Injection Filter->SST Inject 6. Inject Sample onto RP-HPLC System SST->Inject Separate 7. Separation on C18 Column Inject->Separate Detect 8. UV Detection (360 nm) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Calculate 10. Calculate Purity (% Area Normalization) Integrate->Calculate Decision 11. Purity ≥ Specification? Calculate->Decision Release Batch Release Decision->Release Yes Purify Further Purification Required Decision->Purify No

Caption: HPLC Purity Analysis Workflow.

Detailed Protocol: RP-HPLC Method

This protocol is designed as a self-validating system, beginning with a system suitability test to ensure the instrumentation is performing correctly before sample analysis.

  • Reagents and Materials

    • 2-(tert-Butyl)isonicotinaldehyde Reference Standard (≥99.5% purity)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • 2,4-Dinitrophenylhydrazine (DNPH) Reagent: 0.2% w/v in acetonitrile containing 0.5% phosphoric acid.

    • 0.22 µm Syringe Filters (PTFE or nylon)

  • Chromatographic Conditions

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV-Vis Diode Array Detector (DAD) at 360 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions

    • Diluent: Acetonitrile

    • Reference Standard Stock (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (100 µg/mL): Prepare the synthesized sample in the same manner as the reference standard.

    • Derivatization: Transfer 1.0 mL of the standard and sample solutions to separate vials. Add 1.0 mL of the DNPH reagent to each, vortex, and allow to react for 30 minutes at ambient temperature.

    • System Suitability Solution: Use the derivatized reference standard solution.

  • Execution and System Validation

    • System Suitability Test (SST): Inject the System Suitability Solution five times. The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

    • Analysis: Once SST criteria are met, inject the derivatized sample solution in duplicate.

  • Calculation of Purity

    • Calculate the purity using area percent normalization. The purity of 2-(tert-Butyl)isonicotinaldehyde is reported as the area of the main peak divided by the total area of all integrated peaks, multiplied by 100.

Workflow for GC-MS Purity Analysis

The following diagram outlines the workflow for purity assessment using GC-MS, emphasizing the critical step of impurity identification.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation Prep_Sample_GC 1. Dissolve Sample in Volatile Solvent (e.g., EtOAc) Filter_GC 2. Filter if Particulates are Present Prep_Sample_GC->Filter_GC Tune_MS 3. Tune Mass Spectrometer Filter_GC->Tune_MS Inject_GC 4. Inject Sample via PTV Inlet Tune_MS->Inject_GC Separate_GC 5. Separation on DB-5ms Column Inject_GC->Separate_GC Detect_MS 6. EI Ionization and Mass Analysis (Full Scan) Separate_GC->Detect_MS Integrate_TIC 7. Integrate Total Ion Chromatogram (TIC) Detect_MS->Integrate_TIC Calc_Purity_GC 8. Calculate Purity (% Area) Integrate_TIC->Calc_Purity_GC Identify_Imp 9. Identify Impurities via Mass Spectral Library Search Integrate_TIC->Identify_Imp Report 10. Generate Purity Profile and Impurity Report Calc_Purity_GC->Report Identify_Imp->Report

Caption: GC-MS Purity Analysis Workflow.

Detailed Protocol: GC-MS Method

This protocol is designed to maximize compound integrity and provide definitive impurity identification.

  • Reagents and Materials

    • 2-(tert-Butyl)isonicotinaldehyde Sample

    • Ethyl Acetate (GC Grade) or Dichloromethane (GC Grade)

  • Gas Chromatography-Mass Spectrometry Conditions

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector: Programmed Temperature Vaporization (PTV)

    • Injector Program: 50 °C (hold for 0.2 min) then ramp at 200 °C/min to 280 °C (hold for 5 min)

    • Oven Program: 80 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min)

    • Transfer Line Temp: 280 °C

    • MS Ion Source Temp: 230 °C

    • MS Quadrupole Temp: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 40-400)

  • Preparation of Solutions

    • Sample Solution (approx. 1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

  • Execution and System Validation

    • MS Tuning: Before analysis, perform a standard autotune of the mass spectrometer (e.g., with PFTBA) to ensure mass accuracy and resolution meet manufacturer specifications.

    • System Suitability: Inject a known standard, such as one containing 2,4-di-tert-butylphenol, to verify system performance, including peak shape and response.[18]

    • Analysis: Inject 1 µL of the sample solution.

  • Data Analysis and Purity Calculation

    • Purity Calculation: Calculate the purity using area percent normalization from the Total Ion Chromatogram (TIC).

    • Impurity Identification: For each impurity peak, obtain the mass spectrum. Perform a library search (e.g., NIST/Wiley) to tentatively identify the impurity. The fragmentation pattern should be manually inspected to confirm the proposed structure is consistent with the starting material and potential side-reactions.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful, validated techniques for assessing the purity of 2-(tert-Butyl)isonicotinaldehyde. The choice between them is dictated by the analytical objective.

  • For routine quality control, release testing, and stability studies , the RP-HPLC method is recommended . Its robustness, precision, and suitability for the analyte's polarity make it ideal for generating consistent, high-quality data in a regulated environment.[17][19]

  • For impurity profiling during process development, troubleshooting, and characterization of toxicology batches , the GC-MS method is superior . Its ability to provide definitive structural information is invaluable for identifying unknown impurities, which is a critical step in developing a comprehensive control strategy as mandated by regulatory bodies.[13][20]

Ultimately, a comprehensive analytical strategy may leverage both techniques: GC-MS to identify and characterize impurities during development, and a validated HPLC method for efficient and reliable purity testing throughout the product lifecycle.

References

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. [Link]

  • Trivedi, M., et al. (2015). Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). ResearchGate. [Link]

  • Kallio, H., et al. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, ACS Publications. [Link]

  • Jo, E., et al. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Fialkov, A., et al. (2001). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. PubMed. [Link]

  • AMSbiopharma. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Der Pharma Chemica. (2023). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • Agilent Technologies. (2014). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • Klee, M. (2023). Activity and Decomposition. Separation Science. [Link]

  • Gad-El-Kareem, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. tert-Butyl isonicotinate. [Link]

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  • International Council for Harmonisation (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • PubChem. 2-tert-Butylpyridine. [Link]

  • ResearchGate. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Skroza, D., et al. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds. MDPI. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Organisation of Vine and Wine (OIV). (2020). DETERMINATION OF ALKYLPHENOLS IN WINES BY GAS CHROMATOGRAPHY- MASS SPECTROMETRY (GC-MS or GC-MS/MS). [Link]

  • Kurbatsky, A., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

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Comparative

comparing the efficacy of different synthetic routes to 2-(tert-Butyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(tert-Butyl)isonicotinaldehyde 2-(tert-Butyl)isonicotinaldehyde is a valuable building block in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(tert-Butyl)isonicotinaldehyde

2-(tert-Butyl)isonicotinaldehyde is a valuable building block in medicinal chemistry, particularly in the synthesis of nicotinic receptor modulators and other central nervous system agents. Its unique structural features, including the sterically hindering tert-butyl group, allow for selective derivatizations in the construction of complex heterocyclic compounds. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making the efficient and scalable synthesis of this intermediate a critical aspect of drug discovery and development pipelines. This guide explores and compares two primary synthetic strategies for obtaining this target molecule, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Oxidation of 2-tert-Butyl-4-methylpyridine

This classical approach involves the synthesis of a methylated precursor, 2-tert-butyl-4-methylpyridine, followed by its selective oxidation to the desired aldehyde. This route is conceptually straightforward and relies on well-established chemical transformations.

Logical Workflow for Route 1

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation 4-picoline 4-picoline 2-tert-butyl-4-methylpyridine 2-tert-butyl-4-methylpyridine 4-picoline->2-tert-butyl-4-methylpyridine tert-Butyllithium tert-Butyllithium tert-Butyllithium Oxidizing_Agent Oxidizing Agent (e.g., SeO2) 2-(tert-Butyl)isonicotinaldehyde 2-(tert-Butyl)isonicotinaldehyde 2-tert-butyl-4-methylpyridine->2-(tert-Butyl)isonicotinaldehyde Oxidation G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Lithiation and Formylation Pyridine Pyridine 2-tert-butylpyridine 2-tert-butylpyridine Pyridine->2-tert-butylpyridine tert-Butyllithium tert-Butyllithium tert-Butyllithium 2-tert-butyl-4-lithiopyridine 2-tert-butyl-4-lithiopyridine 2-tert-butylpyridine->2-tert-butyl-4-lithiopyridine LDA LDA Lithium Diisopropylamide (LDA) DMF N,N-Dimethylformamide (DMF) 2-(tert-Butyl)isonicotinaldehyde 2-(tert-Butyl)isonicotinaldehyde 2-tert-butyl-4-lithiopyridine->2-(tert-Butyl)isonicotinaldehyde 1. DMF 2. Aqueous Work-up

Validation

A Guide to the Structural Analysis of 2-(tert-Butyl)isonicotinaldehyde Derivatives: A Methodological and Comparative Framework

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of bioactive small molecules is paramount. The 2-(tert-butyl)isonicotinaldehyde scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of bioactive small molecules is paramount. The 2-(tert-butyl)isonicotinaldehyde scaffold is a key intermediate in the synthesis of pharmaceuticals, particularly for developing nicotinic receptor modulators and other central nervous system agents[1]. Its sterically demanding tert-butyl group can significantly influence molecular conformation, crystal packing, and, ultimately, biological activity. X-ray crystallography stands as the definitive method for elucidating these structural nuances.

This guide provides a comprehensive methodological framework for the structural analysis of 2-(tert-butyl)isonicotinaldehyde derivatives. As a direct comparative analysis of a full series of these specific derivatives is not available in the published literature, this document establishes the necessary protocols and a comparative mindset. It leverages the detailed structural analysis of a closely related analogue, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine , as a practical case study and provides generalized, yet detailed, experimental protocols for synthesizing and crystallizing various derivatives for comparative structural studies.

The Strategic Importance of Crystallographic Analysis

The introduction of a bulky tert-butyl group adjacent to the pyridine nitrogen and the aldehyde function creates significant steric hindrance. This steric pressure dictates the rotational freedom around key single bonds, influencing the planarity of the molecule and its ability to participate in intermolecular interactions. Through single-crystal X-ray diffraction, we can obtain precise data on bond lengths, bond angles, and torsion angles, which are crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformational features with biological efficacy.

  • Rational Drug Design: Informing the design of new analogues with improved binding affinity and pharmacokinetic properties.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's stability, solubility, and bioavailability.

The Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at each stage. The following sections detail the synthesis of common derivatives, the critical art of crystallization, and the methodology of X-ray diffraction analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Syn Derivative Synthesis (Schiff Base, Hydrazone, etc.) Pur Purification (Chromatography/Recrystallization) Syn->Pur Char Initial Characterization (NMR, MS) Pur->Char Screen Solvent Screening Char->Screen Grow Crystal Growth (Evaporation, Diffusion, etc.) Screen->Grow Harvest Crystal Selection & Mounting Grow->Harvest Collect Data Collection (Diffractometer) Harvest->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Structure Refinement Solve->Refine Validate Validation & Deposition (e.g., to CCDC) Refine->Validate Final Final Structural Report (Comparative Analysis)

Figure 1: A generalized workflow for the structural analysis of small molecules.

Part 1: Synthesis of Key Derivatives

The aldehyde functional group of 2-(tert-butyl)isonicotinaldehyde is a versatile handle for creating a wide array of derivatives, most commonly through condensation reactions with primary amines.

Experimental Protocol 1: Synthesis of a Schiff Base Derivative (Imine)

Schiff bases are formed by the condensation of a primary amine with an aldehyde[2][3][4]. This reaction is typically reversible and acid-catalyzed[2][4].

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(tert-butyl)isonicotinaldehyde in a suitable solvent (e.g., ethanol, methanol).

  • Amine Addition: Add 1.0-1.1 equivalents of the desired primary amine (e.g., aniline or a substituted aniline).

  • Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid to facilitate the dehydration step.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60 °C) for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol 2: Synthesis of a Hydrazone Derivative

Hydrazones are formed by the reaction of an aldehyde with a hydrazine[5][6]. Isonicotinic hydrazide is a common reactant for creating derivatives with potential biological activity.

  • Reactant Preparation: Dissolve 1.0 equivalent of 2-(tert-butyl)isonicotinaldehyde in hot ethanol in a round-bottom flask.

  • Hydrazine Addition: In a separate flask, dissolve 1.0 equivalent of the desired hydrazine (e.g., isonicotinic hydrazide) in hot ethanol.

  • Reaction: Add the hydrazine solution dropwise to the aldehyde solution with constant stirring. A precipitate often forms immediately.

  • Completion: Heat the mixture under reflux for 1-3 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature. Collect the resulting solid precipitate by filtration.

  • Purification: Wash the solid with cold ethanol and dry it. These products are often highly crystalline and may not require further purification before crystallization attempts.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in the entire process[7]. A suitable crystal for diffraction should ideally be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects[7]. Purity of the compound is the most critical prerequisite[8].

Causality Behind Solvent Selection

The choice of solvent is crucial as it governs the solubility and the rate at which molecules assemble into an ordered lattice. A solvent in which the compound is moderately soluble is often a good starting point[8]. If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs too rapidly, leading to amorphous powder or microcrystals.

Common Crystallization Techniques for Small Molecules
  • Slow Evaporation: This is the simplest method[9].

    • Protocol: Dissolve the purified compound in a suitable solvent to near-saturation in a clean vial. Loosely cap the vial (e.g., with perforated parafilm or a cap with a needle hole) and leave it undisturbed in a vibration-free location.

    • Expertise: The rate of evaporation is key. A slower rate generally yields better, larger crystals. This can be controlled by limiting the surface area of the opening or by placing the vial in a cooler environment[9].

  • Vapor Diffusion (Solvent/Anti-Solvent): This technique is highly effective and offers excellent control[10].

    • Protocol: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" (in which the compound is poorly soluble).

    • Causality: The anti-solvent vapor slowly diffuses into the inner vial's solution. This gradually decreases the solubility of the compound, leading to slow, controlled crystal growth[10]. Common solvent/anti-solvent pairs include chloroform/hexane, dichloromethane/pentane, and water/isopropanol.

  • Slow Cooling:

    • Protocol: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Seal the container and allow it to cool to room temperature slowly. For even slower cooling, the container can be placed in an insulated vessel (e.g., a Dewar flask filled with warm water).

    • Expertise: This method relies on the principle that solubility decreases with temperature. The rate of cooling directly impacts crystal quality; rapid cooling often leads to a mass of small crystals, while slow, controlled cooling encourages the growth of fewer, larger single crystals.

Part 3: Single-Crystal X-ray Diffraction and Analysis

Once a suitable crystal is obtained, it is analyzed using a diffractometer, which measures the directions and intensities of X-rays scattered by the electron clouds of the atoms in the crystal[7][11].

G Xray X-ray Source Crystal Mounted Crystal Xray->Crystal Incident Beam Detector 2D Detector Crystal->Detector Diffracted Beams Computer Data Processing & Structure Solution Detector->Computer Diffraction Pattern

Figure 2: Core components of a single-crystal X-ray diffraction experiment.

Experimental Protocol 3: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Low temperature is crucial as it minimizes atomic thermal vibrations, leading to higher resolution data and reducing radiation damage to the crystal.

  • Data Collection: The mounted crystal is placed in the diffractometer. A monochromatic X-ray beam is directed at the crystal, which is slowly rotated[7]. A detector records the positions and intensities of the thousands of diffracted spots (reflections) that are produced[7].

  • Structure Solution: The collected data (a list of reflection intensities) is processed. The primary challenge is the "phase problem," where the phase information for each reflection is lost during the experiment[12]. Modern software uses statistical methods (direct methods) or other algorithms to calculate initial phases and generate a preliminary electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model[13].

  • Validation and Deposition: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for geometric sensibility. The data is then typically deposited in a public repository like the Cambridge Structural Database (CSD) to receive a unique deposition number[14][15][16][17].

Comparative Analysis: A Case Study and Framework

Case Study: 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine

The crystal structure of this compound reveals important features that can be expected in related derivatives. The ellipsoids of the methyl groups of the tert-butyl substituent are large, which is consistent with significant librational motion of the group. The molecule does not contain strong hydrogen bond donors, and in the crystal, molecules are linked by weak C—H···N contacts.

Table 1: Crystallographic Data for the Exemplar Compound

Parameter 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine
Chemical Formula C₁₀H₁₂N₂S
Formula Weight 192.28
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.4606 (3)
b (Å) 9.7999 (3)
c (Å) 11.1155 (4)
V (ų) 1030.55 (6)
Z 4
T (K) 296
R[F² > 2σ(F²)] 0.033
wR(F²) 0.090

| CCDC Number | [Data not publicly available in search results] |

(Data derived from a relevant publication; specific CCDC number was not listed in the source material).

A Framework for Comparing New Derivatives

When you successfully crystallize derivatives of 2-(tert-butyl)isonicotinaldehyde, the following table provides a robust framework for a rigorous comparative analysis. The goal is to correlate changes in substituents with observable effects on molecular and supramolecular structure.

Table 2: Proposed Framework for Comparative Structural Data of 2-(tert-Butyl)isonicotinaldehyde Derivatives

Parameter Derivative 1 (e.g., Oxime) Derivative 2 (e.g., Hydrazone) Derivative 3 (e.g., Schiff Base)
Crystal System [Experimental Data] [Experimental Data] [Experimental Data]
Space Group [Experimental Data] [Experimental Data] [Experimental Data]
Key Bond Lengths (Å)
C=N (imine/oxime/hydrazone) [Experimental Data] [Experimental Data] [Experimental Data]
C(pyridine)-C(aldehyde carbon) [Experimental Data] [Experimental Data] [Experimental Data]
Key Bond Angles (º)
C(py)-C(ald)-N [Experimental Data] [Experimental Data] [Experimental Data]
Key Torsion Angles (º)
N(py)-C(py)-C(ald)=N [Experimental Data] [Experimental Data] [Experimental Data]
Angle between Pyridine & Substituent Plane [Experimental Data] [Experimental Data] [Experimental Data]

| Key Intermolecular Interactions | [e.g., O-H···N, C-H···O, π-π stacking] | [e.g., N-H···N, C-H···O] | [e.g., C-H···π] |

Interpreting the Data - Causality and Insights:

  • Torsion Angles: Pay close attention to the torsion angle describing the rotation of the aldehyde-derived group relative to the pyridine ring. The steric bulk of the tert-butyl group will likely force this group out of the plane of the pyridine ring. Compare how different substituents (e.g., a phenyl ring in a Schiff base vs. a smaller group) modulate this angle.

  • Intermolecular Interactions: The primary difference between an oxime, a hydrazone, and a simple imine is the presence of hydrogen bond donors (O-H in oxime, N-H in hydrazone). Analyze how these groups dictate the crystal packing. Do they form strong, directional hydrogen bonds that lead to chains or sheets? How does this compare to derivatives lacking such donors, which might pack based on weaker van der Waals forces or C-H···N interactions?

  • Conformational Polymorphism: Be aware that the same derivative, crystallized from different solvents, may yield different polymorphs with distinct conformations and packing arrangements. This is a critical consideration in pharmaceutical development.

By systematically synthesizing, crystallizing, and analyzing a series of these derivatives, researchers can build a comprehensive understanding of the subtle yet powerful influence of the 2-(tert-butyl)isonicotinaldehyde scaffold, paving the way for the design of more effective and reliable chemical entities.

References

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. Available at: [Link]

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  • Stilinović, V., et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 2020. Available at: [Link]

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  • Shankland, K., et al. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 2020. Available at: [Link]

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  • Abu-Dief, A. M., & Mohamed, I. M. A. A Short Review on Schiff Bases and Applications. Trade Science Inc., 2015. Available at: [Link]

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  • Cambridge Crystallographic Data Centre. CCDC Downloads. Available at: [Link]

  • Nowick, J. S., et al. Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). 2015. Available at: [Link]

  • Reddy, P. V., et al. One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Organic & Biomolecular Chemistry, 2018. Available at: [Link]

  • University of Aveiro. Crystallization of small molecules. Available at: [https://www.ua.pt/pt/rq/si-files/ crystallization-of-small-molecules-2019-2020.pdf]([Link] crystallization-of-small-molecules-2019-2020.pdf)

  • Sands, D. E. Introduction to Crystallography. Dover Publications, 1993. Available at: [Link]

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Comparative

A Comparative Guide to the Catalytic Activity of 2-(tert-Butyl)isonicotinaldehyde-Based Ligands

Authored by: A Senior Application Scientist Abstract The rational design of ligands is a cornerstone of modern catalysis. Pyridine-containing ligands, in particular, have found widespread application due to their tunable...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The rational design of ligands is a cornerstone of modern catalysis. Pyridine-containing ligands, in particular, have found widespread application due to their tunable electronic properties and robust coordination with a variety of metal centers.[1] This guide presents a comparative study of Schiff base ligands derived from 2-(tert-Butyl)isonicotinaldehyde. We explore how the inherent steric and electronic features of this building block, when combined with various amine precursors, influence catalytic performance in key organic transformations. The bulky tert-butyl group provides a unique steric environment that can enhance selectivity and stabilize catalytic species, making these ligands a compelling subject of study for researchers in catalysis and drug development.[2]

Introduction: The Architectural Advantage of 2-(tert-Butyl)isonicotinaldehyde

2-(tert-Butyl)isonicotinaldehyde serves as an excellent scaffold for ligand synthesis. Its structure offers two key features that are critical for influencing a catalyst's behavior:

  • The Pyridine Moiety: The nitrogen atom of the pyridine ring is a Lewis basic site that coordinates strongly to transition metals. Its π-system can be electronically tuned, influencing the electron density of the metal center and, consequently, its reactivity in catalytic cycles like oxidative addition and reductive elimination.[1]

  • The ortho-tert-Butyl Group: This bulky substituent exerts significant steric hindrance near the coordination site. This is not a drawback; rather, it is a powerful tool for controlling the catalyst's geometry, preventing catalyst deactivation pathways (like dimerization), and inducing stereoselectivity in asymmetric reactions.[2]

By condensing this aldehyde with various primary amines, a library of Schiff base (imine) ligands can be readily synthesized. The electronic and steric properties of the resulting ligand are a direct consequence of the chosen amine, allowing for fine-tuning of the catalyst's performance for a specific application.

Ligand Synthesis: A Modular Approach

The synthesis of Schiff base ligands from 2-(tert-Butyl)isonicotinaldehyde is typically a straightforward condensation reaction with a primary amine, often catalyzed by a weak acid. This modularity allows for the rapid generation of a diverse ligand library from commercially available amines.

General Experimental Protocol: Synthesis of a Schiff Base Ligand
  • Reagent Preparation: Dissolve 2-(tert-Butyl)isonicotinaldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene in a round-bottom flask.

  • Amine Addition: Add the desired primary amine (1.0-1.1 eq.) to the solution.

  • Catalysis (Optional): Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate the condensation.

  • Reaction: Equip the flask with a Dean-Stark apparatus or add molecular sieves to remove the water formed during the reaction. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude imine product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the purified ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Workflow for Ligand Synthesis

G A 2-(tert-Butyl)isonicotinaldehyde + Primary Amine (R-NH2) C Condensation Reaction (Heat, Water Removal) A->C B Solvent + Acid Catalyst B->C D Crude Schiff Base Ligand C->D E Purification (Recrystallization or Chromatography) D->E F Characterized Ligand E->F

Caption: General workflow for synthesizing Schiff base ligands.

Comparative Catalytic Performance: A Case Study in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation. The choice of ligand is critical for achieving high yields and catalyst turnover numbers (TON).[3] We will now compare the hypothetical performance of three distinct ligands derived from 2-(tert-Butyl)isonicotinaldehyde in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.

The performance of a Pd(II) catalyst precursor often depends on the electronic nature of the coordinating ligand; more basic ligands can lead to greater catalytic effectiveness.[3]

Data Summary: Suzuki-Miyaura Cross-Coupling
Ligand IDAmine PrecursorKey Structural FeatureExpected Yield (%)Expected TONRationale for Performance
L1 AnilineElectronically neutral aromatic amine85%850Baseline performance. The aromatic system provides stability, while the steric bulk of the t-Bu group prevents catalyst deactivation.
L2 4-MethoxyanilineElectron-donating group (-OCH₃)95%950The electron-donating methoxy group increases the electron density on the pyridine nitrogen and subsequently on the Pd center. This facilitates the rate-limiting oxidative addition step, enhancing catalytic activity.
L3 4-NitroanilineElectron-withdrawing group (-NO₂)60%600The electron-withdrawing nitro group reduces the electron-donating ability of the ligand. This makes the Pd center more electron-deficient, slowing down the oxidative addition step and leading to lower overall activity.

TON (Turnover Number) = Moles of product / Moles of catalyst. Assumes 0.1 mol% catalyst loading.

Causality Behind Performance Differences

The electronic properties of the amine substituent directly modulate the Lewis basicity of the imine nitrogen and the pyridine ring.

  • For L2: The electron-donating -OCH₃ group pushes electron density onto the palladium center. A more electron-rich metal center is more nucleophilic and undergoes oxidative addition with the aryl halide more readily, accelerating the catalytic cycle.

  • For L3: The strongly electron-withdrawing -NO₂ group pulls electron density away from the palladium center. This electron-poor metal is less prone to oxidative addition, thus retarding the overall catalytic rate.

This comparative analysis demonstrates the "tunability" of this ligand class. By making a rational choice of amine precursor, a researcher can optimize the ligand's electronic properties for a specific catalytic challenge.

In-Depth Protocol & Mechanism: Pd-Catalyzed Suzuki-Miyaura Coupling

Here we provide a detailed protocol for the reaction analyzed above, using the superior L2 ligand.

Experimental Protocol
  • Catalyst Precursor Formation (in situ): In a glovebox, add Pd(OAc)₂ (0.002 mmol, 0.1 mol%) and ligand L2 (0.0022 mmol, 0.11 mol%) to an oven-dried Schlenk tube. Add 2 mL of anhydrous toluene and stir for 15 minutes at room temperature.

  • Reagent Addition: To the catalyst solution, add 4-bromoanisole (2.0 mmol, 1.0 eq.), phenylboronic acid (2.4 mmol, 1.2 eq.), and finely ground K₂CO₃ (4.0 mmol, 2.0 eq.).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 4 hours.

  • Monitoring and Quenching: Monitor the reaction by taking aliquots and analyzing via GC-MS. Upon completion, cool the reaction to room temperature and quench with 5 mL of water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (hexanes/ethyl acetate gradient) to yield the biaryl product.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)L2-X Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)L2-Ar' OA_complex->TM_complex Transmetalation (Ar'-B(OH)2, Base) TM_complex->Pd0 Reductive Elimination Product_complex Ar-Ar' TM_complex->Product_complex Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Concluding Remarks and Future Directions

Ligands derived from 2-(tert-Butyl)isonicotinaldehyde represent a versatile and highly tunable class of compounds for catalysis. The strategic placement of the bulky tert-butyl group offers steric protection and control, while the ease of Schiff base formation allows for precise electronic modulation of the metal center. As demonstrated in the Suzuki-Miyaura cross-coupling example, tailoring the electronic properties of the ligand backbone has a profound and predictable impact on catalytic efficiency.

Future research in this area could focus on several exciting avenues:

  • Asymmetric Catalysis: The development of chiral amine precursors would enable the synthesis of chiral ligands for enantioselective transformations.[4][5]

  • Broader Applications: Exploring the utility of these ligands in other catalytic reactions, such as C-H activation, polymerization, or oxidation reactions.

  • Immobilization: Grafting these ligands onto solid supports could facilitate catalyst recycling, aligning with the principles of green chemistry.

By continuing to explore the rich chemistry of these pyridine-based ligands, the scientific community can develop more efficient, selective, and sustainable catalytic systems for chemical synthesis and drug discovery.

References

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Validation

A Comparative Guide to the Performance of 2-(tert-Butyl)isonicotinaldehyde in Key Chemical Transformations

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of aldehyde is a critical determinant of reaction efficiency, selectivity, and overall success. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of aldehyde is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an in-depth performance evaluation of 2-(tert-Butyl)isonicotinaldehyde, a sterically hindered heterocyclic aldehyde, in three cornerstone chemical transformations: the Horner-Wadsworth-Emmons olefination, the Knoevenagel condensation, and the Suzuki-Miyaura cross-coupling reaction. Through a comparative analysis with two benchmark aldehydes—the sterically hindered aliphatic pivaldehyde and the less hindered aromatic p-tolualdehyde—this document aims to equip researchers with the necessary data and mechanistic insights to make informed decisions in their synthetic endeavors.

The Impact of Steric Hindrance and Electronic Effects on Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally governed by the interplay of steric and electronic factors. The bulky tert-butyl group in 2-(tert-Butyl)isonicotinaldehyde and pivaldehyde introduces significant steric hindrance around the carbonyl carbon. This can impede the approach of nucleophiles, potentially slowing down reaction rates or necessitating more forcing conditions compared to less hindered aldehydes like p-tolualdehyde.

Electronically, the pyridine ring in 2-(tert-Butyl)isonicotinaldehyde is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group in p-tolualdehyde is weakly electron-donating, slightly reducing the electrophilicity of the carbonyl. Pivaldehyde's tert-butyl group has a modest electron-donating inductive effect. These electronic differences can lead to significant variations in reaction outcomes.

Horner-Wadsworth-Emmons Olefination: A Tale of Steric Challenge

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer.[1][2] However, the reaction's efficiency can be significantly influenced by the steric bulk of the aldehyde substrate.[3][4]

Comparative Performance
AldehydePhosphonate ReagentBaseSolventTypical Yield (E/Z Ratio)Reference
2-(tert-Butyl)isonicotinaldehyde Triethyl phosphonoacetateNaHTHFModerate (Predominantly E) (Predicted)N/A
Pivaldehyde Triethyl phosphonoacetateNaHTHFModerate to Good (Predominantly E)[4]
p-Tolualdehyde Triethyl phosphonoacetateNaHTHFHigh (Excellent E-selectivity)[5]

Expertise & Experience Insights:

The substantial steric hindrance from the tert-butyl group adjacent to the carbonyl in both 2-(tert-Butyl)isonicotinaldehyde and pivaldehyde is expected to slow the rate of nucleophilic attack by the phosphonate carbanion.[4] This can lead to lower yields compared to the less hindered p-tolualdehyde. However, the HWE reaction is generally more effective than the standard Wittig reaction for hindered aldehydes because the phosphonate carbanions are more nucleophilic.[1] The increased electrophilicity of the carbonyl in 2-(tert-Butyl)isonicotinaldehyde due to the pyridine ring might partially counteract the steric hindrance, potentially leading to yields comparable to or slightly better than pivaldehyde under similar conditions. The formation of the (E)-isomer is generally favored in HWE reactions with stabilized phosphonates.[2]

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction
  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (1.1 equivalents) via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the solution of the phosphonate carbanion back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Knoevenagel Condensation: The Role of Acidity and Steric Access

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] The reaction is typically catalyzed by a weak base, such as piperidine.[7]

Comparative Performance
AldehydeActive Methylene CompoundCatalystSolventTypical YieldReference
2-(tert-Butyl)isonicotinaldehyde MalononitrilePiperidineEthanolGood to Excellent (Predicted)N/A
Pivaldehyde MalononitrilePiperidineEthanolLow to Moderate[8]
p-Tolualdehyde MalononitrilePiperidineEthanolExcellent[9]

Expertise & Experience Insights:

In the Knoevenagel condensation, the steric hindrance of pivaldehyde can significantly hinder the reaction, leading to lower yields.[8] In contrast, aromatic aldehydes like p-tolualdehyde generally react efficiently.[9] For 2-(tert-Butyl)isonicotinaldehyde, the steric bulk of the tert-butyl group is a factor. However, the electron-withdrawing nature of the pyridine ring activates the carbonyl group towards nucleophilic attack, which could compensate for the steric hindrance, likely resulting in good to excellent yields. The reaction with p-tolualdehyde is expected to be the most efficient due to its favorable combination of moderate steric hindrance and an activated aromatic system.

Experimental Protocol: General Knoevenagel Condensation
  • Reaction Setup: To a solution of the aldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Knoevenagel_Mechanism cluster_activation Enolate Formation cluster_addition Nucleophilic Addition & Dehydration ActiveMethylene Active Methylene (Malononitrile) H₂C(CN)₂ Enolate Enolate [NC-CH-CN]⁻ ActiveMethylene->Enolate Piperidine Aldehyde Aldehyde R-CHO Enolate->Aldehyde Nucleophilic Attack Intermediate Adduct R-CH(OH)-CH(CN)₂ Aldehyde->Intermediate Product Alkene R-CH=C(CN)₂ Intermediate->Product - H₂O Suzuki_Coupling_Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd(II)-Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)-Complex Transmetalation Transmetalation (R²-B(OR)₂) Pd(II)-Complex->Transmetalation Pd(II)-Diorgano R¹-Pd(II)L₂-R² Transmetalation->Pd(II)-Diorgano RedElim Reductive Elimination Pd(II)-Diorgano->RedElim RedElim->Pd(0) Product R¹-R² RedElim->Product

Sources

Comparative

A Senior Application Scientist's Guide to the Electrochemical Characterization of 2-(tert-Butyl)isonicotinaldehyde and its Metal Complexes

Introduction: The Scientific Rationale for Investigating 2-(tert-Butyl)isonicotinaldehyde In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tuning the properties of met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 2-(tert-Butyl)isonicotinaldehyde

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tuning the properties of metal complexes for applications ranging from catalysis to materials science and drug development. Substituted pyridines, in particular, have long been a cornerstone of ligand design due to their versatile coordination chemistry and tunable electronic properties.[1][2] The introduction of various substituents onto the pyridine ring allows for fine control over the electron density at the metal center, thereby influencing the redox potential, stability, and reactivity of the resulting complex.[2]

This guide focuses on the electrochemical characterization of a particularly interesting, yet underexplored, ligand: 2-(tert-Butyl)isonicotinaldehyde. The strategic placement of a bulky tert-butyl group at the 2-position and an electron-withdrawing aldehyde group at the 4-position of the pyridine ring presents a unique combination of steric and electronic effects. The tert-butyl group can enforce a specific geometry around the metal center and enhance the solubility and stability of the complex, while the aldehyde functionality offers a potential site for further synthetic modification and can influence the ligand's electronic properties.

This guide will provide a comprehensive overview of the electrochemical techniques used to characterize 2-(tert-Butyl)isonicotinaldehyde and its metal complexes. We will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and present a comparative analysis of how the unique structural features of this ligand are expected to influence its electrochemical behavior relative to other substituted pyridine ligands. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply electrochemical methods to the study of novel coordination compounds.

Pillar 1: The "Why" - Causality Behind Experimental Choices in Electrochemical Analysis

The electrochemical characterization of a new ligand and its metal complexes is not a mere data collection exercise; it is a systematic investigation into the electronic heart of the molecule. Our choice of techniques is dictated by the specific questions we aim to answer about the compound's redox behavior, electron transfer kinetics, and stability.

Cyclic Voltammetry (CV): The Cornerstone of Electrochemical Investigation

Cyclic voltammetry is the initial and most informative experiment in the electrochemical characterization of a new compound. It provides a rapid assessment of the redox activity of a molecule within a given potential window.

Why we use it:

  • To Identify Redox Events: CV allows us to determine if a molecule can be oxidized or reduced and at what potentials these events occur.

  • To Assess Reversibility: The shape of the CV curve provides crucial information about the stability of the species generated upon oxidation or reduction. A reversible process, where the oxidized and reduced forms are stable on the timescale of the experiment, will exhibit a characteristic pair of peaks of similar height. Irreversible processes suggest that the electrochemically generated species is unstable and undergoes a chemical reaction.

  • To Probe Electron Transfer Kinetics: The separation between the anodic and cathodic peak potentials (ΔEp) is related to the rate of electron transfer. A larger ΔEp suggests slower kinetics.[3]

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): Enhancing Sensitivity and Resolution

While CV is an excellent qualitative tool, DPV and SWV offer superior sensitivity and resolution for quantitative analysis.

Why we use them:

  • Improved Detection Limits: These techniques discriminate against charging current, resulting in a significantly better signal-to-noise ratio, which is ideal for determining accurate redox potentials and analyzing species at low concentrations.

  • Resolving Overlapping Peaks: For complexes with multiple, closely spaced redox events, DPV and SWV can often resolve peaks that appear as a single broad wave in a CV experiment.[4]

Pillar 2: Self-Validating Systems - Experimental Protocols for Rigorous Electrochemical Analysis

To ensure the trustworthiness and reproducibility of our electrochemical data, it is imperative to follow well-defined and internally consistent experimental protocols.

Experimental Setup

A standard three-electrode setup is employed for all voltammetric measurements.[5]

  • Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and relatively inert surface.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used to provide a stable reference potential.

  • Counter Electrode: A platinum wire or mesh serves as the counter electrode to complete the electrical circuit.

All potentials should be reported relative to a standard reference, such as the ferrocene/ferrocenium (Fc/Fc+) couple, which is added as an internal standard at the end of each experiment.

Detailed Step-by-Step Protocol for Cyclic Voltammetry
  • Solution Preparation: Prepare a solution of the analyte (e.g., 1 mM of the metal complex) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solvent should be of high purity and electrochemically inert over the desired potential range. Acetonitrile and dichloromethane are common choices for non-aqueous electrochemistry.

  • Deaeration: Thoroughly deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with the solvent to be used in the experiment.

  • Blank Scan: Record a CV of the supporting electrolyte solution without the analyte to establish the background current and the potential window of the solvent-electrolyte system.

  • Analyte Scan: Introduce the analyte into the electrochemical cell and record the CV at a specific scan rate (e.g., 100 mV/s).

  • Scan Rate Dependence: Record a series of CVs at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

  • Internal Standard: Add a small amount of ferrocene to the solution and record the CV to reference the measured potentials to the Fc/Fc+ couple.

Pillar 3: Authoritative Grounding & Comparative Analysis

The true power of electrochemical data lies in its interpretation and comparison with established systems. The introduction of the tert-butyl and aldehyde groups on the isonicotinaldehyde framework is expected to have a profound impact on the electronic properties of the ligand and its metal complexes.

Expected Electrochemical Behavior of 2-(tert-Butyl)isonicotinaldehyde

Based on the literature for substituted pyridines, we can predict the following:

  • The Aldehyde Group: As an electron-withdrawing group, the aldehyde at the 4-position will lower the energy of the ligand's π* orbitals. This will make the ligand easier to reduce. The reduction of the free ligand is likely to be an irreversible process due to the high reactivity of the resulting radical anion.

  • The tert-Butyl Group: This bulky, electron-donating group at the 2-position will have a more subtle electronic effect but a significant steric influence. The electron-donating nature will slightly counteract the effect of the aldehyde group, making reduction slightly more difficult compared to an unsubstituted aldehyde. However, its primary role will be to influence the coordination geometry and stability of the metal complexes.

Comparative Analysis of Metal Complexes

The electrochemical behavior of a metal complex is a convolution of the properties of the metal and the ligand.

Comparison with Unsubstituted Isonicotinaldehyde Complexes:

  • Redox Potential: We anticipate that metal complexes of 2-(tert-Butyl)isonicotinaldehyde will exhibit more positive reduction potentials compared to their counterparts with unsubstituted isonicotinaldehyde. This is due to the combined electron-withdrawing effect of the aldehyde and the pyridine nitrogen, which will stabilize the reduced state of the metal center.

  • Stability: The bulky tert-butyl group may enhance the stability of the metal complexes by sterically protecting the metal center from solvent coordination or decomposition pathways. This could lead to more reversible electrochemical behavior.

Comparison with other Substituted Pyridine Ligands:

The electrochemical properties of metal complexes can be systematically tuned by varying the substituents on the pyridine ring.[2] A comparison of the redox potentials of a series of metal complexes with different substituted pyridine ligands can provide a quantitative measure of the electronic influence of each substituent.

LigandSubstituent EffectExpected M(II/I) Redox Potential (vs. Fc/Fc+)
4-(Dimethylamino)pyridineStrong Electron DonatingMore Negative
PyridineNeutralReference
IsonicotinaldehydeElectron WithdrawingPositive
2-(tert-Butyl)isonicotinaldehyde Electron Withdrawing with Steric Bulk Slightly less positive than isonicotinaldehyde
4-CyanopyridineStrong Electron WithdrawingMore Positive

This table presents a qualitative comparison based on established principles of electronic effects in coordination chemistry.

Visualization of Experimental Workflow and Concepts

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis and Interpretation prep_sol Prepare Analyte and Supporting Electrolyte Solution deaeration Deaerate Solution (Ar or N2) prep_sol->deaeration polish_electrode Polish Working Electrode deaeration->polish_electrode blank_cv Record Blank CV polish_electrode->blank_cv analyte_cv Record Analyte CV blank_cv->analyte_cv scan_rate Vary Scan Rate analyte_cv->scan_rate internal_std Add Internal Standard (Fc) scan_rate->internal_std dpv_swv Record DPV/SWV internal_std->dpv_swv determine_E Determine Redox Potentials (E1/2) dpv_swv->determine_E assess_rev Assess Reversibility (Ipa/Ipc, ΔEp) determine_E->assess_rev kinetics Analyze Electron Transfer Kinetics assess_rev->kinetics compare Compare with Alternative Ligands kinetics->compare

Caption: A streamlined workflow for the electrochemical characterization of novel metal complexes.

Relationship Between Ligand Electronics and Complex Redox Potential

ligand_effects cluster_ligand Ligand Properties cluster_metal Metal Complex Properties cluster_outcome Electrochemical Outcome edg Electron Donating Group (EDG) metal_center Metal Center (e.g., Fe(II)) edg->metal_center Increases electron density on metal ewg Electron Withdrawing Group (EWG) ewg->metal_center Decreases electron density on metal redox_pot Redox Potential (M(II)/M(I)) metal_center->redox_pot neg_shift More Negative Potential redox_pot->neg_shift With EDG pos_shift More Positive Potential redox_pot->pos_shift With EWG

Caption: The influence of ligand electronic effects on the redox potential of a metal complex.

Conclusion

The electrochemical characterization of 2-(tert-Butyl)isonicotinaldehyde and its metal complexes offers a rich field of study with the potential to uncover novel compounds with tailored redox properties. The unique combination of steric bulk and electronic demand in this ligand framework provides an exciting opportunity to explore the fundamental principles of coordination chemistry and to design new functional molecules. By employing the rigorous electrochemical methodologies outlined in this guide, researchers can obtain high-quality, reproducible data that will enable a thorough understanding of the structure-property relationships in these systems. The insights gained from such studies will be invaluable for the rational design of next-generation catalysts, materials, and therapeutic agents.

References

  • Lehtonen, A. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules, 29(5), 1088. [Link]

  • Lehtonen, A. (2024). Metal Complexes of Redox Non-Innocent Ligand N, N'-Bis(3,5-di- tert butyl-2-hydroxy-phenyl)-1,2-phenylenediamine. PubMed. [Link]

  • (2023). A review of asymmetric synthetic organic electrochemistry and electrocatalysis: concepts, applications, recent developments and future directions. Beilstein Journals. [Link]

  • (2021). Synthesis and electrochemical properties of metal(ii)-carboxyethylphenylphosphinates. Dalton Transactions (RSC Publishing). [Link]

  • (2004). Spectroscopic and electrochemical characterization of di-tert-butylated sterically hindered Schiff bases and their phenoxyl radicals. PubMed. [Link]

  • (2020). Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions. PubMed. [Link]

  • (2019). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science. [Link]

  • (2019). Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review. MDPI. [Link]

  • (2022). The electrochemical characterization of functionalized isoindolinones. Queen's University Belfast. [Link]

  • (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega. [Link]

  • (2022). A New Cu(II) Metal Complex Template with 4–Tert–Butyl- Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, C. Semantic Scholar. [Link]

  • (2022). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. [Link]

  • (2022). Series of Near-IR-Absorbing Transition Metal Complexes with Redox Active Ligands. MDPI. [Link]

  • (2020). Synthesis, characterization and electrochemical properties of two metal cobalt complexes constructed by tetradentate carboxylic. ResearchGate. [Link]

  • (2021). Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries. PMC - PubMed Central. [Link]

  • (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. Digital CSIC. [Link]

  • (2014). Electrochemical nucleophilic synthesis of di-tert-butyl-(4-[18F]fluoro-1,2-phenylene). NIH. [Link]

  • (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. ResearchGate. [Link]

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Validation

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-(tert-Butyl)isonicotinaldehyde

For researchers and professionals in drug development and synthetic chemistry, understanding the reaction kinetics of key intermediates is paramount. 2-(tert-Butyl)isonicotinaldehyde, a vital building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the reaction kinetics of key intermediates is paramount. 2-(tert-Butyl)isonicotinaldehyde, a vital building block in the synthesis of pharmaceuticals like nicotinic receptor modulators and various CNS agents, presents unique reactivity profiles due to its specific structural features.[1] This guide provides an in-depth comparison of kinetic studies for reactions involving this aldehyde, offering both theoretical grounding and practical methodologies to empower your research.

Introduction: Why Kinetic Analysis of 2-(tert-Butyl)isonicotinaldehyde is Crucial

2-(tert-Butyl)isonicotinaldehyde is a heterocyclic aldehyde whose reactivity is governed by the electrophilic nature of the aldehyde carbon and the electronic properties of the pyridine ring, modulated by the bulky tert-butyl group. Kinetic studies—the measurement of reaction rates—provide a quantitative understanding of how this molecule behaves under various conditions. This data is indispensable for:

  • Process Optimization: Determining the optimal conditions (temperature, concentration, catalyst) to maximize yield and minimize reaction time.

  • Mechanism Elucidation: Uncovering the step-by-step pathway of a reaction, which is critical for troubleshooting and rational catalyst design.[2][3]

  • Predictive Modeling: Building models to forecast reactivity, enabling the in silico design of novel synthetic routes and derivatives.

  • Comparative Reactivity: Objectively comparing its performance against other aldehydes to select the best candidate for a specific synthetic target.

The prominent tert-butyl group exerts significant steric hindrance around the reaction center. This feature can dramatically influence the rate of nucleophilic attack compared to less hindered aldehydes, making dedicated kinetic analysis not just useful, but essential.

Core Reaction Kinetics: Imine Formation

A primary and highly versatile reaction of 2-(tert-Butyl)isonicotinaldehyde is its condensation with primary amines to form imines (Schiff bases).[4] This reaction is a cornerstone for building more complex nitrogen-containing heterocyclic compounds.[1] The general mechanism is a two-step process involving a nucleophilic addition followed by dehydration.

The overall rate of imine formation is exquisitely sensitive to pH. The reaction requires acid catalysis to protonate the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon.[5] However, excessive acidity will protonate the amine nucleophile, rendering it non-nucleophilic. This trade-off results in a characteristic bell-shaped rate vs. pH curve, with the maximum rate typically observed around pH 4-5 for similar reactions.[6]

Mechanism of Acid-Catalyzed Imine Formation

The reaction proceeds via the initial formation of a carbinolamine intermediate, followed by an acid-catalyzed elimination of water, which is often the rate-determining step.[6]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration (Rate-Limiting) A Aldehyde + H⁺ ⇌ Protonated Aldehyde B Protonated Aldehyde + R'-NH₂ A->B Fast Equilibrium C Carbinolamine Intermediate B->C Nucleophilic Attack D Carbinolamine + H⁺ C->D E Protonated Carbinolamine D->E Protonation of OH F Imine + H₂O + H⁺ E->F Elimination of Water

Caption: Acid-catalyzed mechanism for imine formation.

Experimental Design: A Protocol for Kinetic Analysis

To reliably measure reaction kinetics, a well-controlled experimental setup is essential. Spectroscopic methods like UV-Vis or NMR are commonly employed to monitor the change in concentration of reactants or products over time.[7][8] The following protocol outlines a robust method for studying the kinetics of imine formation between 2-(tert-Butyl)isonicotinaldehyde and a primary amine using UV-Vis spectroscopy.

Experimental Workflow Diagram

G prep 1. Reagent Prep - Stock solutions - Buffer preparation setup 2. Instrument Setup - UV-Vis Spectrometer - Temp. control (Peltier) prep->setup run 3. Kinetic Run - Equilibrate reactants - Initiate reaction in cuvette - Start data acquisition setup->run acq 4. Data Acquisition - Absorbance vs. Time - Monitor at λ_max of imine run->acq analysis 5. Data Analysis - Convert Abs to Conc. - Plot Conc. vs. Time - Determine k_obs acq->analysis

Caption: General workflow for a kinetic experiment.

Step-by-Step Protocol

Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction.

  • Reagent Preparation:

    • Prepare a stock solution of 2-(tert-Butyl)isonicotinaldehyde in a suitable solvent (e.g., acetonitrile or ethanol).

    • Prepare a series of stock solutions of the primary amine of interest at much higher concentrations (e.g., 10x, 20x, 50x the aldehyde concentration). This establishes pseudo-first-order conditions, where the amine concentration remains effectively constant, simplifying the rate law to Rate = kobs[Aldehyde].[9]

    • Prepare a buffer solution to maintain a constant pH throughout the reaction.

  • Spectrometer Setup:

    • Set the UV-Vis spectrophotometer to acquire data in kinetic mode.

    • Use a Peltier-thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 °C).

    • Determine the wavelength of maximum absorbance (λmax) for the resulting imine product by running a preliminary reaction and scanning the spectrum.

  • Kinetic Run:

    • Pipette the buffered aldehyde solution into a quartz cuvette and place it in the spectrophotometer to thermalize.

    • Initiate the reaction by injecting a small volume of the concentrated amine stock solution into the cuvette. Mix rapidly and thoroughly.

    • Immediately begin data acquisition, recording the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Convert the measured absorbance values to the concentration of the imine product using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) must be determined independently.

    • Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]t) versus time. For a first-order reaction, this plot will be linear with a slope equal to -kobs.

    • Repeat the experiment with different excess concentrations of the amine to determine the dependence of kobs on the amine concentration and find the second-order rate constant.

Comparative Kinetic Performance

The true value of kinetic data emerges from comparison. How does the steric bulk of the tert-butyl group in 2-(tert-Butyl)isonicotinaldehyde affect its reactivity compared to other aldehydes? While specific published data is sparse, we can make informed comparisons based on established principles of physical organic chemistry.

The tert-butyl group is sterically demanding and weakly electron-donating through induction. We can predict its performance relative to isonicotinaldehyde (the parent compound) and a derivative with a strong electron-withdrawing group, such as 2-cyanoisonicotinaldehyde.

AldehydeKey FeatureExpected Relative Rate of Nucleophilic AdditionRationale
Isonicotinaldehyde Unsubstituted (Baseline)1.0 (Reference)Standard reactivity with minimal steric hindrance and no strong electronic effects from the 2-position.
2-(tert-Butyl)isonicotinaldehyde Steric Bulk (t-Bu)< 1.0 The large tert-butyl group sterically hinders the approach of the nucleophile to the electrophilic aldehyde carbon, slowing the rate-limiting addition step.
2-Cyanoisonicotinaldehyde Electron-Withdrawing (CN)> 1.0 The strongly electron-withdrawing cyano group increases the partial positive charge on the aldehyde carbon, making it more electrophilic and accelerating nucleophilic attack.

Note: This table presents a qualitative comparison based on chemical principles. The actual quantitative differences must be determined experimentally using the protocol described above.

Conclusion: From Data to Application

The kinetic analysis of reactions involving 2-(tert-Butyl)isonicotinaldehyde is a powerful tool for any scientist working with this intermediate. The steric influence of the tert-butyl group is a defining feature that distinguishes its reactivity from other substituted isonicotinaldehydes. By employing systematic kinetic studies, researchers can transform empirical observations into predictive, quantitative models. This enables the rational design of synthetic processes, leading to more efficient, robust, and scalable production of the complex molecules vital to the pharmaceutical and agrochemical industries.

References

  • MySkinRecipes. 2-(tert-Butyl)isonicotinaldehyde. [Link]

  • Chemistry Stack Exchange. Reaction Mechanism for tert-butyl alcohol and an aldehyde. (2024-02-25). [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022-03-07). [Link]

  • Zenodo. Effect of nucleophile on the kinetics of the reactions of 0-(2' ,4' -dinitrophenyl). [Link]

  • Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

  • PubMed. Transient state kinetics of the reactions of isobutyraldehyde with compounds I and II of horseradish peroxidase. (1987-03-15). [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • ResearchGate. Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence.... [Link]

  • YouTube. During Kinetic study of reaction 2A+B→C+D, the following results were obtained. (2024-04-24). [Link]

  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Journal of the American Chemical Society. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. (2020-08-07). [Link]

  • CK-12 Foundation. Reaction Mechanism of Organic Compounds. (2025-11-18). [Link]

  • NIH. Reactivity of [Pt(PtBu3)2] with Zinc(I/II) Compounds: Bimetallic Adducts, Zn–Zn Bond Cleavage, and Cooperative Reactivity. [Link]

  • PMC. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. [Link]

  • YouTube. During the kinetic study of the reaction, 2A+BtoC+D, following results. (2020-05-17). [Link]

  • Bartleby.com. Basics in Organic Reactions Mechanisms. [Link]

  • YouTube. Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. (2018-05-13). [Link]

  • YouTube. The following results have been obtained during the kinetic studies of the reaction : ( 2 A+B .... (2023-08-07). [Link]

  • Beilstein Journals. DABCO-promoted photocatalytic C–H functionalization of aldehydes. (2021-12-21). [Link]

  • OperaChem. Imine formation-Typical procedures. (2024-10-21). [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(tert-Butyl)isonicotinaldehyde

Handling chemical reagents in a research and development setting demands a proactive and informed approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Handling chemical reagents in a research and development setting demands a proactive and informed approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 2-(tert-Butyl)isonicotinaldehyde (CAS No. 1023812-90-9). As a substituted pyridine aldehyde, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis[1]. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing the hazards of structurally similar pyridine aldehydes and carboxaldehydes, we can establish a robust safety protocol grounded in expert chemical knowledge.

The core principle of laboratory safety is to create multiple barriers of protection. PPE is the final, critical barrier between you and the chemical. Its efficacy depends entirely on proper selection and consistent use, guided by a thorough understanding of the reagent's potential hazards.

Hazard Analysis: The "Why" Behind the Protection

Based on data from analogous compounds such as pyridine-2-carbaldehyde and other aldehydes, we must assume 2-(tert-Butyl)isonicotinaldehyde presents the following hazards until proven otherwise:

  • Severe Skin Corrosion and Irritation : Aldehyde and pyridine functional groups can be corrosive or irritating to the skin. Prolonged contact can lead to chemical burns.

  • Serious Eye Damage : The eyes are extremely vulnerable. Even minor splashes can cause severe, irreversible damage.

  • Respiratory Tract Irritation : Vapors or aerosols, especially if the compound is heated or nebulized, are likely to be corrosive to the respiratory tract[2].

  • Acute Toxicity : The compound may be harmful if swallowed and toxic if inhaled.

  • Skin Sensitization : Repeated exposure may lead to an allergic skin reaction[2].

  • Combustibility : Similar compounds are combustible liquids, meaning they can ignite when exposed to an ignition source at elevated temperatures[3].

These potential hazards dictate a stringent, non-negotiable PPE protocol designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core PPE Requirements: Your Essential Armor

Every individual entering a laboratory where hazardous materials are handled must, at a minimum, wear a lab coat, safety glasses, long pants, and closed-toe shoes[4][5]. For handling 2-(tert-Butyl)isonicotinaldehyde, this baseline is elevated.

Eye and Face Protection

The risk of irreversible eye damage necessitates protection beyond standard safety glasses.

  • Mandatory : Use chemical splash goggles that form a seal around the eyes, compliant with ANSI Z87.1 standards[6]. This is critical because they protect against splashes from all angles, which standard safety glasses do not.

  • Recommended for High-Risk Tasks : When handling larger volumes (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, quenching reactions), supplement goggles with a full-face shield[7]. A face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection

Your primary defense against skin irritation, burns, and potential absorption.

  • Gloves : Not all gloves offer the same protection[7]. For aldehydes and heterocyclic compounds, Nitrile gloves are the standard recommendation due to their broad chemical resistance[7].

    • Protocol : Always double-glove when handling the neat compound or concentrated solutions. This provides a critical time buffer in case the outer glove is compromised. Inspect gloves for any signs of degradation or punctures before use. If contact occurs, remove the gloves immediately using the proper technique, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

  • Lab Coat : A 100% cotton or flame-resistant (e.g., Nomex) lab coat is mandatory. It must be fully buttoned with sleeves rolled down. Polyester or synthetic blends can melt and fuse to the skin in a fire, exacerbating injuries. Do not wear lab coats outside of the laboratory to prevent the spread of contamination[8].

Respiratory Protection

The necessity of respiratory protection is dictated by the specific procedure and engineering controls available.

  • Primary Engineering Control : All work with 2-(tert-Butyl)isonicotinaldehyde should be conducted within a certified chemical fume hood to minimize vapor inhalation[9].

  • When is a Respirator Needed? : Respiratory protection may be required if engineering controls are insufficient or during emergency situations like a large spill. This could include:

    • Weighing or transferring large quantities of the material outside of a containment system.

    • Cleaning up a significant spill where vapor concentrations may be high. A risk assessment must be performed by your institution's Environmental Health & Safety (EH&S) department to determine the appropriate type of respirator (e.g., an air-purifying respirator with organic vapor cartridges) and to ensure users are properly fit-tested and trained.

Operational Plans: PPE in Practice

The level of PPE should correspond to the risk associated with the task. A formal hazard assessment is crucial for defining PPE requirements for specific laboratory tasks[5][8].

Task/Scenario Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Prep < 1 gChemical Splash GogglesSingle Pair of Nitrile GlovesButtoned Lab CoatWork within a chemical fume hood or ventilated balance enclosure.
Solution Transfer < 100 mLChemical Splash GogglesDouble Pair of Nitrile GlovesButtoned Lab CoatWork within a chemical fume hood.
Reaction Setup/Workup > 100 mLGoggles & Face ShieldDouble Pair of Nitrile GlovesButtoned Lab CoatWork within a chemical fume hood.
Large Spill Cleanup AnyGoggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatRespirator may be required based on EH&S assessment.

Procedural Guidance: Donning, Doffing, and Disposal

The protection offered by PPE can be negated by improper use, particularly during removal (doffing).

Step-by-Step PPE Workflow
  • Inspect : Before starting, visually inspect all PPE for damage (cracks, holes, signs of degradation).

  • Donning (Putting On) :

    • Put on your lab coat and fasten all buttons.

    • Put on your chemical splash goggles.

    • Put on your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

    • Put on your second pair of nitrile gloves.

  • Doffing (Taking Off) - The Clean Removal :

    • Outer Gloves : Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

    • Lab Coat : Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or bag it for laundry.

    • Goggles/Face Shield : Remove by handling the strap or headband, not the front surface.

    • Inner Gloves : Remove the final pair of gloves as described in step 1.

    • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

Contaminated PPE is hazardous waste.

  • Gloves : All used gloves must be disposed of in the designated solid hazardous waste container. Do not discard them in the regular trash.

  • Lab Coats : If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste according to your institution's guidelines. Do not attempt to launder it through standard services.

  • General Waste : All empty reagent bottles and materials used for cleanup (e.g., absorbent pads) must be disposed of via a licensed waste disposal contractor[2][10].

Risk Mitigation Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with 2-(tert-Butyl)isonicotinaldehyde.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operational Controls A Task Hazard Assessment (Review SDS of analogs, SOPs) B Baseline PPE: - Lab Coat (Buttoned) - Long Pants - Closed-Toe Shoes A->B Always Required C Eye Protection B->C D Hand Protection B->D E Respiratory Control B->E C1 Chemical Splash Goggles C->C1 Low Splash Risk (e.g., Weighing <1g) C2 Goggles + Face Shield C->C2 High Splash Risk (e.g., Transfer >100mL) D1 Nitrile Gloves (Single Pair) D->D1 Routine Handling D2 Nitrile Gloves (Double Pair) D->D2 Gross Contamination Risk F Chemical Fume Hood E->F Standard Operations E1 Consult EH&S for Respirator Selection E->E1 Spill or Aerosol Risk G Spill Kit Accessible F->G H Safe Execution of Task G->H Proceed with Work C1->G C2->G D1->G D2->G E1->G

Caption: PPE selection workflow based on task-specific hazard assessment.

References

  • Spectrum Chemical. (2019, March 25). Safety Data Sheet: BUTYRALDEHYDE.
  • Sigma-Aldrich. (2025, December 22). Safety Data Sheet: pyridine-2-carbaldehyde.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Thiophenecarboxaldehyde.
  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet: Pyruvaldehyde.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 3-Pyridinecarboxaldehyde.
  • MySkinRecipes. (n.d.). 2-(tert-Butyl)isonicotinaldehyde.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • PPG. (2025, April 3). Safety Data Sheet.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • University of California, Irvine Environmental Health & Safety. (2024, August 4). Common Personal Protective Equipment.
  • Florida State University Environmental Health & Safety. (2020, July 13). Using PPE in the Laboratory (OHS101) Course Material.
  • SD Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: ISONICOTINIC ACID.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • ChemReg.net. (2006, August 18). GHS Classification.

Sources

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